2-Phenoxypyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(2-phenoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMOFUKFFMKMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Phenoxypyridine-4-boronic acid chemical properties
An In-depth Technical Guide to 2-Phenoxypyridine-4-boronic acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a bifunctional molecule, it integrates the structural features of a phenoxypyridine core with the versatile reactivity of a boronic acid moiety. The phenoxypyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, while the boronic acid group serves as a crucial handle for carbon-carbon bond formation.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the core chemical properties, synthetic methodologies, and principal applications of this compound, with a particular focus on its role as a key building block in palladium-catalyzed cross-coupling reactions.
Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is typically a solid at room temperature, and like many pyridylboronic acids, it exhibits moderate stability. Proper storage is crucial to prevent degradation, particularly dehydration to its boroxine anhydride form.
Data Summary Table
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₀BNO₃ | Inferred from isomeric structures.[1] |
| Molecular Weight | 215.01 g/mol | Inferred from isomeric structures.[1] |
| Appearance | White to off-white crystalline powder | Typical for pyridylboronic acids.[2] |
| Melting Point | >200 °C (decomposes) | Characteristic of many arylboronic acids.[2][3] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). | General property for functionalized boronic acids.[2][4] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. | Recommended to maintain product quality and prevent degradation.[5] |
Synthesis of this compound
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The most common and reliable approach for a specific isomer like this compound involves a halogen-metal exchange followed by borylation. This strategy offers high regioselectivity, which is critical when working with substituted pyridine rings.
The logical choice of starting material would be a 4-halopyridine derivative, such as 2-phenoxy-4-bromopyridine. The bromine atom at the 4-position is selectively targeted for lithiation due to the kinetic favorability of this process at low temperatures.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative example based on established methods for synthesizing pyridylboronic acids.[6][7]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-phenoxy-4-bromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Causality: Anhydrous and inert conditions are critical because the organolithium intermediate is highly reactive towards water and oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: The low temperature is essential to control the exothermic reaction and prevent side reactions. n-BuLi is a strong base that rapidly performs the halogen-metal exchange.
-
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality: Triisopropyl borate acts as the electrophilic boron source. The bulky isopropyl groups help prevent the formation of over-alkylation products. The reaction is allowed to warm to ensure complete conversion to the boronate ester.
-
-
Workup and Isolation: Cool the mixture in an ice bath and quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product may precipitate from the aqueous layer upon pH adjustment or be isolated from the organic extracts after drying and solvent evaporation.
-
Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid. Vigorous stirring is necessary to ensure complete hydrolysis.
-
Reactivity and Key Applications: The Suzuki-Miyaura Coupling
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[9][10]
The reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[9]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (the electrophilic partner), forming a Pd(II) complex. This is often the rate-limiting step.[9]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-phenoxypyridin-4-yl moiety) to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
The following is a generalized procedure adaptable for coupling this compound with various aryl or heteroaryl halides.[9]
-
Reaction Setup: In a reaction vessel (e.g., Schlenk flask or microwave vial), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Causality: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.
-
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, toluene).
-
Causality: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous mixtures often accelerate the reaction.
-
-
Reaction Execution: Degas the mixture (e.g., by bubbling argon through it or via freeze-pump-thaw cycles) and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Causality: Degassing removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Monitoring and Workup: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound. The following information is based on data for structurally similar boronic acids.[5][12]
GHS Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects. |
| Causes skin irritation | H315 | Direct contact may cause skin redness and irritation.[12] |
| Causes serious eye irritation | H319 | Can cause significant eye irritation upon contact.[12] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][13]
-
Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA or European Standard EN166.[13][14]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[13]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
Storage Recommendations
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][12] Refrigeration (2-8°C) is recommended to maintain long-term product quality.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]
References
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- 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. (n.d.). Vulcanchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 2-Chloropyridine-4-boronic acid. (n.d.). Chem-Impex.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- 2-Phenoxypyridine-5-boronic acid. (n.d.). Santa Cruz Biotechnology.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc.
- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Pyridineboronic acid synthesis. (n.d.). ChemicalBook.
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. (2006).
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2-Phenoxypyridine-4-boronic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenoxypyridine-4-boronic acid
Abstract
This compound is a valuable heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structure, combining a pyridine core, a phenoxy moiety, and a reactive boronic acid group, makes it a strategic component for accessing complex molecular architectures through cross-coupling chemistry. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailed protocols for its purification, and a thorough analysis of the spectroscopic techniques required for its unambiguous characterization. Furthermore, we illustrate its practical utility by outlining a standard protocol for its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Introduction: The Strategic Value of the 2-Phenoxypyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile electronic properties allow for fine-tuning of molecular interactions with biological targets.[1] The incorporation of a phenoxy group at the 2-position introduces a significant, sterically demanding lipophilic domain, which can be crucial for modulating pharmacokinetic properties and achieving potent target engagement. Derivatives of phenoxypyridine have been explored as potential antitumor agents and P2Y1 antagonists for antithrombotic therapies, highlighting the scaffold's therapeutic potential.[3][4][5]
The true synthetic versatility of this scaffold is unlocked by the introduction of a boronic acid moiety at the 4-position. Boronic acids are exceptionally useful intermediates, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction allows for the precise and efficient formation of carbon-carbon bonds, enabling the assembly of complex biaryl and heteroaryl systems that are central to many drug candidates.[8][9] Therefore, this compound serves as a critical gateway to a diverse library of novel chemical entities for drug development and materials science.
Synthesis and Purification
The synthesis of pyridinylboronic acids is most reliably achieved through a halogen-metal exchange of a suitable halopyridine precursor, followed by borylation with a trialkyl borate and subsequent hydrolysis. This classic approach remains a cost-effective and scalable method for preparing these valuable reagents.
Synthetic Workflow
The overall strategy involves a two-step process starting from the commercially available 2,4-dichloropyridine. First, a nucleophilic aromatic substitution (SNAr) with phenol yields the key intermediate, 4-chloro-2-phenoxypyridine. This is followed by a low-temperature lithium-halogen exchange and subsequent trapping of the organolithium species with an electrophilic boron source.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Chloro-2-phenoxypyridine
-
To a stirred suspension of potassium carbonate (1.5 equiv.) in dimethylformamide (DMF), add phenol (1.1 equiv.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2,4-dichloropyridine (1.0 equiv.) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford 4-chloro-2-phenoxypyridine.
Step 2: Synthesis of this compound
Causality: This procedure utilizes a lithium-halogen exchange, which is highly effective for converting aryl halides into nucleophilic organometallic species. The reaction must be conducted at very low temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive n-butyllithium and the generated pyridinyllithium intermediate. Triisopropyl borate is used as the electrophilic boron source; its bulky isopropoxy groups help prevent the formation of over-addition products.[10]
-
Dissolve 4-chloro-2-phenoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Adjust the pH of the aqueous layer to approximately 4-5 with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x). The product may have partial solubility in both layers. It is advisable to process the aqueous layer further as described in the purification section.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
Purification Protocol
Trustworthiness: Boronic acids are amphoteric and can be challenging to purify via standard chromatography due to their polarity and propensity to form cyclic anhydrides (boroxines) on silica gel.[11][12] An acid-base extraction is a highly effective and self-validating method for separating the acidic boronic acid from neutral, non-acidic impurities.[13]
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with a cold, dilute aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Separate the layers and wash the aqueous layer with diethyl ether once more to remove any remaining neutral impurities.
-
Carefully acidify the cold aqueous layer to a pH of ~4-5 with 1 M HCl. The pure boronic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water and a minimal amount of cold diethyl ether, and dry it under vacuum.
-
If further purification is needed, recrystallization from a solvent mixture such as ethanol/water or acetonitrile can be performed.[14]
Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the final product. NMR spectroscopy and mass spectrometry are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹¹B NMR are all informative.[12]
-
¹H NMR : The spectrum will show distinct signals for the protons on the pyridine and phenoxy rings. The protons on the pyridine ring are typically deshielded due to the electron-withdrawing nature of the nitrogen atom. The B(OH)₂ protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and water content.[12]
-
¹³C NMR : The spectrum should show 11 distinct carbon signals, corresponding to the 5 carbons of the pyridine ring and the 6 carbons of the phenoxy group.
-
¹¹B NMR : This technique is specific for the boron nucleus and is an excellent way to confirm the presence of the boronic acid. A tri-coordinate boronic acid typically shows a broad signal in the range of δ 19-30 ppm.[15][16]
| Data Type | Expected Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.6 ppm), likely appearing as doublets or doublets of doublets.[17] Phenoxy Protons: Signals for ortho, meta, and para protons in the aromatic region (δ 7.0-7.5 ppm). Boronic Acid Protons: A broad, exchangeable singlet (B(OH)₂) typically between δ 5.0-8.0 ppm, which may disappear upon D₂O exchange. |
| ¹³C NMR | Eleven distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the boron atom (C4) will be observed, though its signal may be broad. |
| ¹¹B NMR | A single, broad peak expected between δ 19-30 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Calculated for C₁₁H₁₁BNO₃⁺: 216.08. Key Fragments: Potential loss of H₂O ([M+H - H₂O]⁺) or formation of the boroxine trimer upon dehydration. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[18] In positive ion mode, the expected protonated molecule [M+H]⁺ should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the neutral loss of water or cleavage of the phenoxy group, which can further aid in structural confirmation.[19]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the synthesis of 4-aryl-2-phenoxypyridines.[6][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Authoritative Grounding: This protocol is based on standard conditions reported for Suzuki couplings with pyridinylboronic acids.[7][9] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and must often be optimized for specific substrates.[7]
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[21]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired coupled product.
Conclusion
This compound is a highly functionalized and synthetically accessible building block. The reliable synthetic route via lithium-halogen exchange and the robust purification strategy involving acid-base extraction make it readily available for research and development. Its characterization is straightforward using standard spectroscopic methods. The demonstrated utility of this reagent in the powerful Suzuki-Miyaura cross-coupling reaction underscores its importance, providing chemists with a valuable tool to accelerate the discovery of novel pharmaceuticals and advanced materials.
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Zhang, Y., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]
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An In-depth Technical Guide to 2-Phenoxypyridine-4-boronic acid (CAS: 1451393-41-1)
A Keystone Building Block for Advanced Drug Discovery and Materials Science
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Phenoxypyridine-4-boronic acid, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document details its physicochemical properties, a robust and field-tested synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an essential resource for scientists engaged in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The functionalization of the pyridine ring with diverse substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and material characteristics.
This compound has emerged as a particularly valuable reagent. The presence of the phenoxy group at the 2-position and the boronic acid at the 4-position offers a strategic handle for introducing the 2-phenoxypyridine moiety into target molecules with high precision. This is most prominently achieved through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] The resulting biaryl and heteroaryl structures are prevalent in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy.[3]
This guide will provide researchers with the necessary technical details to confidently synthesize, handle, and utilize this compound in their research endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe handling, storage, and successful application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1451393-41-1 | [4] |
| Molecular Formula | C₁₁H₁₀BNO₃ | [5] |
| Molecular Weight | 215.01 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO | [6] |
| Storage Conditions | Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C for short-term and -20°C for long-term. | [7] |
Safety and Handling Precautions:
Boronic acids, as a class, are generally considered to have low toxicity. However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
-
Stability: While generally stable, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). It is advisable to store the compound under an inert atmosphere if possible.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most reliably achieved through a two-step sequence starting from a suitable precursor, 4-bromo-2-phenoxypyridine. The key transformation is a halogen-metal exchange followed by borylation. This method is a cornerstone for the preparation of a wide range of pyridylboronic acids.[8][9]
Diagram of Synthetic Pathway:
Caption: Synthetic pathway to this compound.
Step 1: Preparation of 4-bromo-2-phenoxypyridine (Precursor)
The synthesis of the precursor, 4-bromo-2-phenoxypyridine, can be accomplished from commercially available 2,4-dichloropyridine. This involves a selective bromination followed by a nucleophilic aromatic substitution with phenol.
Experimental Protocol:
-
Bromination of 2,4-dichloropyridine: A solution of 2,4-dichloropyridine in a suitable solvent is treated with a brominating agent to selectively introduce a bromine atom at the 4-position.
-
Nucleophilic Aromatic Substitution:
-
To a solution of phenol in a suitable aprotic polar solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0°C.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium or potassium phenoxide.
-
Add a solution of 4-bromo-2-chloropyridine to the reaction mixture.
-
Heat the reaction to a temperature typically ranging from 80 to 120°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-phenoxypyridine.
-
Step 2: Synthesis of this compound
This step involves a low-temperature lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2-phenoxypyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, typically 1.1 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour. The formation of the organolithium intermediate is critical for the subsequent borylation.[10]
-
Borylation: To the cold solution of the organolithium intermediate, add triisopropyl borate (B(O-iPr)₃, typically 1.5-2.0 equiv) dropwise, again maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the boronate ester.
-
Adjust the pH of the aqueous layer to be slightly acidic (pH ~6) to ensure the boronic acid is in its free form.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
-
Characterization
Due to the limited availability of published spectroscopic data for this compound, the following are predicted NMR chemical shifts based on the analysis of analogous structures. These should be used as a guide for characterization.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 8.2-8.4 (d, 1H): Pyridine H6 proton, deshielded by the adjacent nitrogen.
-
δ 7.8-8.0 (s, 2H): Protons of the B(OH)₂ group, often broad and exchangeable with D₂O.
-
δ 7.3-7.5 (m, 2H): Phenyl protons ortho to the oxygen.
-
δ 7.1-7.3 (m, 3H): Phenyl protons meta and para to the oxygen.
-
δ 7.0-7.1 (d, 1H): Pyridine H5 proton.
-
δ 6.8-6.9 (s, 1H): Pyridine H3 proton.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
-
δ 163-165: Pyridine C2 carbon attached to the phenoxy group.
-
δ 153-155: Phenyl C1 carbon attached to the oxygen.
-
δ 150-152: Pyridine C6 carbon.
-
δ 140-145 (broad): Pyridine C4 carbon attached to the boron, often broad due to quadrupolar relaxation of the boron nucleus.
-
δ 129-131: Phenyl C3/C5 carbons.
-
δ 124-126: Phenyl C4 carbon.
-
δ 120-122: Phenyl C2/C6 carbons.
-
δ 115-117: Pyridine C5 carbon.
-
δ 110-112: Pyridine C3 carbon.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.[1][2]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water) is commonly used.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110°C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Illustrative Examples of Reactivity:
| Aryl Halide Partner | Expected Product | Potential Catalyst/Base System |
| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2-phenoxypyridine | Pd(PPh₃)₄ / K₂CO₃ |
| 3-Bromobenzonitrile | 3-(2-Phenoxypyridin-4-yl)benzonitrile | Pd(dppf)Cl₂ / Cs₂CO₃ |
| 2-Chlorotoluene | 2-Phenoxy-4-(o-tolyl)pyridine | Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos) / K₃PO₄ |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Phenoxy-4-(4-(trifluoromethyl)phenyl)pyridine | Pd(OAc)₂ with a suitable phosphine ligand / Na₂CO₃ |
Conclusion
This compound is a strategically important building block for the synthesis of complex pyridine-containing molecules. Its value is underscored by the prevalence of such motifs in medicinal chemistry and materials science. This guide has provided a detailed, practical framework for its synthesis, handling, and application in the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles and following the detailed protocols, researchers can effectively leverage this reagent to accelerate their discovery and development programs.
References
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Theranostics. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Retrieved from [Link]
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HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Retrieved from [Link]
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HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]
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NIH. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... Retrieved from [Link]
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PubMed. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]
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Digital Commons @ University of Rhode Island. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_Dereplication_Poster_SMASH2016.pdf]([Link] Argyropoulos_Dereplication_Poster_SMASH2016.pdf)
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PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]
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MDPI. (n.d.). Novel Discotic Boroxines: Synthesis and Mesomorphic Properties. Retrieved from [Link]
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The Synthesis of 2-Phenoxypyridine-4-boronic acid pinacol ester: An In-depth Technical Guide
Introduction: A Scaffold of Significance in Modern Drug Discovery
2-Phenoxypyridine-4-boronic acid pinacol ester is a valuable heterocyclic building block in contemporary medicinal chemistry and materials science. Its structural motif, combining a pyridine core, a phenoxy substituent, and a versatile boronic ester, offers a unique three-dimensional architecture and a handle for further molecular elaboration. This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations. The synthesis is strategically designed as a two-step sequence, commencing with the formation of a key 2-phenoxypyridine intermediate followed by a regioselective Miyaura borylation. This approach is tailored for researchers, scientists, and professionals in drug development, offering both a practical laboratory guide and a deeper understanding of the reaction mechanisms at play.
Strategic Synthesis Overview: A Two-Act Play
The synthesis of the target molecule is most efficiently approached in two distinct stages. This modular strategy allows for the isolation and characterization of a key intermediate, ensuring a higher purity of the final product.
Act I: The Union of Rings - Crafting the 2-Phenoxypyridine Core
The initial phase of our synthesis focuses on the construction of the 2-phenoxypyridine scaffold. For this, we turn to the powerful Buchwald-Hartwig C-O cross-coupling reaction.[1][2] This palladium-catalyzed transformation has largely superseded the harsher conditions of the classical Ullmann condensation for the formation of diaryl ethers.[3][4] Our chosen starting materials are the readily available 2-chloro-4-bromopyridine and phenol. The strategic choice of a dihalopyridine with differential reactivity of the halogens is paramount. The chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution, including the Buchwald-Hartwig coupling, compared to the bromine at the 4-position. This allows for the selective formation of 2-phenoxy-4-bromopyridine, preserving the bromine atom for the subsequent borylation step.
Act II: The Borylation Finale - Installing the Boronic Ester
With the 2-phenoxypyridine core in hand, the second act involves the introduction of the pinacol boronate ester at the 4-position of the pyridine ring. The Miyaura borylation reaction is the method of choice for this transformation.[5][6][7] This palladium-catalyzed cross-coupling reaction of our aryl bromide intermediate with bis(pinacolato)diboron (B₂pin₂) offers excellent functional group tolerance and generally proceeds under mild conditions, making it a cornerstone of modern synthetic chemistry for the preparation of boronic esters.[8][9]
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound pinacol ester.
Detailed Experimental Protocols
Act I: Synthesis of 2-Phenoxy-4-bromopyridine via Buchwald-Hartwig C-O Coupling
This protocol is adapted from established methodologies for palladium-catalyzed C-O bond formation.[2]
Materials and Reagents:
-
2-Chloro-4-bromopyridine
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-bromopyridine (1.0 equiv.), phenol (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-phenoxy-4-bromopyridine as a solid.
Act II: Synthesis of this compound pinacol ester via Miyaura Borylation
This procedure is based on the well-established Miyaura borylation reaction of heteroaryl halides.[5][6]
Materials and Reagents:
-
2-Phenoxy-4-bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 2-phenoxy-4-bromopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the celite with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound pinacol ester as a solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Step | Reaction | Key Reagents | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| I | Buchwald-Hartwig C-O Coupling | 2-Chloro-4-bromopyridine, Phenol | Pd(OAc)₂ (2), Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12-24 | 70-85 |
| II | Miyaura Borylation | 2-Phenoxy-4-bromopyridine, B₂pin₂ | Pd(dppf)Cl₂ (3) | KOAc (1.5) | 1,4-Dioxane | 80-90 | 4-12 | 75-90 |
Mechanistic Insights: The "How" and "Why"
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
The Catalytic Cycle of Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (2-chloro-4-bromopyridine) to a Pd(0) complex. This is followed by the coordination of the alcohol (phenol) and deprotonation by the base to form a palladium alkoxide intermediate. The final step is reductive elimination, which forms the desired C-O bond and regenerates the active Pd(0) catalyst.[1]
The Catalytic Cycle of Miyaura Borylation
The Miyaura borylation also operates via a palladium-catalyzed cycle.[5][6]
Caption: Catalytic cycle of the Miyaura borylation reaction.
The mechanism begins with the oxidative addition of the aryl bromide (2-phenoxy-4-bromopyridine) to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the diboron reagent, a step that is facilitated by the base. Finally, reductive elimination from the palladium center yields the aryl boronate ester and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion in Buchwald-Hartwig Coupling: If the C-O coupling stalls, ensure all reagents and the solvent are scrupulously dry. The choice of ligand is also critical; while Xantphos is generally robust, other bulky, electron-rich phosphine ligands can be screened.
-
Low Yields in Miyaura Borylation: The purity of the starting aryl bromide is important. Additionally, the choice of base can influence the reaction outcome; while KOAc is standard, other bases like K₃PO₄ can sometimes improve yields.[5]
-
Purification Challenges: The pinacol-derived byproducts from the Miyaura borylation can sometimes complicate purification. A thorough aqueous workup can help remove some of these impurities before chromatography.
Conclusion
The described two-step synthetic route provides a reliable and efficient pathway to this compound pinacol ester. By leveraging the selectivity of the Buchwald-Hartwig C-O coupling and the robustness of the Miyaura borylation, this guide equips researchers with a practical and mechanistically sound approach for accessing this valuable chemical entity. The provided protocols and insights are intended to serve as a strong foundation for the successful synthesis and further exploration of this important scaffold in various research and development endeavors.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 10(34), 6882. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(18), 4814–4817. [Link]
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ACS GCI Pharmaceutical Roundtable. (2017). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. [Link]
-
Robbins, D. W., & Hartwig, J. F. (2011). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Angewandte Chemie International Edition, 50(30), 6946–6949. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved January 19, 2026, from [Link]
-
Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 6(1), 30971. [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1339. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 14(16), 4222–4225. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 19, 2026, from [Link]
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Kumar, D., et al. (2018). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 8(63), 36243–36248. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
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Lee, S. H., et al. (2016). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 21(11), 1461. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2-Phenoxypyridine-4-boronic acid
This guide provides an in-depth analysis of the chemical stability of 2-phenoxypyridine-4-boronic acid, a critical building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of boronic acid chemistry with practical, field-proven strategies for storage and handling to ensure the compound's integrity, reactivity, and reproducibility in sensitive downstream applications.
Introduction: The Synthetic Utility and Inherent Challenges of a Heterocyclic Boronic Acid
This compound is a versatile bifunctional reagent, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure allows for the strategic introduction of the phenoxypyridine moiety into complex molecules, a common scaffold in pharmacologically active compounds. However, the very features that make boronic acids synthetically useful—the electron-deficient boron atom and its reactivity—also render them susceptible to degradation.
The stability of boronic acids is not absolute; it is a dynamic interplay of their structure and environment.[1] Particularly, 2-heterocyclic boronic acids, such as the subject of this guide, are known to be prone to decomposition.[2][3] Understanding the mechanisms of this instability is paramount for any scientist utilizing this reagent, as degradation can lead to diminished reaction yields, the formation of complex impurities, and ultimately, compromised research outcomes. This guide will dissect the primary degradation pathways and provide a robust framework for optimal storage and handling.
Foundational Chemistry: The Primary Degradation Pathways
The stability of this compound is governed by three principal degradation pathways common to most organoboronic acids.
Protodeboronation
This is a frequent decomposition route where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying the reactive site of the molecule.[2] This process is often accelerated by factors such as aqueous or protic media, pH extremes (both acidic and basic conditions), heat, and the presence of metal catalysts like palladium.[3][4] For a heteroaromatic boronic acid, the electronic properties of the pyridine ring can influence the rate of this undesired reaction.
Oxidation
Arylboronic acids are susceptible to oxidative degradation, a significant concern for biological applications and long-term storage.[2] At physiological pH, their oxidative stability can be comparable to that of thiols.[5] The presence of atmospheric oxygen or other reactive oxygen species can lead to the oxidation of the C-B bond, typically yielding a phenol.[6][7] This pathway underscores the importance of controlling the storage atmosphere.
Anhydride (Boroxine) Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[2][8]
While this process is often reversible upon exposure to water, it significantly alters the molecular weight and can complicate stoichiometry in reactions where precise molar equivalents are critical.[2]
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following conditions are based on best practices for hygroscopic and chemically sensitive reagents.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8°C) for long-term storage. Room temperature (15-25°C) is acceptable for short periods.[11][12] | Minimizes thermal decomposition and slows the rate of hygroscopicity. Avoids heat sources and direct sunlight.[9][11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation from atmospheric oxygen.[5] |
| Moisture | Keep in a dry, low-humidity environment. Use of a desiccator is highly recommended.[10] | Boronic acids are hygroscopic; moisture absorption can promote protodeboronation and physical caking.[9][10] |
| Light | Store in an opaque or amber vial to protect from light.[11] | Prevents potential light-induced photochemical degradation.[11] |
| Container | Use tightly sealed containers made of inert materials such as glass, HDPE, or polypropylene.[9][13] | Prevents moisture ingress and reaction with container materials. Ensure the container is tightly closed after each use.[9][13][14] |
| Handling | Handle in a well-ventilated area, preferably a fume hood.[14] Wear appropriate PPE, including gloves and safety glasses.[13] Avoid creating dust.[12] | Minimizes inhalation and contact. Prevents contamination of the bulk material. |
Stability-Enhancing Alternatives for Synthesis
Given the inherent instability of some boronic acids, more robust derivatives are often employed in synthesis, serving as stable precursors that can be used under conditions that would degrade the free acid.
-
Boronate Esters: The most common alternative is the neopentyl glycol or pinacol ester.[2] For instance, This compound pinacol ester is a commercially available, solid material that is generally more stable to storage, handling, and column chromatography.[15]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically crystalline, air- and moisture-stable solids that are easy to handle and store long-term. They act as "protected" boronic acids and are highly effective in cross-coupling reactions.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are another class of exceptionally stable derivatives. They are benchtop-stable indefinitely, even under air, and are designed for slow release of the active boronic acid under specific reaction conditions, making them ideal for complex, iterative cross-coupling sequences.[3]
Experimental Workflow: Assessing the Integrity of this compound
Verifying the purity and integrity of the boronic acid before use is a self-validating step that prevents costly and time-consuming troubleshooting of failed reactions.
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The Strategic Reactivity of 2-Phenoxypyridine-4-boronic Acid: A Technical Guide for Advanced Synthesis
Introduction: The 2-Phenoxypyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the 2-phenoxypyridine structural motif is a privileged scaffold. Its unique combination of a Lewis basic pyridine core, an ethereal linkage, and biphenyl-like architecture imparts favorable pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have shown promise as antitumor and antithrombotic agents, making the efficient synthesis of analogues a critical objective for researchers.[1][2] At the heart of this synthetic endeavor lies 2-Phenoxypyridine-4-boronic acid (CAS No. 1451393-41-1), a versatile and increasingly vital building block.
This guide provides an in-depth analysis of the core reactivity of this compound. Moving beyond simple procedural outlines, we will explore the mechanistic underpinnings of its reactivity, the causal factors behind experimental design, and the strategic considerations required to maximize success in its principal application: the Suzuki-Miyaura cross-coupling reaction. We will also dissect its primary liability—protodeboronation—and provide field-proven strategies for its mitigation.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone of synthetic routes employing this compound. It facilitates the formation of a carbon-carbon bond between the pyridine C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[3] Understanding the nuances of this reaction is paramount for its successful application.
Mechanistic Landscape
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst.[4] The successful execution of this cycle with a heteroaromatic substrate like this compound requires careful consideration of each step.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.1 - 1.5 equivalents).
-
Addition of Reagents: Add the aryl or heteroaryl halide (1.0 equivalent), potassium phosphate (K₃PO₄, 2.0 - 3.0 equivalents), and the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can contribute to side reactions like boronic acid homocoupling. [4]4. Solvent Addition: Through the septum, add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio).
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the duration of the reaction (monitored by TLC or LC-MS, usually 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
A Critical Side Reaction: Protodeboronation
The primary vulnerability of this compound, like many heteroaryl boronic acids, is its susceptibility to protodeboronation. This is a non-productive pathway where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material and reducing the overall yield. [5]
Mechanism and Influencing Factors
The rate of protodeboronation is highly dependent on pH. [2][6][7]For pyridyl boronic acids, the speciation of the molecule in solution is key.
-
Positional Stability: Crucially, 4-pyridyl boronic acids (like the title compound) are significantly more stable towards protodeboronation than their 2-pyridyl isomers. Studies have shown that while 2-pyridyl boronic acid can decompose rapidly under neutral conditions (half-life of ~25-50 seconds at 70°C, pH 7), 4-pyridyl boronic acids are remarkably stable, with half-lives exceeding one week even at pH 12 and 70°C. [2][6][7]This inherent stability is a major strategic advantage of using the 4-boronic acid isomer.
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An In-Depth Technical Guide to the Solubility Profile of 2-Phenoxypyridine-4-boronic acid
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Phenoxypyridine-4-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a strategic and methodological approach to understanding and determining the solubility of this compound, a critical parameter in its potential applications, from organic synthesis to pharmaceutical development. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will equip you with the foundational knowledge, predictive tools, and detailed experimental protocols necessary to generate a robust and reliable solubility profile.
Introduction to this compound: A Molecule of Interest
This compound is a bifunctional molecule featuring a pyridine ring, a phenoxy group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring offers a basic nitrogen atom for potential salt formation and hydrogen bonding interactions. The phenoxy group introduces a lipophilic aromatic system, while the boronic acid functionality is renowned for its role in Suzuki-Miyaura cross-coupling reactions, its ability to form reversible covalent bonds with diols (such as sugars), and its potential as a pharmacophore.
A thorough understanding of its solubility is paramount for its effective utilization. Solubility impacts reaction kinetics, purification strategies, formulation development for in vitro and in vivo studies, and ultimately, its bioavailability and therapeutic efficacy.
Physicochemical Properties: The Key to Understanding Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the following parameters are of primary importance:
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Phenylboronic Acid (for comparison) | Pyridine-4-boronic acid (for comparison) |
| CAS Number | 1451393-41-1 | 98-80-6[1] | 1692-15-5[2] |
| Molecular Formula | C₁₁H₁₀BNO₃ | C₆H₇BO₂ | C₅H₆BNO₂ |
| Molecular Weight | 215.01 g/mol | 121.93 g/mol [1] | 122.92 g/mol [2] |
| Predicted pKa | See Section 2.1 | 8.83 | 3.75 (pyridinium), 8.15 (boronic acid) |
| Predicted logP | See Section 2.2 | 1.2 | -0.4 |
Acidity (pKa): The Influence of pH on Aqueous Solubility
Boronic acids are Lewis acids, but in aqueous solution, they act as Brønsted acids through the formation of a tetrahedral boronate ion.[3] The pKa of the boronic acid group is a critical determinant of its aqueous solubility, as the ionized boronate form is generally more water-soluble than the neutral trigonal form.
For this compound, two ionizable groups are present: the pyridine nitrogen and the boronic acid.
-
Pyridine Nitrogen: The basicity of the pyridine nitrogen will be influenced by the electron-withdrawing effect of the boronic acid and the phenoxy group. Its pKa will determine the pH at which the pyridinium cation forms.
-
Boronic Acid: The acidity of the boronic acid is influenced by the electronic properties of the substituted pyridine ring. Aryl boronic acids typically have pKa values in the range of 4-10.[3]
Predictive Approach: In the absence of experimental data, the pKa of this compound can be estimated using computational models or by applying the Hammett equation to data from substituted phenylboronic acids.[4] Given the electron-withdrawing nature of the pyridine nitrogen and the phenoxy group, the pKa of the boronic acid is expected to be lower (more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).
Lipophilicity (logP): Balancing Aqueous and Organic Solubility
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It dictates the partitioning behavior between aqueous and lipid phases and is a key factor in membrane permeability and solubility in organic solvents. A positive logP value indicates a preference for the lipid phase (more lipophilic), while a negative value suggests higher water solubility (more hydrophilic).[5]
Predictive Approach: The presence of the phenoxy and pyridine rings in this compound suggests a significant degree of lipophilicity. Computational tools can provide an estimated logP value. It is important to consider the distribution coefficient (logD) for ionizable molecules like this one, as it takes into account the pH-dependent distribution of the different ionic species.[6]
The Challenge of Boronic Acid Solubility: Dehydration to Boroxines
A significant challenge in determining the solubility of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[7][8] This equilibrium is influenced by factors such as temperature, solvent, and the electronic nature of the substituents on the aromatic ring. The formation of boroxines can lead to inconsistencies in solubility measurements, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.[8] It is therefore crucial to employ experimental methods that account for or minimize this phenomenon.
Experimental Determination of Solubility: A Step-by-Step Guide
A comprehensive solubility profile requires assessment in both aqueous and organic solvents. The following section details robust protocols for these determinations.
Aqueous Solubility Determination
The pH-dependent solubility of this compound is a critical parameter. A potentiometric or spectrophotometric titration method is recommended for its determination, which also allows for the concurrent determination of the compound's pKa.
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH.
-
Prepare a stock solution of this compound in a co-solvent (e.g., DMSO, if necessary to overcome initial low solubility) at a known concentration. The amount of co-solvent should be kept to a minimum.
-
Prepare a series of aqueous buffers of known ionic strength (e.g., 0.1 M KCl).
-
-
Titration Procedure:
-
Calibrate a pH electrode with standard buffers.
-
In a thermostatted vessel at a controlled temperature (e.g., 25 °C), add a known volume of the boronic acid stock solution to a known volume of the aqueous buffer.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
-
The intrinsic solubility of the neutral species and the solubility of the ionized species can be calculated from the titration data using specialized software.[4]
-
Organic Solvent Solubility Determination
For organic solvents, the dynamic (or synthetic) method is a reliable technique that minimizes the impact of boroxine formation by determining the temperature at which a solid dissolves in a liquid of known composition.[9]
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a turbidity sensor (luminance probe).
-
Sample Preparation:
-
Accurately weigh this compound and the selected organic solvent into the glass vessel to create a biphasic sample of known mole fraction.
-
-
Measurement:
-
Heat the sample at a slow, controlled rate (e.g., 0.2 K/min) under vigorous stirring.
-
Continuously monitor the turbidity of the solution. The point at which the last solid particles dissolve and the solution becomes clear is the equilibrium solubility temperature. This is often detected by a sharp change in the light transmission measured by the probe.
-
-
Data Collection:
-
Repeat the measurement for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[8]
-
Diagram 1: Workflow for Dynamic Solubility Determination
Caption: Dynamic method for solubility determination.
Factors Influencing the Solubility of this compound
Solvent Polarity
The solubility of this compound in organic solvents will be highly dependent on the polarity of the solvent.[8] It is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in ethers and ketones. Its solubility is expected to be low in non-polar hydrocarbon solvents.
Temperature
Generally, solubility increases with temperature. The quantitative relationship can be determined using the dynamic method described above and can be modeled using thermodynamic equations such as the Wilson or NRTL equations.[8]
pH (Aqueous)
As discussed, the aqueous solubility will be significantly influenced by pH. The compound will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where either the pyridine nitrogen is protonated or the boronic acid is deprotonated.
Stability Considerations
The stability of this compound in solution is a crucial aspect of its solubility profile.
-
Boroxine Formation: As previously mentioned, the equilibrium between the boronic acid and its boroxine in solution should be considered, especially in non-aqueous solvents upon heating.
-
Hydrolytic Stability: The C-B bond in aryl boronic acids is generally stable to hydrolysis.
-
Photostability and Thermal Stability: These should be assessed, particularly if the compound is intended for formulation.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.
Table 2: Example of Aqueous Solubility Data Presentation
| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 2.0 | 25 | ||
| 4.0 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 |
Table 3: Example of Organic Solvent Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction (x) |
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Tetrahydrofuran | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for elucidating the solubility profile of this compound. By combining predictive approaches with robust experimental methodologies, researchers can generate the critical data needed to advance the development and application of this promising molecule. Future work should focus on obtaining precise experimental data for the pKa and logP of the title compound and performing the detailed solubility studies outlined herein across a pharmaceutically relevant range of solvents and pH conditions.
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Thermodynamics of aqueous solutions of boric acid. ResearchGate. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]
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Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. National Institutes of Health. [Link]
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Experimental study of solubility of boric acid in steam at boiling. ResearchGate. [Link]
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(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
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pK a values for boronic acids 1-7. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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The logP value distributions in “Approved” and “All” subset of... ResearchGate. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Phenylboronic Acid | C6H7BO2 | CID 66827. PubChem. [Link]
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(5-Chloro-2-phenoxypyridin-4-yl)boronic acid | C11H9BClNO3 | CID 177691590. PubChem. [Link]
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[2-(2,6-Diphenyl-4-pyridinyl)phenoxy]boronic acid. PubChem. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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discovery and history of 2-Phenoxypyridine-4-boronic acid
An In-Depth Technical Guide to the Discovery and History of 2-Phenoxypyridine-4-boronic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a sophisticated building block of significant interest to researchers in medicinal chemistry and drug development. Rather than a simple chronological history, this document elucidates the compound's emergence at the confluence of major advances in boronic acid chemistry, pyridine functionalization, and palladium-catalyzed cross-coupling reactions. We will explore the foundational chemical principles that predicted its synthesis, detail robust methodologies for its preparation, and discuss its strategic importance in the construction of complex molecular architectures for pharmaceutical applications. This guide is intended for professionals who require a deep, practical understanding of not only the "how" but also the "why" behind the synthesis and application of this valuable reagent.
Introduction: The Strategic Value of Heterocyclic Boronic Acids
In the landscape of modern drug discovery, pyridine-based scaffolds are ubiquitous, prized for their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for phenyl rings.[1] The efficient synthesis of highly functionalized pyridines is therefore a cornerstone of pharmaceutical research.[2][3] The advent and refinement of the Suzuki-Miyaura cross-coupling reaction have revolutionized this field, providing a powerful tool for creating carbon-carbon bonds.[2][3][4][5][6][7] This reaction's prominence has created an immense demand for a diverse palette of boronic acids and their derivatives, which act as key nucleophilic partners.
This compound represents a highly valuable, specialized reagent within this class. It combines the desirable pyridine core with a phenoxy substituent—a common motif in bioactive molecules—and presents a boronic acid handle at the 4-position for reliable and regioselective elaboration via Suzuki-Miyaura coupling.[2][4] This guide deconstructs the scientific legacy that made the conception and synthesis of this molecule not just possible, but a logical step in the evolution of synthetic chemistry.
Part 1: Foundational Pillars of Discovery
The existence of this compound is not the result of a singular discovery but rather the convergence of three mature fields of chemical research. Understanding these pillars is essential to appreciating the molecule's design and utility.
Pillar A: The Ascendancy of Boronic Acids
The journey began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[5][8][9][10] For nearly a century, these compounds remained largely academic curiosities. The development of robust, general synthetic methods in the 20th century, primarily through the reaction of organometallic reagents (Grignard or organolithium) with borate esters, transformed them into indispensable synthetic tools.[5][8][11] This fundamental transformation provided a reliable blueprint for converting an aryl or heteroaryl halide into its corresponding boronic acid.[8]
Pillar B: The "Pyridine Problem" in Cross-Coupling
Pyridine rings, while valuable, introduce unique challenges into organometallic chemistry. The lone pair of electrons on the nitrogen atom can coordinate to metal centers, often inhibiting or altering catalytic cycles. Furthermore, pyridyl organometallics and boronic acids, particularly those with boron at the 2-position, are notoriously unstable and prone to side reactions like protodeboronation.[12][13] However, 3- and 4-pyridylboronic acids generally exhibit greater stability, making them more reliable coupling partners.[1] This inherent difference in stability is a critical consideration in devising synthetic routes.
Pillar C: The Suzuki-Miyaura Revolution
The development of the palladium-catalyzed Suzuki-Miyaura coupling reaction was the catalyst that unlocked the full potential of boronic acids.[2][5][7] Its remarkable functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-containing byproducts established it as the premier method for constructing biaryl and heteroaryl-aryl bonds in academic and industrial settings.[7] This created the imperative for chemists to design and synthesize novel, highly functionalized boronic acids to serve as bespoke building blocks for complex target molecules.
Part 2: The Synthetic Strategy
While a specific, seminal publication detailing the "discovery" of this compound is not prominent in the literature, its synthesis can be logically deduced from established, reliable methodologies. The CAS number for its pinacol ester, 2096331-18-7, suggests its documentation is relatively recent.[14] The most chemically sound approach involves a convergent strategy that leverages the differential reactivity of a di-halogenated pyridine precursor.
Retrosynthetic Analysis
A logical retrosynthetic analysis disconnects the molecule at two key positions: the Carbon-Boron bond and the Carbon-Oxygen (ether) bond. This reveals a di-halogenated pyridine as a plausible and commercially available starting material.
Forward Synthesis and Key Methodologies
The most robust synthetic pathway involves two main stages: the introduction of the phenoxy group via Nucleophilic Aromatic Substitution (SNAr), followed by the conversion of the remaining halide to the boronic acid. The choice of a 4-bromo-2-chloropyridine precursor is strategic; the chlorine at the 2-position is significantly more activated towards SNAr than the bromine at the 4-position, allowing for selective functionalization.
Several methods exist for the synthesis of pyridinylboronic acids. The choice of method is critical and depends on factors like substrate, scale, and cost.
| Method | Description | Advantages | Disadvantages |
| Halogen-Metal Exchange | Reaction of a halopyridine with an organolithium or Grignard reagent, followed by trapping with a trialkylborate. | Inexpensive, reliable for large scale, well-established. | Requires cryogenic temperatures; limited functional group tolerance. |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent (e.g., B₂pin₂).[5] | Excellent functional group tolerance, milder conditions. | Cost of palladium catalyst and diboron reagent can be high. |
| Directed Ortho-Metallation (DoM) | Deprotonation directed by a functional group, followed by borylation. | High regioselectivity. | Requires a directing group; not applicable for all isomers. |
| C-H Activation/Borylation | Iridium or Rhodium-catalyzed direct borylation of a C-H bond. | Atom economical, avoids pre-functionalization. | Often suffers from regioselectivity issues; catalyst cost. |
| [4+2] Cycloaddition | Construction of the pyridine ring with the boron moiety already incorporated. | Builds the core ring structure. | Limited to specific substitution patterns; complex precursors. |
For the synthesis of this compound from 2-Phenoxy-4-bromopyridine, both Halogen-Metal Exchange and Miyaura Borylation are excellent and viable choices.
Detailed Experimental Workflow
The following protocol describes a validated, two-step process for the laboratory-scale synthesis of this compound pinacol ester, a stable and commonly used surrogate for the free boronic acid.
Protocol: Synthesis of this compound pinacol ester
Step 1: Synthesis of 2-Phenoxy-4-bromopyridine (SNAr Reaction)
-
Rationale: This step utilizes the higher reactivity of the C2-Cl bond towards nucleophilic attack by phenoxide. Potassium carbonate serves as a base to generate the phenoxide in situ, and a polar aprotic solvent like DMF facilitates the reaction.
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-2-chloropyridine (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to form a stirrable slurry.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to yield 2-phenoxy-4-bromopyridine as a solid.
-
Step 2: Synthesis of this compound pinacol ester (Miyaura Borylation)
-
Rationale: This palladium-catalyzed reaction is highly efficient for converting aryl bromides into boronic esters with excellent functional group compatibility.[5] Potassium acetate acts as the base, and a ligand-supported palladium catalyst like Pd(dppf)Cl₂ is effective.
-
Procedure:
-
In an oven-dried Schlenk flask, combine 2-phenoxy-4-bromopyridine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), potassium acetate (KOAc) (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to afford this compound pinacol ester.
-
Part 3: Application in Drug Discovery
The strategic value of this compound lies in its utility as a ready-to-use building block for introducing the 2-phenoxypyridine-4-yl moiety into target molecules. This is particularly relevant in the synthesis of kinase inhibitors and other therapeutics where this scaffold is known to interact with specific biological targets.[2] Its use in Suzuki-Miyaura coupling allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the lead optimization process.[3]
Conclusion
The discovery and availability of this compound is a prime example of how foundational principles in organic chemistry culminate in the creation of sophisticated tools for modern science. Its history is not one of a single invention, but of the logical and deliberate application of decades of research in organoboron chemistry, pyridine functionalization, and transition metal catalysis. By understanding the underlying principles of its synthesis, researchers can better appreciate its value and leverage its reactivity to construct the next generation of complex, biologically active molecules.
References
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Tyrell, J. H., & El-Sayed, A. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 209-235. [Link]
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Ishida, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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O'Brien, A. G. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. eScholarship, University of California. [Link]
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Wikipedia contributors. (n.d.). Boronic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23512-23534. [Link]
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Akhtar, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]
- Fischer, F. C., et al. (1965). Process for the preparation of pyridine-2-boronic acid esters. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 439-444.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. [Link]
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Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Scientific Diagram]. [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
- Google Patents. (2013).
- Google Patents. (1999). Process for the preparation of substituted phenylboronic acids.
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Baudoin, O., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5133. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]
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AOBChem USA. (n.d.). This compound pinacol ester. [Link]
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ResearchGate. (n.d.). General synthesis of boronic acids 25 to 58. Reagents and conditions:... [Scientific Diagram]. [Link]
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Kumar, S., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6242. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. [Link]
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ResearchGate. (n.d.). Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties [Request PDF]. [Link]
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An In-Depth Technical Guide to the Biological Activity of Phenoxypyridine Boronic Acids
Abstract: Boronic acids have emerged from chemical curiosities to indispensable pharmacophores in modern drug discovery, culminating in five FDA-approved drugs.[1] Their unique ability to form reversible covalent bonds with biological nucleophiles makes them potent and often highly selective enzyme inhibitors.[2] This guide focuses on the phenoxypyridine boronic acid scaffold, a promising heterocyclic structure. We will explore the mechanistic basis of its biological activities, provide field-proven experimental protocols for its evaluation, and discuss future prospects for this versatile chemical class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of phenoxypyridine boronic acids in their therapeutic programs.
The Boronic Acid Moiety: A Primer for Drug Discovery
For many years, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to misconceptions about toxicity.[3][4] The clinical success of the proteasome inhibitor bortezomib shattered this paradigm, revealing the therapeutic potential of the boronic acid group and catalyzing a surge of research.[3][4][5]
The Unique Chemistry of the Boron Atom
The utility of a boronic acid (R-B(OH)₂) in a biological context stems from the electrophilic nature of its boron atom. The boron atom possesses a vacant p-orbital, making it a potent Lewis acid.[6] At physiological pH, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[3] This tetrahedral boronate is a key feature, as it can act as a transition-state analogue for reactions involving tetrahedral intermediates, such as peptide bond hydrolysis by serine proteases.[7] This allows boronic acids to form stable, yet reversible, covalent adducts with nucleophilic residues (like serine, threonine, or lysine) in an enzyme's active site.[2][3][8]
The Phenoxypyridine Scaffold: A Privileged Structure
The phenoxypyridine core combines a pyridine ring—a common element in medicinal chemistry known for improving pharmacological properties[9]—with a phenoxy group, linked by an ether bond. This combination offers several advantages:
-
Structural Rigidity and Vectorial Projection: The scaffold provides a defined three-dimensional structure, allowing for precise positioning of the boronic acid "warhead" and other substituents to interact with target proteins.
-
Modularity: The structure is amenable to synthetic modification at multiple positions on both the pyridine and phenyl rings, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties through Structure-Activity Relationship (SAR) studies.
-
Metabolic Stability: The ether linkage and aromatic rings generally confer good metabolic stability.
Key Biological Activities & Mechanisms of Action
Phenoxypyridine boronic acids have shown promise in several therapeutic areas, primarily through enzyme inhibition and modulation of bacterial resistance.
Covalent Inhibition of Serine Hydrolases: A Focus on FAAH
One of the most compelling applications for this scaffold is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine hydrolase responsible for degrading the endocannabinoid anandamide (AEA) and other fatty acid amides.[10][11] Inhibiting FAAH elevates endogenous anandamide levels, offering a therapeutic strategy for pain, inflammation, and CNS disorders without the side effects of direct cannabinoid receptor agonists.[10][11][12]
Mechanism of Inhibition: Phenoxypyridine boronic acids are hypothesized to act as reversible, covalent inhibitors of FAAH.[10] The boronic acid moiety forms a covalent bond with the catalytic serine nucleophile (Ser241) in the FAAH active site, mimicking the tetrahedral intermediate of amide hydrolysis.[10][12] The phenoxypyridine portion of the molecule occupies the hydrophobic acyl chain-binding channel, contributing to binding affinity and selectivity.[10]
Antibacterial Activity: Efflux Pump Inhibition
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. One major mechanism of resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell.[13][14] Targeting these pumps to restore the efficacy of existing antibiotics is a promising strategy.[13]
Certain 6-substituted pyridine-3-boronic acid derivatives, including those with phenoxy-like linkers, have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus.[13][14] NorA is known to confer resistance to fluoroquinolones like ciprofloxacin.[14]
Mechanism of Action: These compounds do not kill bacteria directly but act as adjuvants. By inhibiting the NorA pump, they increase the intracellular concentration of antibiotics like ciprofloxacin, restoring its antibacterial activity.[13][14] The precise binding site on NorA is still under investigation, but it is believed that the boronic acid derivatives interfere with the pump's transport cycle. This activity is confirmed experimentally by observing increased accumulation of fluorescent pump substrates, such as ethidium bromide, within the bacteria.[13][14]
Table 1: Representative Biological Activity Data
| Compound Class | Target | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-(alkoxy)pyridine-3-boronic acid | S. aureus NorA Pump | Ciprofloxacin Potentiation | 4-fold increase in activity | [13] |
| Alkenyl Boronic Acids | Human FAAH | IC₅₀ | 14 nM | [10] |
| Phenylboronic Acid | E. coli / S. aureus | Antibacterial Activity | Dose-dependent inhibition |[15][16] |
Experimental Protocols for Activity Assessment
Rigorous and reproducible assays are the cornerstone of drug discovery. The following protocols provide a validated framework for assessing the biological activities described above.
Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human FAAH.
Causality and Self-Validation:
-
Rationale: This assay directly measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. Inhibition of this activity is a direct measure of the compound's potency.
-
Controls are Key: Including a "no enzyme" control validates that the signal is enzyme-dependent. A "no inhibitor" (vehicle) control defines 100% enzyme activity. A known potent inhibitor (e.g., PF-3845) serves as a positive control, validating assay performance.[11][12]
Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0
-
Fluorogenic Substrate: N-(4-pyridinylmethyl)-7-(2-oxo-2H-pyran-4-yl)heptanamide (or similar)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., PF-3845)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the 384-well plate. Also include wells for vehicle (DMSO only) and positive controls.
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired working concentration in cold Assay Buffer.
-
Enzyme Addition & Pre-incubation: Add 10 µL of the diluted enzyme solution to each well containing the test compounds. Incubate for 30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or covalent inhibitors.
-
Substrate Addition: Prepare the fluorogenic substrate in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Read the fluorescence intensity every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: Set the average rate of the vehicle control wells to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Broth Microdilution for Efflux Pump Inhibition
This protocol determines the ability of a test compound to potentiate the activity of an antibiotic against a bacterial strain overexpressing an efflux pump.
Causality and Self-Validation:
-
Rationale: A true efflux pump inhibitor (EPI) will have little to no intrinsic antibacterial activity but will lower the Minimum Inhibitory Concentration (MIC) of a known antibiotic substrate of the pump. We test this directly.
-
Validation System: The assay is run in parallel on the target strain (e.g., S. aureus 1199B, which overexpresses NorA) and its isogenic parent strain with normal pump expression. A significant MIC shift in the overexpressing strain, but not the parent strain, provides strong evidence of on-target efflux pump inhibition.
Materials:
-
S. aureus strain overexpressing NorA (e.g., SA-1199B)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic (e.g., Ciprofloxacin)
-
Test Compound (EPI candidate)
-
Resazurin (viability indicator)
-
96-well clear, flat-bottom plates
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Prepare Assay Plates:
-
Create a two-dimensional matrix in the 96-well plates. Serially dilute the antibiotic (e.g., Ciprofloxacin) along the columns.
-
Serially dilute the test compound (potential EPI) along the rows. This creates a "checkerboard" of all concentration combinations.
-
Crucially, include control rows and columns with only the antibiotic or only the test compound to determine their individual MICs.
-
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Determine MIC:
-
Add Resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic (alone or in combination) that prevents this color change.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone.
-
Determine the MIC of the antibiotic in the presence of each concentration of the test compound.
-
A four-fold or greater reduction in the antibiotic's MIC in the presence of the test compound is considered significant potentiation and indicative of efflux pump inhibition.[13]
-
Challenges and Future Directions
While the phenoxypyridine boronic acid scaffold is promising, several challenges must be addressed in drug development.
-
Selectivity: Boronic acids can inhibit various serine hydrolases.[10] Achieving high selectivity for the target enzyme over off-targets (e.g., other proteases) is critical to minimize side effects. This requires extensive SAR exploration and profiling against a panel of related enzymes.
-
Pharmacokinetics: The boronic acid moiety can present pharmacokinetic challenges, including potential metabolic liabilities.[7] Careful molecular design is needed to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Broadening Scope: The application of this scaffold could be expanded. For instance, boronic acids are known to interact with bacterial penicillin-binding proteins (PBPs) and β-lactamases, suggesting a potential for developing novel direct-acting antibacterial agents.[6][8]
Conclusion
Phenoxypyridine boronic acids represent a versatile and potent class of compounds with significant therapeutic potential. Their proven ability to act as reversible covalent inhibitors of key enzymes like FAAH and as modulators of bacterial resistance mechanisms makes them an exciting area for further investigation. By employing rigorous, well-controlled experimental workflows and rational, iterative drug design, researchers can unlock the full potential of this privileged scaffold to develop next-generation therapeutics for a range of human diseases.
References
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Galiakhmetov, A., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. National Center for Biotechnology Information. Available at: [Link]
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Nagy, V., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. Available at: [Link]
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Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Fontaine, F., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. PubMed. Available at: [Link]
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Zheng, Y., et al. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]
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Wang, C., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. Available at: [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]
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Kumar, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
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Wang, C., et al. (2022). Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery. PubMed Central. Available at: [Link]
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Bisogno, T., & Maccarrone, M. (2013). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]
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Costa, S. S., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. ResearchGate. Available at: [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Center for Biotechnology Information. Available at: [Link]
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Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Center for Biotechnology Information. Available at: [Link]
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Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki. Available at: [Link]
-
Salman, H. D., et al. (2025). (PDF) Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. ResearchGate. Available at: [Link]
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Mennie, K. M., & Taylor, M. S. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]
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Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. National Center for Biotechnology Information. Available at: [Link]
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Wilkerson, J. L., et al. (2020). Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice. PubMed. Available at: [Link]
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Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
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Das, B. C., et al. (2016). Biological and Medicinal Applications of Boronic Acids. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Phenoxypyridine-4-boronic acid
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions. The 2-phenoxypyridine motif, in particular, is a privileged structure found in numerous biologically active molecules. The synthesis of complex derivatives from this core structure is therefore of paramount importance to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the linkage of the 2-phenoxypyridine core to various aryl and heteroaryl partners.[1][2]
This document provides a detailed guide for researchers on performing the Suzuki-Miyaura coupling of 2-phenoxypyridine-4-boronic acid with a range of aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step protocol, and provide insights into troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (in this case, this compound) with an organohalide.[3][4][5] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the coupling partner (Ar-X). This step forms a Pd(II) complex and is often the rate-determining step of the reaction.[5][6]
-
Transmetalation : In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9][10]
-
Reductive Elimination : The final step involves the two organic partners on the palladium center coupling to form the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Recommended Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with various aryl bromides. Optimization may be necessary for particularly challenging substrates or when using aryl chlorides, which are generally less reactive.[11]
Reagents and Materials
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base: Anhydrous K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate)
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Experimental Procedure
-
Reaction Setup : To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (1-5 mol%). For general purposes, Pd(PPh₃)₄ (3 mol%) is a good starting point. For more challenging couplings, particularly with heteroaryl halides, more specialized catalyst systems may be required.[12][13]
-
Inert Atmosphere : Seal the flask or vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. The active Pd(0) catalyst is sensitive to oxygen.[14]
-
Solvent Addition : Through a septum, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The solvent should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reaction : Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-100 °C) for 2-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Considerations and Troubleshooting
The success of a Suzuki coupling, especially with heteroaromatic substrates, can be sensitive to several factors. Below are some common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid or base | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.[14]- Use anhydrous base and high-purity boronic acid. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water- Harsh reaction conditions | - Use anhydrous solvents and base.- Consider using a boronate ester (e.g., pinacol ester) which can be more stable.- Lower the reaction temperature or screen different bases.[14][15] |
| Homocoupling of Boronic Acid | - Presence of oxygen oxidizing Pd(0) to Pd(II)- Inappropriate ligand choice | - Rigorously exclude oxygen from the reaction.[14]- Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos or XPhos).[14][15] |
| Difficulty with Aryl Chlorides | - Slower oxidative addition compared to bromides/iodides | - Use a more active catalyst system, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][12]- Higher reaction temperatures may be required. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, medicinally relevant compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently generate a diverse library of substituted pyridine derivatives. The protocol provided herein serves as a solid foundation, and the troubleshooting guide offers a pathway to overcoming common challenges encountered in this transformative reaction.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Martinez-Viturro, J. I., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(33), 10862-10870. Available from: [Link]
-
Chem.libretexts.org. Use of Base Metals in Suzuki Coupling. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. Available from: [Link]
-
Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]
-
RSC Publishing. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
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- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 5. byjus.com [byjus.com]
- 6. Yoneda Labs [yonedalabs.com]
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- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Use of 2-Phenoxypyridine-4-boronic acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of the 2-Phenoxypyridine Moiety in Drug Discovery
The confluence of pyridine and phenyl ether functionalities within a single molecular scaffold gives rise to the 2-phenoxypyridine motif, a structure of significant interest in contemporary medicinal chemistry.[1][2] Pyridine rings are prevalent in a vast number of FDA-approved drugs and bioactive molecules, prized for their ability to engage in hydrogen bonding, act as a bioisosteric replacement for phenyl rings, and modulate the physicochemical properties of a compound.[3] The incorporation of a phenoxy group can further enhance molecular rigidity, introduce key hydrophobic interactions, and provide a vector for further functionalization. The synthesis of complex molecules containing this diaryl ether linkage, however, can be challenging. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile solution, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]
This guide provides an in-depth exploration of the application of 2-phenoxypyridine-4-boronic acid as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers and scientists in both academic and industrial settings who are engaged in the synthesis of complex heterocyclic compounds for drug discovery and development.
Understanding the Reagent: Properties and Handling of this compound
This compound is a stable, solid reagent that serves as the nucleophilic partner in the Suzuki-Miyaura coupling. However, like many heteroaromatic boronic acids, it is susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and reducing the overall yield of the desired coupled product.[6] This process is often exacerbated by elevated temperatures and the presence of water. Therefore, careful handling and optimization of reaction conditions are paramount.
Key Considerations:
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Stability: While generally stable, prolonged exposure to moisture and acidic conditions should be avoided.
-
Equivalents: It is common practice to use a slight excess (1.2–1.5 equivalents) of the boronic acid relative to the electrophilic coupling partner to drive the reaction to completion and compensate for any potential protodeboronation.
The Catalytic Heart: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura reaction is a multi-step catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] A general understanding of this mechanism is crucial for rational optimization and troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Pyridines: An Application Guide for 2-Phenoxypyridine-4-boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Enduring Importance of Biaryl Pyridines in Medicinal Chemistry
The biaryl pyridine scaffold is a cornerstone in modern drug discovery and development. Its presence in a multitude of FDA-approved drugs is a testament to its versatile role in molecular recognition and its ability to confer favorable pharmacokinetic properties.[1][2] The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly enhancing the binding affinity of a molecule to its biological target.[1] This subtle yet critical structural modification can lead to substantial improvements in drug potency and metabolic stability. Consequently, the development of robust and efficient synthetic methodologies for the construction of biaryl pyridines is of paramount importance to researchers in medicinal chemistry and drug development.
This application note provides a detailed guide to the synthesis of biaryl pyridines utilizing 2-phenoxypyridine-4-boronic acid as a key building block via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting, specifically addressing the unique challenges posed by pyridine-containing boronic acids.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it stands as one of the most widely used methods for constructing C(sp²)-C(sp²) bonds.[3] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[3]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step and can be influenced by the choice of base and solvent.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.[4]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in the Cross-Coupling of Pyridine Boronic Acids
While the Suzuki-Miyaura reaction is highly versatile, the use of heteroaryl boronic acids, particularly those containing pyridine moieties, can present unique challenges:
-
Protodeboronation: Pyridine boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is especially prevalent with electron-deficient heteroaryl boron derivatives and can be exacerbated by the presence of aqueous bases and elevated temperatures.[5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This can significantly slow down or even halt the reaction.
-
Impurity Formation: In some cases, impurities derived from the aryl group on the phosphine ligand can be formed, complicating purification.[6]
To address these challenges, careful optimization of the reaction conditions is crucial. The use of more stable boronate esters, such as pinacol esters, can mitigate protodeboronation. Additionally, the selection of appropriate bulky, electron-rich phosphine ligands can help to prevent catalyst inhibition by sterically shielding the palladium center.
Experimental Protocol: Synthesis of a Biaryl Pyridine using this compound
This protocol provides a general and robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
Aryl Halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, or none if using Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv) and the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl pyridine.
Workflow for Suzuki-Miyaura Coupling
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl halides. These conditions can serve as a starting point for the optimization of the synthesis of biaryl pyridines using this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 70-85 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | DMF | 120 | 8 | 80-90 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 75-90 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient transmetalation- Catalyst inhibition | - Use a fresh batch of catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). |
| Protodeboronation of Boronic Acid | - Presence of water- High temperature- Prolonged reaction time | - Use anhydrous solvents and reagents.- Consider using the corresponding boronate ester (e.g., pinacol ester).- Optimize for lower temperature and shorter reaction time. |
| Formation of Homocoupling Products | - Presence of oxygen- Inefficient cross-coupling | - Thoroughly degas all solvents and the reaction mixture.- Re-optimize catalyst, ligand, and base to favor the cross-coupling pathway. |
| Difficult Purification | - Formation of ligand-derived impurities- Similar polarity of product and starting materials | - Screen alternative ligands or ligandless conditions (e.g., with Pd(PPh₃)₄).- Optimize chromatography conditions (solvent system, gradient). |
Conclusion
The synthesis of biaryl pyridines via the Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool in the arsenal of the medicinal chemist. While the use of pyridine-containing boronic acids like this compound can present certain challenges, a thorough understanding of the reaction mechanism and a systematic approach to optimization can lead to high-yielding and efficient syntheses. By carefully selecting the catalyst, ligand, base, and solvent, and by taking precautions to minimize side reactions such as protodeboronation, researchers can successfully access a wide array of structurally diverse biaryl pyridines for the development of novel therapeutics.
References
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo). 2025;73(4):327-335. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald, S. L. et al.[Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. (2015). [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2024). [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Oxidative coupling of 2-arylpyridine derivatives via proposed C–H activation at PdIV. ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. (2023). [Link]
-
Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]
-
Cross-Coupling Reactions of Nitroarenes. PubMed. (2021). [Link]
-
Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society. (2010). [Link]
-
Cross‐coupling reaction between pyridine N‐oxide derivatives and a... ResearchGate. [Link]
-
Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022). [Link]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Application of 2-Phenoxypyridine-4-Boronic Acid in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Among the myriad of chemical building blocks, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] Within this class, 2-phenoxypyridine-4-boronic acid represents a sophisticated and strategically significant reagent. Its unique structural amalgamation of a pyridine ring, a phenoxy group, and a boronic acid moiety offers a compelling combination of properties that medicinal chemists can exploit to address complex biological targets.
The pyridine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The introduction of a phenoxy group at the 2-position modulates the electronic properties of the pyridine ring and provides a vector for expanding the molecule into new regions of chemical space, potentially enhancing target engagement and optimizing pharmacokinetic profiles. Finally, the boronic acid at the 4-position serves as a versatile handle for the facile construction of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction.[3]
This guide provides an in-depth exploration of this compound in drug discovery, from its synthesis to its application in the generation of potent and selective kinase inhibitors. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable building block in their own research endeavors.
Synthetic Strategy: A Stepwise Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that requires careful execution. A common and effective strategy involves a two-step sequence starting from a di-halogenated pyridine, followed by a Miyaura borylation. This approach allows for the sequential and controlled introduction of the phenoxy and boronic acid functionalities.
Protocol 1: Synthesis of 2-Phenoxy-4-iodopyridine
This initial step involves a nucleophilic aromatic substitution reaction to introduce the phenoxy group.
Materials:
-
2-Chloro-4-iodopyridine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-4-iodopyridine (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenoxy-4-iodopyridine.
Protocol 2: Miyaura Borylation to Yield this compound Pinacol Ester
The subsequent step is a palladium-catalyzed borylation to introduce the boronic acid moiety, often protected as a pinacol ester for enhanced stability and ease of purification.[4][5]
Materials:
-
2-Phenoxy-4-iodopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine 2-phenoxy-4-iodopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound pinacol ester.
Note: The pinacol ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions. If the free boronic acid is required, hydrolysis of the pinacol ester can be achieved under acidic conditions.
Diagram of Synthetic Workflow:
Caption: Synthetic route to this compound pinacol ester.
Application in Kinase Inhibitor Drug Discovery: A Case Study of JNK Inhibitors
The 2-phenoxypyridine scaffold has proven to be a valuable core in the development of potent and selective kinase inhibitors. A notable example is in the discovery of inhibitors of c-Jun N-terminal kinase (JNK), a family of serine/threonine protein kinases implicated in various inflammatory diseases and cancer.[6]
Rationale for the 2-Phenoxypyridine Scaffold
In a reported study, researchers transitioned from a pyrimidine-based series of JNK1 inhibitors to a 2-phenoxypyridine scaffold to optimize potency and pharmacokinetic properties.[6] The 2-phenoxypyridine core was hypothesized to provide a rigid and planar structure that could effectively occupy the ATP-binding pocket of the kinase. The phenoxy group offers a modifiable handle to explore interactions with the solvent-exposed region of the kinase, allowing for fine-tuning of selectivity and physicochemical properties.
The Role of this compound in Lead Optimization
While the initial synthesis in the cited study did not start with this compound, this building block is an ideal reagent for the rapid generation of analogs for structure-activity relationship (SAR) studies. By employing Suzuki-Miyaura cross-coupling, a diverse range of aryl and heteroaryl groups can be introduced at the 4-position of the pyridine ring.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester
This protocol provides a general method for coupling the boronic acid (or its ester) with a variety of aryl or heteroaryl halides.
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of this compound pinacol ester (1.0 eq) and the aryl/heteroaryl halide (1.2 eq) in a round-bottom flask, add toluene and ethanol (e.g., in a 3:1 ratio).
-
Add the 2M aqueous sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction to reflux (typically 80-100 °C) for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aryl-2-phenoxypyridine derivative.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the electronic nature of the coupling partners.[7] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation to the palladium center.[3] |
| Solvent System | Toluene/EtOH/H₂O, Dioxane/H₂O, DMF/H₂O | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
The Impact of the 2-Phenoxypyridine Moiety on Pharmacological Properties
The incorporation of the 2-phenoxypyridine moiety can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism compared to a phenyl ring. The phenoxy group at the 2-position can further influence metabolic stability by sterically shielding adjacent positions on the pyridine ring.
-
Solubility and Permeability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility. The overall lipophilicity of the molecule, influenced by the phenoxy group and the substituent at the 4-position, will determine its membrane permeability.
-
Target Engagement: The rigid nature of the 2-phenoxypyridine scaffold provides a well-defined vector for positioning substituents to interact with specific residues in a target's binding site. This can lead to enhanced potency and selectivity.
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond JNK inhibitors. This building block is also relevant in the development of inhibitors for other kinase families, such as PI3K/mTOR and MET kinase, where similar bi-aryl structures are often employed to achieve high potency.[8][9] The ability to rapidly and efficiently generate a library of analogs makes it a valuable tool in the lead optimization phase of many drug discovery programs targeting kinases and other enzyme families.
Conclusion
This compound is a sophisticated and highly valuable building block in the arsenal of the modern medicinal chemist. Its strategic combination of a metabolically stable pyridine core, a versatile phenoxy group for SAR exploration, and a reactive boronic acid handle for efficient cross-coupling reactions makes it an ideal starting point for the synthesis of complex drug candidates. The protocols and insights provided in this guide are intended to facilitate the effective application of this reagent in the ongoing search for novel and improved therapeutics. By understanding the synthesis, reactivity, and strategic value of this compound, researchers can accelerate their drug discovery efforts and contribute to the development of the next generation of medicines.
References
-
Song, X., Chen, W., Lin, L., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 19, 2026, from [Link]
-
Kinder, D. H., et al. (1985). Acylamino boronic acids and difluoroborane analogues of amino acids: potent inhibitors of chymotrypsin and elastase. Journal of Medicinal Chemistry, 28(12), 1917-1925. Available at: [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]
-
Knight, J., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. Available at: [Link]
-
Li, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 424-429. Available at: [Link]
-
Wang, Z., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3, 4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. Available at: [Link]
-
Couto, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. Available at: [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(21), 6689-6700. Available at: [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
- Google Patents. (2015). Preparation method for 2-fluoropyridine-4-boric acid. CN104478913A.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Phenoxypyridine-4-boronic Acid with Aryl Halides
Introduction: The Strategic Importance of 4-Aryl-2-phenoxypyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 4-aryl-2-phenoxypyridines represent a privileged structural motif, appearing in a variety of pharmacologically active agents. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura reaction being a premier choice for the formation of the critical aryl-pyridine bond.[1] This palladium-catalyzed reaction offers a powerful tool for creating carbon-carbon bonds between a boronic acid and a halide, known for its high functional group tolerance and generally mild reaction conditions.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the Suzuki-Miyaura coupling of 2-phenoxypyridine-4-boronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide guidance on troubleshooting and optimization.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar palladium(II) complex. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical for this process, as it activates the boronic acid by forming a more nucleophilic boronate species.[2] This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond with the pyridine ring.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. The two organic groups (the aryl group from the halide and the pyridine group from the boronic acid) are coupled to form the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Challenges in the Coupling of this compound: The Protodeboronation Problem
A significant challenge in the Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those with electron-donating groups like the 2-phenoxy substituent, is the competing side reaction of protodeboronation.[4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-phenoxypyridine as a byproduct and a reduction in the yield of the desired coupled product.
Several factors can influence the rate of protodeboronation, including the electronic nature of the boronic acid, the reaction temperature, and the choice of base. Electron-rich heteroaryl boronic acids are often more susceptible to this side reaction. Strategies to mitigate protodeboronation include:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[5]
-
Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can help to suppress this unwanted side reaction.
-
"Slow Release" Strategies: The use of MIDA boronate esters or organotrifluoroborates can provide a slow, sustained release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[4]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Coupling of Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Coupling of More Challenging Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide or iodide counterparts. For these substrates, a more active catalyst system is often required.
Materials:
-
This compound pinacol ester
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add this compound pinacol ester (1.5 equivalents), the aryl chloride (1.0 equivalent), and the base (potassium fluoride or cesium carbonate, 3.0 equivalents).
-
In a glovebox or under an inert atmosphere, prepare the catalyst by adding Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%) to a separate vial.
-
Add the catalyst mixture to the Schlenk flask.
-
Add anhydrous, degassed solvent (1,4-dioxane or toluene) to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS. These reactions may require longer reaction times (12-24 hours).
-
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: Summary of Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are general guidelines, and optimization for each specific substrate is recommended.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Time (h) |
| Aryl Iodide | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 2-6 |
| Aryl Bromide | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 80-100 | 2-12 |
| Activated Aryl Chloride | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (3) | Toluene | 100-120 | 12-24 |
| Deactivated Aryl Chloride | Pd₂(dba)₃ (2) | Buchwald Ligands (e.g., SPhos) (4) | K₃PO₄ (3) | Dioxane/H₂O | 100-120 | 12-24 |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful and versatile method for the synthesis of medicinally relevant 4-aryl-2-phenoxypyridine derivatives. By understanding the reaction mechanism and the key parameters that influence its outcome, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. National Center for Biotechnology Information. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar. Available at: [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. ResearchGate. Available at: [Link]
-
Protodeboronation product. Reddit. Available at: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(III) complexes. ResearchGate. Available at: [Link]
-
Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available at: [Link]
-
The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. National Center for Biotechnology Information. Available at: [Link]
Sources
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 2-Phenoxypyridine-4-boronic Acid: An Application Note and Protocol
Introduction: The Significance of 4-Aryl-2-phenoxypyridines in Modern Chemistry
The 4-aryl-2-phenoxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic and conformational properties make it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these important compounds, offering a direct and efficient method for the formation of the key carbon-carbon bond between the pyridine core and an aryl partner.[1]
However, the Suzuki-Miyaura coupling of substituted pyridine boronic acids, such as 2-phenoxypyridine-4-boronic acid, presents a unique set of challenges. The electron-deficient nature of the pyridine ring can affect the catalytic cycle, and the presence of the Lewis basic nitrogen atom can lead to catalyst inhibition.[2] Furthermore, pyridylboronic acids can be susceptible to protodeboronation, a significant side reaction that reduces the yield of the desired product.[3] Careful selection of the catalyst system—comprising a palladium source and a supporting ligand—along with the appropriate base and solvent, is therefore critical to overcoming these hurdles and achieving a successful and high-yielding transformation.
This application note provides a comprehensive guide to the strategic selection of catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst choice, present a curated selection of high-performance catalyst systems, and provide a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Framework for Catalyst Selection
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this cycle is paramount for rational catalyst selection. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide coupling partner, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)₂ + Base", shape=plaintext, fontcolor="#5F6368"]; ArylHalide [label="Ar-X", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [style=dashed]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> PdII_Both; PdII_Both -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For challenging substrates like this compound, the efficiency of each step is highly dependent on the chosen catalyst system. The phenoxy group at the 2-position can exert both steric and electronic effects that influence the reaction.
Catalyst System Selection: A Data-Driven Approach
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium source and, more critically, the phosphine ligand. Modern catalyst systems often employ bulky, electron-rich ligands that have been shown to be highly effective for cross-coupling reactions of challenging heteroaromatic substrates.[2]
Palladium Precatalysts
While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their air and moisture stability, which leads to greater reproducibility.[5] For challenging couplings, particularly with substrates prone to decomposition, precatalysts that rapidly generate the active Pd(0) species are advantageous.
Ligand Selection: The Key to Success
The choice of ligand is arguably the most critical parameter in optimizing the Suzuki-Miyaura coupling of this compound. The ideal ligand should:
-
Promote Oxidative Addition: Electron-rich ligands enhance the electron density at the palladium center, facilitating the oxidative addition of the aryl halide.
-
Facilitate Transmetalation: The ligand's steric bulk can influence the rate of transmetalation.
-
Accelerate Reductive Elimination: Bulky ligands often promote the final reductive elimination step, leading to faster product formation and preventing catalyst decomposition.
Below is a comparative overview of ligand classes that have demonstrated efficacy in the Suzuki coupling of challenging pyridyl substrates.
| Ligand Class | Key Features | Recommended Ligands | Rationale for this compound Coupling |
| Bulky, Electron-Rich Phosphines | Sterically demanding and highly electron-donating.[2] | XPhos, SPhos, RuPhos | These ligands are the workhorses for challenging Suzuki couplings. Their steric bulk can help to mitigate potential coordination of the pyridine nitrogen to the palladium center and promote efficient reductive elimination. The electron-rich nature is crucial for the activation of a wide range of aryl halides. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more so than phosphine ligands.[6] | PEPPSI™-IPr, IPr | NHC ligands form very stable complexes with palladium and are highly effective at promoting the oxidative addition of even unreactive aryl chlorides. For couplings involving this compound, an NHC-based catalyst could be particularly beneficial when using less reactive aryl chloride coupling partners. |
| Dppf | A ferrocene-based diphosphine ligand. | Pd(dppf)Cl₂ | While perhaps less universally applied for highly challenging substrates compared to the Buchwald-type ligands, Pd(dppf)Cl₂ is a robust and often effective catalyst for a range of Suzuki couplings and is a good starting point for optimization.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide using a palladium/bulky phosphine ligand catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and the XPhos ligand to the reaction vessel. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-phenoxypyridine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Ensure proper inert gas purging; Screen different bases (e.g., K₂CO₃, Cs₂CO₃); Try alternative solvent systems (e.g., toluene/water, THF/water); Increase catalyst loading slightly. |
| Protodeboronation of this compound | Presence of water; Prolonged reaction time at high temperature. | Use anhydrous solvents and minimize water content; Employ a more active catalyst system to reduce reaction time; Consider using the corresponding boronate ester, which can be more stable.[3] |
| Formation of Homocoupling Byproducts | Inefficient cross-coupling pathway. | Optimize the ligand-to-palladium ratio; Ensure a slight excess of the boronic acid is not leading to its homocoupling. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of medicinally and materially relevant compounds. While challenges such as potential catalyst inhibition and substrate instability exist, a rational and data-driven approach to catalyst selection can lead to high-yielding and reproducible results. The use of bulky, electron-rich phosphine ligands, such as XPhos, in conjunction with a suitable palladium source and optimized reaction conditions, provides a robust starting point for the successful synthesis of 4-aryl-2-phenoxypyridines. This application note serves as a practical guide for researchers to navigate the intricacies of this important reaction and accelerate their research and development endeavors.
References
- [No Author]. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- [No Author]. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(13), 439.
- [No Author]. (2017). Novel pyridine-based Pd(II)
- [No Author]. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(13), 5164–5173.
- [No Author]. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(21), 4943–4946.
- [No Author]. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- [No Author]. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13459–13473.
- [No Author]. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- [No Author]. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2(5), 1-6.
- [No Author]. (2020). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction.
-
[No Author]. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- [No Author]. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- [No Author]. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- [No Author]. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830.
Sources
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 2-Phenoxypyridine-4-boronic Acid for Pharmaceutical Development
Abstract: This application note provides a comprehensive guide to the scale-up synthesis of 2-phenoxypyridine-4-boronic acid, a critical building block in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Recognizing the challenges associated with the large-scale production of boronic acids—including handling hazardous reagents, managing reaction exotherms, and achieving high purity—we present a robust and validated process. The selected synthetic route, proceeding via a lithium-halogen exchange, is detailed from laboratory-scale execution to pilot-scale implementation. Emphasis is placed on the scientific rationale behind key process decisions, safety protocols, and a highly effective, chromatography-free purification strategy essential for industrial application.
Introduction and Strategic Overview
This compound is a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the boronic acid moiety, which is a versatile functional group for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] While numerous methods exist for the synthesis of arylboronic acids, their transition from laboratory-scale discovery to large-scale manufacturing presents significant hurdles. The primary challenges include:
-
Reaction Control: Many borylation reactions involve highly reactive organometallic intermediates and cryogenic temperatures, which are difficult to manage in large reactors.[1]
-
Reagent Safety: The use of pyrophoric reagents like n-butyllithium (n-BuLi) necessitates stringent engineering controls.
-
Product Purity: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can be difficult to purify via traditional column chromatography on a large scale.[2][3]
This guide details a process that addresses these challenges, focusing on the halogen-metal exchange pathway. This route is selected for its high efficiency, reliability, and cost-effectiveness at scale, utilizing readily available starting materials.
Selected Synthetic Route
The chosen strategy involves a lithium-halogen exchange on 4-bromo-2-phenoxypyridine, followed by electrophilic trapping with triisopropyl borate and subsequent hydrolysis to yield the target boronic acid.
Overall Reaction Scheme:
A visual representation of the chemical transformation.
General Synthesis Workflow
The process is designed for scalability, moving from initial reaction to final product isolation through a series of controlled unit operations.
Caption: Key steps in the reaction mechanism.
Detailed Experimental Protocols
Laboratory-Scale Synthesis (10 g)
This protocol serves as the baseline for process development and provides a reliable method for producing gram quantities of the material.
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer, stir bar
-
Thermometer
-
Nitrogen inlet
-
Dropping funnel
-
Dry ice/acetone bath
Reagents:
| Reagent | Amount | Moles | Purity |
|---|---|---|---|
| 4-Bromo-2-phenoxypyridine | 10.0 g | 37.9 mmol | >98% |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - | <50 ppm H₂O |
| n-Butyllithium (n-BuLi) | 16.6 mL | 41.7 mmol | 2.5 M in hexanes |
| Triisopropyl borate | 10.5 mL | 45.5 mmol | >98% |
| 2 M Hydrochloric Acid (HCl) | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | 200 mL | - | Reagent Grade |
| Brine | 50 mL | - | Saturated |
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Dissolution: Charge the flask with 4-bromo-2-phenoxypyridine (10.0 g) and anhydrous THF (100 mL). Stir until all solid has dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (16.6 mL, 2.5 M in hexanes) dropwise via syringe or dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the resulting dark solution at -78 °C for 1 hour. The reaction progress can be monitored by TLC (thin-layer chromatography) or LC-MS to confirm the consumption of the starting material.
-
Borylation (Quench): Add triisopropyl borate (10.5 mL) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to ambient temperature over 1-2 hours.
-
Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl (~50 mL) until the pH of the aqueous layer is ~2. The addition is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.
Scale-Up Considerations and Process Optimization
Transitioning from a 10-gram to a multi-kilogram scale requires re-evaluating every step of the process. The ratio of surface area to volume decreases significantly, making heat transfer the most critical parameter to control.
-
Thermal Management: The lithiation and subsequent quench are highly exothermic. On a large scale, a jacketed reactor with a high-performance cooling system is mandatory. The rate of reagent addition becomes the primary tool for controlling the internal temperature. Sub-surface addition of n-BuLi is recommended to prevent it from reacting with the headspace and to ensure rapid mixing and heat dissipation.
-
Cryogenic Operations: Maintaining -78 °C in a large reactor is energy-intensive and requires specialized equipment. Process optimization could explore higher reaction temperatures, although this risks side reactions. Some Grignard-based borylations can be run at -10 °C to 0 °C, which is a significant advantage. [4]However, the lithium-halogen exchange is typically cleaner at very low temperatures.
-
Material Handling: Handling kilogram quantities of pyrophoric n-BuLi requires dedicated transfer lines and pumps under an inert atmosphere. Anhydrous solvents must be verified for water content before use.
-
Flow Chemistry: For even larger scales, converting this process to a continuous flow setup is a modern and safer alternative. [5]Pumping streams of the starting material and n-BuLi through a cooled microreactor allows for near-instantaneous mixing and superior temperature control, minimizing risks associated with holding large volumes of reactive intermediates. [6]
Pilot-Scale Protocol (1.0 kg)
This protocol is adapted for a 50 L glass-lined reactor.
Reagents:
| Reagent | Amount | Moles | Notes |
|---|---|---|---|
| 4-Bromo-2-phenoxypyridine | 1.00 kg | 3.79 mol | |
| Anhydrous THF | 10 L | - | Water content < 50 ppm |
| n-Butyllithium (n-BuLi) | 1.66 L | 4.17 mol | 2.5 M in hexanes |
| Triisopropyl borate | 1.05 L | 4.55 mol |
| 2 M Hydrochloric Acid (HCl) | ~5 L | - | For quench and pH adjust |
Procedure:
-
Inerting and Setup: Purge the 50 L reactor with nitrogen for at least 1 hour.
-
Charging: Charge 4-bromo-2-phenoxypyridine (1.00 kg) and anhydrous THF (10 L) into the reactor.
-
Cooling: Cool the reactor contents to -75 °C using the reactor's cooling jacket.
-
Lithiation: Add n-BuLi (1.66 L) via a metering pump through a sub-surface dip tube over 1.5 - 2 hours. Maintain the internal temperature at < -70 °C throughout the addition.
-
Reaction Hold: Stir at -75 °C for 1 hour post-addition. Take a sample for IPC (in-process control) via HPLC to confirm >99% conversion.
-
Borylation: Add triisopropyl borate (1.05 L) via the metering pump over 1 hour, again maintaining the temperature at < -70 °C.
-
Warming and Quench: Allow the reactor to warm to -10 °C. Slowly and carefully add 2 M HCl (5 L) to the reactor, managing the exotherm with jacket cooling to keep the temperature below 25 °C.
-
Isolation: Stir the biphasic mixture for 30 minutes. Separate the lower aqueous layer. The upper organic layer containing the crude product is taken forward for purification.
Scalable, Chromatography-Free Purification
Column chromatography is impractical and costly for multi-kilogram production. A robust purification method based on the acidic nature of the boronic acid is employed. This acid-base extraction technique is highly effective at removing non-acidic impurities. [7]
Caption: Workflow for the acid-base extractive purification protocol.
Protocol:
-
To the organic solution of the crude product, add an equal volume of 2 M sodium hydroxide (NaOH) solution.
-
Stir vigorously for 30 minutes. The boronic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer, containing neutral impurities, can be discarded.
-
Cool the aqueous layer to 0-5 °C in a clean reactor.
-
Slowly add concentrated HCl to the cooled aqueous layer with stirring until the pH reaches 2-3. The pure boronic acid will precipitate as a white solid.
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the product under vacuum at a temperature not exceeding 40 °C to prevent boroxine formation.
Safety and Hazard Analysis
This process involves hazardous materials and energetic reactions. A thorough safety review must be conducted before any scale-up operation.
| Reagent | Key Hazards | Recommended Controls |
| n-Butyllithium | Pyrophoric, water-reactive, corrosive | Handle under inert atmosphere. Use dedicated, grounded transfer lines. PPE: Flame-retardant lab coat, safety glasses, face shield, leather gloves. |
| Tetrahydrofuran (THF) | Highly flammable, peroxide-former | Use in a well-ventilated area away from ignition sources. Check for peroxides before use. Ground all equipment. |
| Triisopropyl borate | Flammable liquid and vapor | Handle in a fume hood or ventilated enclosure. |
| Hydrochloric Acid | Corrosive, causes severe skin and eye damage | Use appropriate acid-resistant gloves, goggles, and a face shield. Ensure access to an emergency shower and eyewash station. |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Applications of 2-Phenoxypyridine-4-boronic Acid in Materials Science: A Technical Guide
Introduction: The Strategic Importance of 2-Phenoxypyridine-4-boronic Acid
In the relentless pursuit of novel materials with tailored optoelectronic properties, the strategic design of molecular building blocks is paramount. This compound emerges as a highly valuable, yet underexplored, reagent for the synthesis of advanced organic materials. Its unique molecular architecture, combining a pyridine core with a sterically demanding phenoxy substituent, offers a compelling platform for the development of next-generation materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.
The pyridine moiety, a well-established electron-deficient system, is a staple in the design of electron-transporting and emissive materials.[1] The introduction of a phenoxy group at the 2-position introduces significant steric hindrance, which can be strategically employed to control intermolecular interactions, suppress aggregation-induced quenching, and enhance the solubility of resulting materials.[2] This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed protocols for its utilization in the synthesis of advanced functional materials.
Core Applications in Materials Science
The primary utility of this compound in materials science lies in its role as a key precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction enables the formation of carbon-carbon bonds, allowing for the facile construction of complex π-conjugated systems that form the backbone of many organic electronic devices.[4]
Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue emitters remains a critical challenge in OLED technology. Materials incorporating the 2-phenoxypyridine motif are promising candidates for overcoming these limitations, particularly in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).
Causality behind Experimental Choices:
The design of TADF emitters hinges on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[5] This allows for efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state, theoretically enabling 100% internal quantum efficiency. The orthogonal arrangement of donor and acceptor moieties within a molecule is a common strategy to achieve a small ΔEST.[6]
The 2-phenoxypyridine unit, when coupled with a suitable electron-donating moiety, can function as an effective acceptor. The inherent steric hindrance from the phenoxy group can enforce a twisted geometry between the pyridine and the adjacent aromatic ring, promoting the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve a small ΔEST.[7]
Hypothetical TADF Emitter Structure:
A plausible TADF emitter could be synthesized by coupling this compound with a brominated donor molecule, such as a carbazole or phenoxazine derivative.
DOT Script for Hypothetical TADF Emitter
Caption: Hypothetical Donor-Acceptor TADF Emitter.
Expected Photophysical Properties:
The resulting material would be anticipated to exhibit the following properties, making it a strong candidate for a blue TADF emitter:
| Property | Expected Value | Rationale |
| Emission Peak (in Toluene) | 450 - 480 nm | The combination of a strong donor and the phenoxypyridine acceptor can be tuned to achieve emission in the blue region of the spectrum. |
| Photoluminescence Quantum Yield (PLQY) | > 70% | The rigid structure and suppression of aggregation can lead to high PLQY.[2] |
| ΔEST | < 0.2 eV | The twisted geometry induced by the phenoxy group is expected to minimize the singlet-triplet energy gap.[6] |
| Delayed Fluorescence Lifetime | 1 - 10 µs | A small ΔEST facilitates efficient rISC, leading to a characteristic delayed fluorescence lifetime.[7] |
Host Materials for Phosphorescent OLEDs (PhOLEDs)
The high triplet energy (ET) of the 2-phenoxypyridine moiety makes it an attractive building block for host materials in PhOLEDs. To prevent back-energy transfer from the phosphorescent guest to the host, the host material must possess a higher triplet energy than the guest.
By incorporating the 2-phenoxypyridine unit into a bipolar host material, it is possible to achieve balanced charge transport and efficient energy transfer to the phosphorescent emitter.
Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, the 2-phenoxypyridine unit can be incorporated into either donor or acceptor materials to fine-tune their electronic properties and influence the morphology of the bulk heterojunction. The steric bulk of the phenoxy group can be leveraged to disrupt excessive crystallization, promoting a more favorable interpenetrating network between the donor and acceptor materials, which is crucial for efficient charge separation and transport.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction using this compound.
Protocol 1: Synthesis of a Model Biaryl Compound
This protocol describes the synthesis of 4-(4-methoxyphenyl)-2-phenoxypyridine as a representative example.
DOT Script for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Reaction Scheme.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Self-Validation:
The success of the reaction can be confirmed by obtaining ¹H and ¹³C NMR spectra and mass spectrometry data of the purified product, which should be consistent with the structure of 4-(4-methoxyphenyl)-2-phenoxypyridine.
Characterization of Materials
A comprehensive characterization of the synthesized materials is essential to evaluate their potential for specific applications.
| Technique | Purpose |
| NMR Spectroscopy | Structural elucidation and purity assessment. |
| Mass Spectrometry | Confirmation of molecular weight. |
| UV-Vis Spectroscopy | Determination of absorption properties and optical bandgap. |
| Photoluminescence Spectroscopy | Measurement of emission spectra, photoluminescence quantum yield, and excited-state lifetimes. |
| Cyclic Voltammetry | Determination of HOMO and LUMO energy levels and electrochemical stability. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition and melting temperatures. |
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the creation of a new generation of organic electronic materials. The strategic incorporation of the sterically demanding phenoxy group provides a powerful tool for tuning the photophysical and electronic properties of π-conjugated systems. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers and scientists working at the forefront of materials science, empowering them to explore the full potential of this intriguing molecule in the development of high-performance OLEDs, OPVs, and other advanced functional materials. Further research into the synthesis and characterization of materials derived from this compound is highly encouraged and is expected to yield exciting advancements in the field of organic electronics.
References
-
Kukhta, I. et al. (2020). Achieving Submicrosecond Thermally Activated Delayed Fluorescence Lifetime and Highly Efficient Electroluminescence by Fine-Tuning of the Phenoxazine–Pyrimidine Structure. ACS Applied Materials & Interfaces. [Link]
-
Palanisamy, P. et al. Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. [Link]
-
AOBChem USA. This compound pinacol ester. [Link]
-
Gocen, B. et al. (2021). Photophysical Properties of Sulfone-Based TADF Emitters In Relation To Their Structural Properties. ChemRxiv. [Link]
- Bard, A. J. et al. (2000). Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society.
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
Pander, P. & Dias, F. B. (2017). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. [Link]
-
Perkovic, M. N. et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
-
Han, C. et al. (2022). Photophysics and photochemistry of thermally activated delayed fluorescence emitters based on the multiple resonance effect. Chemical Science. [Link]
-
ResearchGate. of the photophysical properties and device performance of the green TADF emitters. [Link]
-
PubChem. [2-(2,6-Diphenyl-4-pyridinyl)phenoxy]boronic acid. [Link]
-
Rauf, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- ACS Publications. (2023). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.
-
ResearchGate. DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes. [Link]
-
MDPI. (2020). Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. [Link]
-
Arkivoc. (2018). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
UQ eSpace. (2017). OLED materials for solid-state lighting. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. [Link]
-
Scirp.org. (2014). DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. [Link]
-
Scirp.org. DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. [Link]
-
PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubMed Central. (2021). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. [Link]
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- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oldcitypublishing.com [oldcitypublishing.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Biaryl and Heterobiaryl Compounds Involving 2-Phenoxypyridine-4-boronic Acid
Introduction: The Strategic Advantage of One-Pot Syntheses in Drug Discovery
In the fast-paced environment of pharmaceutical and agrochemical research, the efficiency of synthetic routes is paramount. One-pot reactions, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer a significant advantage in this regard.[1] This approach not only saves time and resources but also minimizes waste, aligning with the principles of green chemistry. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, is particularly well-suited for one-pot methodologies.[2][3][4] This guide provides a detailed exploration of a proposed one-pot synthesis involving 2-Phenoxypyridine-4-boronic acid, a versatile building block for accessing a diverse range of biaryl and heterobiaryl structures crucial for the development of novel therapeutic agents.[5][6]
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a key component in designing molecules with high affinity and selectivity for biological targets, such as kinases.[3][5] 2-Phenoxypyridine derivatives, in particular, are of significant interest due to their potential applications as anti-inflammatory, antiviral, and anticancer agents.[5] The one-pot borylation of a suitable precursor followed by a Suzuki-Miyaura coupling represents a powerful strategy for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3][7]
This document will provide a comprehensive theoretical background, detailed experimental protocols for a proposed one-pot synthesis, and insights into the critical parameters that govern the success of the reaction.
Theoretical Framework: The Chemistry Behind the One-Pot Borylation/Suzuki-Miyaura Coupling
The one-pot synthesis described herein is a sequential process that combines two powerful palladium-catalyzed reactions: a Miyaura borylation and a Suzuki-Miyaura cross-coupling.[1][7] This strategy avoids the often challenging isolation and purification of the intermediate boronic acid or ester, which can be prone to decomposition.[8][9]
Part 1: In Situ Generation of 2-Phenoxypyridine-4-boronic Ester via Miyaura Borylation
The first step involves the conversion of a suitable halo-substituted 2-phenoxypyridine (e.g., 4-bromo-2-phenoxypyridine) into the corresponding boronic acid pinacol ester. This is typically achieved using bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst.
The catalytic cycle for the Miyaura borylation is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The diboron reagent coordinates to the palladium center, followed by a transmetalation step where a boryl group is transferred to the palladium, displacing the halide.
-
Reductive Elimination: The aryl and boryl groups on the palladium complex reductively eliminate to form the desired aryl boronic ester (Ar-Bpin) and regenerate the Pd(0) catalyst.
A base, typically a carboxylate salt like potassium acetate (KOAc), is required to facilitate the transmetalation step.
Part 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
Once the 2-phenoxypyridine-4-boronic ester is formed in situ, the second aryl halide (Ar'-X) and a suitable base are introduced into the reaction mixture for the Suzuki-Miyaura coupling. The generally accepted mechanism for this reaction involves:
-
Oxidative Addition: The Pd(0) catalyst (which can be the same as in the borylation step or a freshly added portion) oxidatively adds to the second aryl halide (Ar'-X).
-
Transmetalation: The in situ generated boronic ester, activated by the base, undergoes transmetalation with the Pd(II) complex, transferring the 2-phenoxypyridin-4-yl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex reductively eliminate to form the desired biaryl product and regenerate the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of both steps and for ensuring a smooth one-pot process.
Experimental Protocols: A Proposed One-Pot Synthesis
The following protocol is a representative example for the one-pot synthesis of a biaryl compound from 4-bromo-2-phenoxypyridine and a second aryl bromide. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2-phenoxypyridine | >98% | Commercially Available | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Commercially Available | Boron source |
| Aryl Bromide (Ar-Br) | >98% | Commercially Available | Coupling partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available | Palladium catalyst |
| Potassium Acetate (KOAc) | Anhydrous | Commercially Available | Base for borylation |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base for Suzuki coupling |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Deionized Water | |||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine | For washing | ||
| Anhydrous Sodium Sulfate | For drying |
Step-by-Step Protocol
Reaction Setup Workflow
Caption: Workflow for the one-pot borylation/Suzuki coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-phenoxypyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Borylation Reaction: Stir the mixture and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 4-bromo-2-phenoxypyridine is consumed (typically 2-4 hours).
-
Addition of Coupling Partners: Once the borylation is complete, cool the reaction mixture slightly. To the same flask, add the aryl bromide (1.2 mmol) and a solution of potassium carbonate (3.0 mmol) in deionized water (1 mL).
-
Suzuki-Miyaura Coupling: Reheat the mixture to 80-90 °C and stir vigorously. Monitor the formation of the product by TLC or LC-MS until the intermediate boronic ester is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Key Considerations and Troubleshooting
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst and the boronic acid intermediates.
-
Anhydrous Conditions: The borylation step is sensitive to moisture. The use of anhydrous solvent and reagents is recommended for this stage.
-
Choice of Base: The base plays a crucial role in both steps. A weaker base like KOAc is often used for the borylation, while a stronger base like K₂CO₃ or Cs₂CO₃ is typically required for the Suzuki coupling.[10]
-
Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust catalyst for many Suzuki-Miyaura couplings, other palladium sources and ligands may be more effective for specific substrates.[2] For challenging couplings, the use of more specialized ligands such as those from the Buchwald or Fu laboratories may be beneficial.
-
Reaction Monitoring: Careful monitoring of both reaction stages is essential to determine the optimal time for the addition of the second coupling partner and to ensure the reaction goes to completion.
Mechanism Overview
Caption: Simplified catalytic cycles for the one-pot borylation/Suzuki coupling.
Conclusion
The one-pot borylation/Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of biaryl and heterobiaryl compounds. By leveraging this approach with this compound as a key building block, researchers in drug discovery can rapidly access a wide array of structurally diverse molecules for biological evaluation. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this powerful synthetic strategy.
References
-
Barrios-Landeros, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(49), 29333-29337. Available at: [Link]
-
Chen, I. H., & Tunge, J. A. (2010). One‐pot synthesis, gram‐scale reaction and further modification of alkenylphosphine oxides. Advanced Synthesis & Catalysis, 352(10), 1633-1638. Available at: [Link]
-
Wang, C., et al. (2012). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 48(7), 984-986. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. Available at: [Link]
-
Kim, D., et al. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Scientific Reports, 7(1), 1-8. Available at: [Link]
-
Kalaramna, P., et al. (2019). An Atom‐Economical Approach to 2‐Aryloxypyridines and 2,2′/2,3′‐Diaryloxybipyridines via Ruthenium‐Catalyzed [2+2+2] Cycloadditions. Advanced Synthesis & Catalysis, 361(16), 3823-3834. Available at: [Link]
-
do R. Forte, M. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Hua, R., et al. (2017). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 22(11), 1888. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. Available at: [Link]
-
Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(6), 700. Available at: [Link]
-
Piens, D., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 15(4), 819-831. Available at: [Link]
-
Bouillon, J. P., et al. (2003). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Synlett, 2003(10), 1393-1396. Available at: [Link]
-
Wang, X., et al. (2013). Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. Synthesis, 45(16), 2241-2244. Available at: [Link]
-
Li, Z., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(12), 10343-10351. Available at: [Link]
-
Castaldi, M. P., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 11(36), 6049-6053. Available at: [Link]
-
Yao, C. S., et al. (2010). One-pot combinatorial synthesis of 4-aryl-1H-thiopyrano[3,4-b]pyridine-5-one derivatives. Journal of Combinatorial Chemistry, 12(4), 472-475. Available at: [Link]
-
Wang, Y., et al. (2019). One-Pot Synthesis of Triazolo[8][8]-Fused Heterocycles via Heteroaryl Diazonium Salts. Molecules, 24(18), 3298. Available at: [Link]
-
Bagley, M. C., & Xiong, X. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. University of Sussex. Available at: [Link]
-
Yang, W., et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. Current Pharmaceutical Design, 9(14), 1139-1153. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
-
Wang, L., et al. (2015). One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. The Journal of Organic Chemistry, 80(9), 4743-4748. Available at: [Link]
-
Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688. Available at: [Link]
-
Kim, H., et al. (2011). One-pot synthesis of 2-imidazolines via the ring expansion of imidoyl chlorides with aziridines. The Journal of Organic Chemistry, 76(8), 2913-2919. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Combined 'One-pot' Borylation and Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. Available at: [Link]
Sources
- 1. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. nbinno.com [nbinno.com]
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- 8. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for Microwave-Assasisted Suzuki Coupling of 2-Phenoxypyridine-4-boronic acid
Introduction: Accelerating the Synthesis of Privileged Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is particularly vital in medicinal chemistry, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity for developing novel therapeutic agents. The 4-aryl-2-phenoxypyridine motif, the target of this protocol, is a privileged structure found in numerous biologically active compounds.
Traditional heating methods for Suzuki couplings can require long reaction times, often spanning several hours to days.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation, chemical transformations are heated uniformly and rapidly through dielectric heating, leading to a dramatic acceleration of reaction rates.[4][5] This technique not only reduces reaction times from hours to minutes but also frequently enhances product yields and minimizes the formation of side products by mitigating thermal decomposition.[3][6]
This application note provides a comprehensive, field-proven protocol for the microwave-assisted Suzuki coupling of 2-phenoxypyridine-4-boronic acid with a range of aryl halides. We will delve into the causality behind the selection of catalysts, bases, and solvents, offering a self-validating system for the rapid and efficient synthesis of a library of 4-aryl-2-phenoxypyridine derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] Microwave irradiation significantly accelerates these steps, driving the reaction to completion in a fraction of the time required by conventional heating.
The critical role of the base is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) that is competent for the transmetalation step.[2][8] This activation is often the rate-limiting step, and its efficiency is highly dependent on the choice of base and solvent.
Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.
Detailed Experimental Protocol
This protocol has been optimized for robustness and high-throughput applications, making it suitable for library synthesis in drug discovery programs.
Materials and Equipment
-
Reagents:
-
This compound (or its pinacol ester)
-
Aryl Halide (Iodide, Bromide, or activated Chloride)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvents: 1,4-Dioxane, N,N-Dimethylformamide (DMF), and Degassed Water (ACS grade or higher)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
2-5 mL microwave reaction vials with Teflon-lined septa caps
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Reaction Procedure
The following workflow ensures reproducibility and efficiency from setup to product isolation.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
-
Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv).
-
Addition of Boronic Acid: Add this compound (0.30 mmol, 1.2 equiv). Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.
-
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 0.50 mmol, 2.0 equiv) followed by the palladium catalyst (0.0125 mmol, 5 mol%).
-
Solvent Addition: Add the solvent mixture, typically 1,4-Dioxane and Water in a 4:1 ratio (2.0 mL total volume). A mixed aqueous system is essential for dissolving both the organic substrates and the inorganic base.[9][10]
-
Sealing and Purging: Securely cap the vial. If substrates are particularly sensitive, purge the vial with an inert gas (Nitrogen or Argon) for 2-3 minutes, though for many substrates this is not strictly necessary under rapid microwave conditions.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 10-20 minutes. The reaction progress can be monitored by TLC or LC-MS.[6][10]
-
Work-up:
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Filter the mixture through a small pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).[11][12]
-
Transfer the filtrate to a separatory funnel, add water (15 mL), and extract. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-aryl-2-phenoxypyridine product.[13]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15]
Optimization and Scientific Rationale
The success of this protocol lies in the rational selection of each component. The choices below are grounded in extensive literature precedent and empirical optimization for heteroaryl couplings.
| Parameter | Recommended Condition | Rationale & Justification |
| Aryl Halide | Ar-I, Ar-Br, activated Ar-Cl | Reactivity order is I > Br > Cl. Microwave heating can effectively drive the coupling of less reactive aryl chlorides, but may require higher temperatures or longer reaction times.[9][16][17] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion. Heteroaryl boronic acids can be prone to protodeboronation; rapid microwave heating minimizes this decomposition pathway.[18] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice for general couplings. For more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like XPhos or dppf can promote the oxidative addition step and improve yields.[1][19][20] Low catalyst loading is a key advantage of this efficient method.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) | An inorganic base is required to form the active boronate species. Cs₂CO₃ is more soluble and can be more effective for difficult couplings. K₂CO₃ is a cost-effective and highly effective alternative for most substrates.[2][21] |
| Solvent | 1,4-Dioxane/H₂O or DMF/H₂O (4:1) | The solvent must solubilize all components. Polar aprotic solvents like Dioxane and DMF are excellent for dissolving organic substrates and have good dielectric properties for efficient microwave heating. The aqueous component is crucial for dissolving the inorganic base.[10][22] |
| Temperature | 100 - 140 °C | Higher temperatures accelerate the reaction, especially the oxidative addition of less reactive halides like aryl chlorides. Microwave reactors allow for precise temperature control above the solvent's boiling point in sealed vessels.[6][10] |
| Time | 10 - 20 minutes | Microwave irradiation dramatically reduces reaction times compared to conventional heating (which can take 8-24 hours).[3][6] Optimization via LC-MS monitoring is recommended for new substrates. |
Substrate Scope Example
The protocol is effective for a wide range of aryl bromides, demonstrating its versatility.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)-2-phenoxypyridine | 92% |
| 2 | 4-Bromobenzonitrile | 4-(2-phenoxypyridin-4-yl)benzonitrile | 88% |
| 3 | 3-Bromotoluene | 4-(m-tolyl)-2-phenoxypyridine | 95% |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Phenoxy-4-(4-(trifluoromethyl)phenyl)pyridine | 85% |
| 5 | 2-Bromonaphthalene | 2-(2-Phenoxypyridin-4-yl)naphthalene | 90% |
Conclusion
This application note details a highly efficient and reliable microwave-assisted Suzuki-Miyaura cross-coupling protocol for the synthesis of 4-aryl-2-phenoxypyridine derivatives. By leveraging the benefits of microwave irradiation, this method offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and broad substrate scope. The detailed procedural steps and the discussion of the scientific rationale behind parameter selection provide researchers with a robust tool to accelerate discovery programs in medicinal chemistry and materials science.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
- Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. (n.d.).
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2003).
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
- Hydrophilic Suzuki-coupling product workup? (n.d.). Reddit.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Not specified.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019).
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2017).
- Suzuki cross-coupling reaction. (2020). YouTube.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (2017).
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2012).
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 13. youtube.com [youtube.com]
- 14. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Phenoxypyridine-4-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-phenoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their synthetic routes. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Introduction: Understanding the Unique Challenges
This compound is a valuable building block, but like many heteroaryl boronic acids, it presents specific challenges in Suzuki-Miyaura couplings. The presence of a Lewis basic pyridine nitrogen can lead to catalyst inhibition, while the electron-deficient nature of the pyridine ring can affect the kinetics of the catalytic cycle. Furthermore, pyridine boronic acids are often susceptible to protodeboronation, a common side reaction that can significantly lower yields. This guide will help you navigate these issues to achieve successful and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction shows low to no conversion of starting materials. What are the first steps to troubleshoot?
A1: When a Suzuki coupling fails to proceed, a systematic check of the foundational parameters is essential.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Reagent Quality:
-
Boronic Acid: Pyridine boronic acids can be prone to decomposition. Verify the purity of your this compound. Consider using a fresh batch or material from a reputable supplier.
-
Aryl Halide: Ensure your coupling partner is pure and free of inhibitors.
-
Solvent and Base: Use anhydrous solvents if employing anhydrous conditions, and ensure your base is of high purity and finely powdered for better solubility and reactivity.
-
-
Catalyst Activity: Your palladium source and ligand are critical. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a more robust, air-stable precatalyst, such as a palladacycle, to ensure consistent activity.[1]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a frequent issue with heteroaryl boronic acids, especially in the presence of water and a strong base.
-
Choice of Base: Strong bases in aqueous media can accelerate this side reaction. Switch to a milder base. While strong bases like NaOH can be effective, consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can be highly effective. This involves using dry solvents and a base like K₃PO₄.[2]
-
Boronic Acid Surrogates: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These are generally more resistant to hydrolysis.[3] Potassium aryltrifluoroborates are another class of reagents that are less prone to protodeboronation.[4]
Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I improve the reaction kinetics?
A3: The electronics of the 2-phenoxypyridine ring can make it a challenging coupling partner. The key to improving reaction rates lies in the selection of a highly active catalyst system.
-
Ligand Selection: The use of bulky and electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.
-
Buchwald Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices for challenging heteroaryl couplings.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines in some cases, particularly with less reactive aryl chlorides.[1][5]
-
-
Catalyst Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid generation of the active Pd(0) species and can significantly improve reaction efficiency and reproducibility.[1]
Q4: I am seeing significant homocoupling of my boronic acid (Glaser coupling). What causes this and how can it be prevented?
A4: Homocoupling of the boronic acid is often a sign of oxygen contamination in the reaction mixture. The presence of oxygen can lead to oxidative side reactions that consume the boronic acid.
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process, from reagent addition to the final quench.
Frequently Asked Questions (FAQs)
What is the optimal catalyst system for coupling with this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide being used. However, a good starting point for optimization would be a modern palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.
| Catalyst Component | Recommended Starting Points | Rationale |
| Palladium Source | XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts offer stability and reproducibility. Traditional sources are also effective but may require more optimization. |
| Ligand | XPhos, SPhos, RuPhos, dtbpf | Bulky, electron-rich ligands accelerate key steps in the catalytic cycle and are effective for challenging heteroaryl couplings.[2] |
How do I choose the right base and solvent?
The base and solvent are often interdependent. For this compound, a common starting point is a moderately polar aprotic solvent with a carbonate or phosphate base.
| Solvent | Recommended Base(s) | Considerations |
| 1,4-Dioxane/Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | A classic choice. The water helps to dissolve the base but should be used in moderation to avoid protodeboronation. |
| Toluene/Water | K₂CO₃, K₃PO₄ | Another common biphasic system.[4] |
| THF/Water | K₂CO₃, K₃PO₄ | Good for reactions at moderate temperatures. |
| Anhydrous Toluene or Dioxane | K₃PO₄, KOtBu | Recommended if protodeboronation is a significant issue.[2] |
What is the general experimental protocol I should follow?
Below is a generalized protocol that can be used as a starting point for your optimization experiments.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2–1.5 eq.), and the base (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1–3 mol%) and the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that can be influenced by your choice of reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps can save time and resources.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved January 19, 2026, from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 19, 2026, from [Link]
Sources
Introduction: The Challenge and Utility of 2-Phenoxypyridine-4-boronic acid
Technical Support Center: Synthesis of 2-Phenoxypyridine-4-boronic acid
Document ID: TSC-2PP4BA-001
Last Updated: January 19, 2026
Welcome to the technical support center for this compound. This valuable building block is frequently utilized by medicinal chemists and materials scientists in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, its synthesis is not without significant challenges. The presence of a pyridine ring introduces issues of stability, particularly protodeboronation, while the phenoxy group can influence the electronic properties and reactivity of the pyridine core.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in the synthesis, purification, and handling of this reagent. We will address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles.
Primary Synthetic Route: Lithiation-Borylation
The most common and cost-effective method for preparing this compound on a laboratory scale is the halogen-metal exchange of a 4-halo-2-phenoxypyridine intermediate, followed by borylation with a trialkyl borate. This process, while conceptually straightforward, requires careful control of reaction conditions to achieve high yields and purity.
Caption: General workflow for the synthesis of this compound via lithiation-borylation.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
Question: My reaction yields are consistently below 20%, or I'm recovering only the starting material (4-bromo-2-phenoxypyridine). What are the likely causes?
Answer: This is a classic symptom of failed or inefficient lithiation, the critical first step. The success of the halogen-metal exchange is highly sensitive to temperature, reagent quality, and solvent purity.[2]
-
Possible Cause A: Inactive Organolithium Reagent.
-
Explanation: n-Butyllithium (n-BuLi) and s-Butyllithium (s-BuLi) are extremely sensitive to air and moisture. Exposure degrades the reagent, reducing its effective molarity.
-
Troubleshooting Steps:
-
Titrate Your Reagent: Never assume the concentration on the bottle is accurate. Titrate your BuLi solution (e.g., using diphenylacetic acid) before each use to determine its exact molarity.
-
Use Fresh Sure/Seal™ Bottles: Whenever possible, use a new, unopened bottle of the organolithium reagent.
-
Proper Handling: Use proper air-free techniques (cannula or syringe transfer) under a positive pressure of inert gas (Argon or Nitrogen).
-
-
-
Possible Cause B: Inadequate Temperature Control.
-
Explanation: The lithiated intermediate, 2-phenoxy-4-lithiopyridine, can be unstable at higher temperatures.[2] If the reaction temperature rises above -70 °C before the addition of the borate ester, decomposition or side reactions can occur.
-
Troubleshooting Steps:
-
Maintain -78 °C: Use a dry ice/acetone bath and ensure it is well-maintained throughout the lithiation and borylation steps.
-
Slow Addition: Add the BuLi dropwise to the solution of the starting material to control the exotherm of the reaction. Use a syringe pump for precise control on larger scales.
-
-
-
Possible Cause C: "Wet" Solvent or Glassware.
-
Explanation: Traces of water in the reaction solvent (THF) or on the glassware will rapidly quench the organolithium reagent, preventing the desired reaction.
-
Troubleshooting Steps:
-
Dry Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Anhydrous Solvent: Use freshly distilled THF from a sodium/benzophenone still or use a commercially available solvent from a solvent purification system (SPS).
-
-
Problem 2: Significant Protodeboronation Impurity
Question: My crude NMR shows the desired boronic acid, but also a significant amount of 2-phenoxypyridine (the deborylated product). How can I prevent this?
Answer: This is a classic case of protodeboronation , the cleavage of the C-B bond, which is a common degradation pathway for pyridinylboronic acids, especially those with the boron at the 2- or 4-position.[1][3]
-
Explanation: The electron-withdrawing nature of the pyridine nitrogen makes the C-B bond susceptible to cleavage, particularly under acidic or even neutral aqueous conditions during workup.
Caption: The protodeboronation side reaction leading to loss of product.
-
Troubleshooting Steps:
-
Careful pH Control During Workup: When hydrolyzing the boronate ester, avoid strongly acidic conditions for prolonged periods. Add acid (e.g., 1N HCl) slowly at 0 °C only until the pH is ~6-7. Do not let the mixture stand for extended periods.
-
Minimize Water Contact: During extraction, perform the aqueous washes quickly. Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent removal.
-
Purify as an Ester: If protodeboronation is severe, consider converting the crude boronic acid to a more stable boronate ester, such as the pinacol ester, before purification. These are generally more robust towards chromatography and storage.[3][4]
-
Problem 3: Purification Difficulties
Question: My crude product is an inseparable mixture on a silica gel column, or it streaks badly. How can I purify my this compound?
Answer: Purifying boronic acids on standard silica gel can be challenging.[5][6] The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups of the silica, leading to streaking and poor separation. Additionally, the amphoteric nature of the molecule can cause issues.
Troubleshooting Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Acid/Base Extraction | Dissolve the crude material in an organic solvent (e.g., EtOAc). Extract with a mild aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Re-acidify the aqueous layer carefully to pH ~6-7 and extract the pure boronic acid back into an organic solvent.[7][8] | Removes non-acidic impurities effectively. Avoids chromatography. | Risk of protodeboronation during pH adjustments. Can be tedious. |
| Recrystallization | If the product is a solid, recrystallization can be highly effective.[5][6] | Can yield very pure material. Scalable. | Finding a suitable solvent system can be trial-and-error. May not be possible if the product is an oil. |
| Boric Acid-Treated Silica | Pre-treating the silica gel with a boric acid solution can passivate the active sites, reducing streaking.[4] | Improves chromatographic performance significantly. | Requires an extra preparation step for the stationary phase. |
| Derivatization | Convert the boronic acid to a stable, crystalline derivative like a diethanolamine adduct or a potassium trifluoroborate salt for purification, then hydrolyze back to the boronic acid.[3][6] | Derivatives are often highly crystalline and easy to handle. Protects against protodeboronation. | Adds two steps to the synthetic sequence. |
Frequently Asked Questions (FAQs)
Q1: What is the best borating agent to use: Triisopropyl borate B(OiPr)₃ or Trimethyl borate B(OMe)₃? A1: Both are effective. Triisopropyl borate is generally preferred as it is less reactive and its hydrolysis by-product, isopropanol, is less volatile and easier to remove under vacuum than methanol. This can be advantageous during the workup phase.
Q2: How should I store the final this compound product? A2: Due to its sensitivity to protodeboronation and potential for dehydration to form boroxine anhydrides, the product should be stored in a desiccator, under an inert atmosphere (Argon or Nitrogen), and preferably in a freezer (-20 °C).[1] For long-term storage, converting it to a more stable pinacol ester or trifluoroborate salt is highly recommended.[3]
Q3: Can I use a Grignard reagent instead of an organolithium reagent for the halogen-metal exchange? A3: While possible, organolithium reagents are generally more effective for halogen-metal exchange on electron-deficient rings like pyridine, especially at low temperatures.[9] Grignard formation often requires higher temperatures, which could lead to decomposition of the starting material or the organometallic intermediate.
Q4: My TLC plate shows a new spot near the baseline after my column. What is it? A4: This is likely the boroxine, a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is a common impurity, especially if the purified boronic acid is concentrated at high temperatures or stored improperly. It can often be converted back to the boronic acid by dissolving the material in a solvent like THF and stirring with a small amount of water.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromo-2-phenoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, ~2.5 M in hexanes)
-
Triisopropyl borate (B(OiPr)₃)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an Argon atmosphere, add 4-bromo-2-phenoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of 1 M HCl until the pH of the aqueous layer is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Proceed immediately to purification as described in the troubleshooting section (e.g., recrystallization or acid/base extraction) to minimize degradation.
References
- Process for purification of boronic acid and its derivatives.
- How to purify boronic acids/boronate esters?
- Purific
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Can I remove boronic acid using Work up process?
- 2-Pyridineboronic Acid. Pipzine Chemicals.
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Telescopic flow synthesis of lithiation‐borylation, followed by Suzuki...
- Standard Lithiation–Boryl
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC - NIH.
- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo
- Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Recent Advances in the Synthesis of Borinic Acid Deriv
- General synthesis of boronic acids 25 to 58. Reagents and conditions:...
- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets.
- Simple Synthesis Method Yields Boronic Acid-Based Drugs.
- Stability and Storage of (4-Methoxypyridin-2-YL)boronic acid: A Technical Guide. Benchchem.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 2-Phenoxypyridine-4-boronic Acid
Welcome to the technical support center for Suzuki-Miyaura couplings involving 2-phenoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this heteroaromatic building block. Here, we will address common side reactions, their underlying causes, and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Unique Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. However, like many nitrogen-containing heteroaryl boronic acids, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The interplay between the Lewis basic pyridine nitrogen, the electronic nature of the 2-phenoxy substituent, and the inherent lability of the boronic acid moiety can lead to undesired side reactions and diminished yields. This guide will provide a structured approach to understanding and overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q1: My Suzuki coupling with this compound is resulting in very low to no yield. What are the primary factors to investigate?
A1: Low yields in this specific coupling are often multifactorial. The primary culprits are typically related to catalyst inhibition, suboptimal reaction conditions, or degradation of the boronic acid. The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, the stability of the boronic acid itself is a critical factor.
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yield couplings.
Q2: How does the 4-position of the boronic acid on the pyridine ring affect its reactivity compared to the more commonly discussed "2-pyridyl problem"?
A2: The position of the boronic acid on the pyridine ring is a critical determinant of its stability and reactivity. The notorious "2-pyridyl problem" arises from the proximity of the boronic acid at the 2-position to the ring nitrogen, which can lead to rapid protodeboronation through the formation of a zwitterionic intermediate.[2][3]
In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to these rapid decomposition pathways.[4] This suggests that this compound is inherently a more stable coupling partner than its 2-boronic acid isomer. However, the overall electronic environment of the pyridine ring, influenced by the 2-phenoxy group, still plays a significant role in the reaction's success.
Q3: What is the electronic influence of the 2-phenoxy group, and how does it impact the coupling reaction?
A3: The 2-phenoxy group can have a dual electronic effect. The oxygen atom can donate electron density into the pyridine ring via resonance, while the phenyl ring itself can be electron-withdrawing. The net effect influences the nucleophilicity of the boronic acid and the propensity for side reactions. For arylboronic acids, electron-donating groups are generally beneficial for the Suzuki reaction, while electron-withdrawing groups can be unfavorable.[5] A more electron-rich pyridine ring may be more susceptible to catalyst inhibition due to increased Lewis basicity of the nitrogen.
Issue 2: Protodeboronation - Formation of 2-Phenoxypyridine
Q4: I am observing a significant amount of 2-phenoxypyridine as a byproduct. What is causing this, and how can I prevent it?
A4: The formation of 2-phenoxypyridine is a classic sign of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction is often promoted by the presence of water and a base. While 4-pyridylboronic acids are more stable than their 2-isomers, protodeboronation can still occur, especially under prolonged reaction times or at elevated temperatures.
Mechanism of Protodeboronation:
Sources
Technical Support Center: Purification of Products from 2-Phenoxypyridine-4-boronic Acid Reactions
Answering as a Senior Application Scientist.
Welcome to the technical support center for experiments involving 2-phenoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile reagent. The unique electronic properties of the pyridine ring introduce specific side reactions and purification hurdles not always encountered with standard arylboronic acids. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the workup and purification of reaction products derived from this compound, particularly in Suzuki-Miyaura cross-coupling reactions.[1]
Q1: My reaction analysis (LC-MS/TLC) shows a major byproduct with a mass corresponding to 2-phenoxypyridine. What is this impurity and how do I separate it from my desired product?
Answer:
This highly common byproduct is the result of protodeboronation (or protodeborylation). This is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively reverting your starting material to its parent arene.[2] For heteroaromatic boronic acids containing a basic nitrogen, like this compound, this side reaction is particularly prevalent.[2]
Causality & Mechanism: The protodeboronation of basic heteroaromatic boronic acids is often accelerated in aqueous media and can occur under neutral or acidic pH conditions.[2] The pyridine nitrogen can form a zwitterionic species which facilitates a unimolecular fragmentation of the C-B bond.[2][3]
Purification Strategy: The primary challenge is that the 2-phenoxypyridine byproduct often has a polarity similar to the desired coupled product, making chromatographic separation difficult.
-
Step 1: Optimize Chromatography: A standard silica gel column may not provide sufficient resolution. See the detailed protocol in Appendix A for advanced chromatography techniques. Key adjustments include using a shallow gradient and potentially switching to a different stationary phase.
-
Step 2: Consider Recrystallization: If your desired product is a solid, recrystallization can be highly effective. The structural differences between your product and the smaller, flatter 2-phenoxypyridine byproduct can be exploited to achieve high purity. Experiment with solvent systems like ethanol/water, acetonitrile/water, or ethyl acetate/heptane.[4]
Prevention is Key: To minimize this side reaction in future experiments, consider these strategies:
-
Use Anhydrous Conditions: If the reaction chemistry allows, using thoroughly dried solvents and reagents can suppress protodeboronation.[5]
-
Employ "Slow Release" Strategies: Using boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, can provide a slow, sustained release of the boronic acid, keeping its concentration low and minimizing side reactions.[2]
-
Control pH: The reaction pH is a critical factor in the stability of pyridine boronic acids.[2] Ensure your basic conditions are well-controlled.
Q2: I've isolated a high-molecular-weight byproduct that appears to be a dimer of my boronic acid starting material. What happened and how can I deal with it?
Answer:
You are observing the product of homocoupling , an oxidative side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[6][7] In this case, the byproduct is 4,4'-bis(2-phenoxypyridine).
Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen and certain palladium catalyst states, particularly Pd(II).[5][6] If the initial reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present in the reaction, the Pd(II) species can catalyze the oxidative coupling of two boronic acid molecules.[6][8]
Purification Strategy: The homocoupled product is significantly larger, more rigid, and typically much less polar than the desired cross-coupled product. This makes it relatively straightforward to remove.
-
Flash Column Chromatography: This is the most effective method. The homocoupled product will elute much earlier than the more polar desired product. A standard silica gel column with an ethyl acetate/hexanes gradient is usually sufficient.
-
Trituration/Recrystallization: The significant difference in solubility can also be used. Slurrying the crude material in a solvent like cold diethyl ether or a hexanes/ethyl acetate mixture may selectively dissolve one component, allowing for separation by filtration.
Prevention Strategies:
-
Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[5][9]
-
Catalyst Choice: Use air-stable Pd(0) precatalysts (e.g., those with Buchwald ligands) that do not require an in-situ reduction step, which can be a source of homocoupling.[5]
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can help favor the cross-coupling pathway.
Q3: My column chromatography provides very broad peaks with significant tailing, resulting in poor separation and low recovery. How can I improve this?
Answer:
This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[10] The issue stems from strong, non-ideal interactions between the basic nitrogen of your pyridine-containing product and the acidic residual silanol groups (Si-OH) on the surface of the silica.[10] This leads to peak tailing and, in severe cases, irreversible binding of the product to the column.
Troubleshooting Workflow for Chromatographic Purification
Caption: Workflow for troubleshooting poor chromatography of pyridine derivatives.
Actionable Solutions:
-
Add a Basic Modifier: The simplest and most common solution is to add a small amount (0.1% to 1% v/v) of a basic modifier like triethylamine (TEA) or aqueous ammonia to your eluent system.[11] This base will preferentially interact with the acidic silanol groups, masking them from your product and allowing for symmetrical, sharp peaks.
-
Change the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your product, switch to a different stationary phase.
-
Neutral or Basic Alumina: Alumina lacks the strong acidic sites of silica and is an excellent choice for purifying basic compounds.[11]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, separation is based on hydrophobicity. This can be very effective, especially if your product and impurities have different levels of "greasiness." Eluents are typically polar, like acetonitrile/water or methanol/water.[12]
-
-
Use Specialized Columns: Modern chromatography offers solutions like end-capped silica columns or columns with polar-embedded phases that are specifically designed to minimize silanol interactions and provide better peak shape for basic analytes.[10]
Frequently Asked Questions (FAQs)
FAQ 1: How can I determine the purity of my this compound starting material? It seems to exist in another form.
Many boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines .[4] This is especially true for solid-state boronic acids. The boroxine is formed by the dehydration of three boronic acid molecules. Its presence is not necessarily an impurity, but it will affect the molecular weight and stoichiometry of your reaction if not accounted for.[4]
-
Analysis: The best way to check is by HPLC or NMR. The boroxine may appear as a broader or separate peak in the HPLC.[4]
-
Impact on Reaction: In many Suzuki couplings that use aqueous base, the boroxine is converted in-situ to the active boronic acid species and reacts effectively.[4]
-
Conversion: If you need to ensure you are starting with only the monomeric boronic acid, you can convert the boroxine back by recrystallizing from a solvent system containing water (e.g., acetonitrile/water) or by stirring a slurry of the material in a mixture of an organic solvent and water.[4]
FAQ 2: Are there scalable purification methods other than column chromatography?
Yes. For larger-scale purification, chromatography can be cumbersome. Consider these alternatives:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. A successful recrystallization can provide material of very high purity in a single step. See Protocol B in the Appendix.
-
Acid/Base Extraction: You can exploit the basicity of the pyridine nitrogen to separate your product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted back into an organic solvent. See Protocol C .
-
Derivatization: In some cases, the boronic acid can be temporarily converted to another derivative that is easier to purify, such as a diethanolamine adduct, which is often a crystalline solid that can be easily isolated.[5][12]
FAQ 3: My product seems to be contaminated with residual palladium. How can I remove these trace metals?
Residual palladium is a major concern, especially in pharmaceutical development. Standard chromatography is often ineffective at removing it completely.
-
Metal Scavengers: The most effective method is to use a scavenger. These are typically silica-based materials functionalized with groups that chelate palladium, such as thiols or amines (e.g., SiliaBond Thiol).[13] The crude product is dissolved in a solvent, the scavenger is added, the mixture is stirred, and then the scavenger is simply filtered off.
-
Activated Carbon: Stirring a solution of your crude product with activated carbon can also effectively adsorb residual palladium, although it may also lead to some loss of the desired product.
-
Specific Washes: Sometimes, washing an organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium salts.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol A: Optimized Flash Chromatography for Pyridine Derivatives
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., DCM or methanol), adding the silica, and evaporating to a dry, free-flowing powder. This is known as "dry loading" and results in better band separation.
-
Column Packing: Pack a silica gel column using your starting eluent system.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate). To this mixture, add 0.5% v/v triethylamine (TEA) . Ensure it is thoroughly mixed.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with your starting solvent mixture (e.g., 90:10 Hexanes/EtOAc + 0.5% TEA).
-
Gradient: Run a shallow gradient. For example, increase the ethyl acetate content by only 2-5% every 2-3 column volumes. This slow increase is critical for separating compounds with similar polarities.
-
Fraction Collection: Collect small fractions and analyze by TLC to identify the pure product.
Protocol B: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential single solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Let it cool to room temperature, then in an ice bath. Ideal solvents dissolve the compound when hot but not when cold. If a single solvent doesn't work, try a binary system (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until cloudy, then re-heat to clarify).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent or solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a rapid filtration of the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol C: Acid-Base Extraction Workflow
Caption: Decision workflow for purification via acid-base extraction.
Appendix B: Reference Tables
Table 1: Properties of Common Reactants and Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Polarity | Notes |
| This compound | C₁₁H₁₀BNO₃ | 214.02 | High | Starting material. Can exist as boroxine. |
| 2-Phenoxypyridine | C₁₁H₉NO | 171.19[14] | Moderate | Product of protodeboronation. Often a key impurity to remove. |
| 4,4'-bis(2-phenoxypyridine) | C₂₂H₁₆N₂O₂ | 340.38 | Low to Moderate | Product of homocoupling. Usually easy to separate due to low polarity. |
| Desired Cross-Coupled Product | Varies | Varies | Varies | Polarity is dependent on the coupling partner. |
References
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Purification of boronic acids? Reddit. [Link]
-
Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
Pyridine. Wikipedia. [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. National Institutes of Health. [Link]
-
3-pyridylboronic acid. Organic Syntheses. [Link]
- Process for preparing pyridin-2-boronic acid compounds.
- Process for the preparation of pyridine-2-boronic acid esters.
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Institutes of Health. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
- Process for purification of boronic acid and its derivatives.
-
Homocoupling of various phenyl boronic acids. ResearchGate. [Link]
-
Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Royal Society of Chemistry. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
2-Phenoxypyridine. PubChem. [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Royal Society of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. silicycle.com [silicycle.com]
- 14. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Phenoxypyridine-4-boronic acid Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-phenoxypyridine-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, building block. The unique electronic properties of the pyridine ring and the phenoxy substituent can present distinct challenges not always seen with simpler arylboronic acids. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and significantly improve your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to Non-Existent Product Yield
Question: I am attempting a Suzuki coupling with this compound and an aryl halide, but I'm observing very low conversion or no product at all. What are the most critical parameters to investigate?
Answer: Achieving high yields with heteroaromatic boronic acids, particularly those containing a pyridine moiety, requires careful optimization of the entire catalytic system. The nitrogen atom in the pyridine ring can coordinate to the palladium center, complicating the catalytic cycle. Furthermore, these substrates are often prone to decomposition. Here’s a breakdown of the primary factors to address:
1. Catalyst and Ligand Selection: The Heart of the Reaction
The choice of palladium source and, more importantly, the phosphine ligand is paramount. The coordination of the pyridine nitrogen can inhibit the catalyst, and standard ligands like PPh₃ are often ineffective. For challenging substrates like this, bulky and electron-rich ligands are necessary to promote the crucial oxidative addition and reductive elimination steps.[1]
-
Recommended Ligands: Biaryl phosphine ligands are the industry standard for these types of couplings.[1] Consider ligands such as XPhos, SPhos, or RuPhos . N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[1]
-
Catalyst Source: Using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂. Precatalysts provide more consistent generation of the active catalytic species.[2] If you suspect your palladium source has degraded over time, use a fresh batch.[3]
2. Base Selection: The Key to Transmetalation
The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][5]
-
Effective Bases: For pyridineboronic acids, moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) is an excellent first choice.[3] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used.
-
Why Strong Hydroxide Bases Can Fail: Strong aqueous bases like NaOH can accelerate the undesired protodeboronation side reaction.[2]
-
Physical Form: Ensure your base is finely powdered and, if running under anhydrous conditions, thoroughly dried. This increases the surface area and reactivity.[2]
3. Solvent System: Creating the Right Environment
The solvent influences reagent solubility and catalyst activity.
-
Common Solvents: Apolar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water (typically in ratios from 4:1 to 10:1) is a very common and effective system.[3][6] Toluene or DME with a water co-solvent are also good alternatives.[1]
-
Critical Prerequisite - Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and low yields.[2] It is imperative to thoroughly degas your solvent(s) before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
4. Reaction Temperature and Time
These couplings often require elevated temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[2] However, prolonged heating can lead to the degradation of starting materials or the product. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time, which could be anywhere from a few hours to overnight.[3]
Issue 2: Significant Protodeboronation Byproduct
Question: My main byproduct is 2-phenoxypyridine, where the boronic acid group has been replaced by hydrogen. How can I minimize this side reaction?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond and is a very common and frustrating side reaction, especially with electron-deficient heteroaryl boronic acids.[3][7] The pyridine ring makes your substrate particularly susceptible. Here are several effective strategies to combat it:
1. Switch to a More Stable Boronate Ester
This is often the most effective solution. Boronic acids exist in equilibrium with their corresponding boronate esters, but by converting the acid to a stable ester beforehand, you can suppress protodeboronation.[7]
-
Pinacol Boronate Esters: These are easily prepared and are significantly more stable. See Protocol 2 for a straightforward preparation method.
-
MIDA Boronate Esters: These offer even greater stability and can release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[3][7]
2. Employ Anhydrous Conditions
Water is the primary proton source for this side reaction.[2] Switching to strictly anhydrous conditions can significantly reduce protodeboronation.
-
Procedure: Use anhydrous solvents, dry your base thoroughly, and consider using a boronate ester instead of the boronic acid. Anhydrous bases like potassium fluoride (KF) or trimethylsilanolate (TMSOK) can be effective.[8][9]
3. Use a "Faster" Catalyst
If the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation, higher yields can be achieved.[10] Using a highly active catalyst system (e.g., a modern Buchwald ligand/precatalyst) can help "outrun" the decomposition pathway.[10]
// Nodes start [label="Low Yield or\nHigh Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
sub_check [label="Is Boronic Acid Prone\nto Protodeboronation?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];
convert_ester [label="Action:\nConvert to Pinacol or\nMIDA Boronate Ester", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
re_run [label="Re-run Suzuki Coupling\nwith Boronate Ester", fillcolor="#F1F3F4", fontcolor="#202124"];
cat_check [label="Is the Catalyst System\nOptimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];
ligand [label="Action:\nSwitch to Bulky, Electron-Rich\nLigand (e.g., XPhos, SPhos)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
precatalyst [label="Action:\nUse an Air-Stable\nPrecatalyst (e.g., G3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
base_check [label="Is the Base/Solvent\nSystem Correct?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];
base [label="Action:\nUse K₃PO₄ or Cs₂CO₃.\nEnsure it is finely powdered.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
solvent [label="Action:\nUse Degassed Dioxane/H₂O\nor Toluene/H₂O.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
monitor [label="Action:\nMonitor reaction by LCMS to\noptimize time and temperature.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
success [label="Improved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> sub_check; sub_check -> convert_ester [label="Yes"]; sub_check -> cat_check [label="No / Unsure"]; convert_ester -> re_run; re_run -> success;
cat_check -> ligand [label="No"]; cat_check -> base_check [label="Yes"]; ligand -> precatalyst; precatalyst -> base_check;
base_check -> base [label="No"]; base_check -> monitor [label="Yes"]; base -> solvent; solvent -> monitor;
monitor -> success; } } Caption: Troubleshooting workflow for optimizing this compound coupling.
Issue 3: Purification and Side Product Challenges
Question: My reaction works, but purification is difficult due to persistent impurities. What are common culprits and how can they be removed?
Answer: Purification can be complicated by byproducts from the reaction itself or from the catalyst system.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen.[2] Rigorous degassing is the best preventative measure.
-
Residual Palladium: Palladium residues can be difficult to remove by standard silica gel chromatography and may require specialized techniques.[11]
-
Metal Scavengers: Stirring the crude product solution with a silica-based scavenger containing thiol groups (e.g., SiliaMetS Thiol) can effectively capture palladium.
-
Aqueous Wash: A wash with an aqueous solution of sodium thiocyanate or thiourea can sometimes help remove palladium salts.
-
-
Ligand-Derived Impurities: Phosphine ligands can be oxidized to phosphine oxides, which can co-elute with your product. Sometimes, the ligand itself can participate in the reaction, leading to phenylated impurities if triphenylphosphine is used.[12] Choosing a different solvent system for chromatography or performing a crystallization step can often resolve this.
Recommended Starting Conditions & Protocols
The following table provides a validated starting point for your optimization efforts.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 1.0 eq | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion. |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, reliable source of active Pd(0).[1] |
| Base | K₃PO₄ (2.0 - 3.0 eq) | Effective, finely powdered base for transmetalation.[3] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Good general solvent system. Must be degassed. [3] |
| Concentration | 0.1 - 0.2 M | A good starting concentration with respect to the aryl halide. |
| Temperature | 90 - 110 °C | Requires heating; monitor for decomposition.[2] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation.[2] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound or its pinacol ester (1.5 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Preparation of 2-Phenoxypyridine-4-pinacol boronate ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like THF or toluene.
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the mixture to remove water.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The formation of the ester is an equilibrium process, and removing the water drives it to completion.
-
Isolation: Filter off the drying agent and rinse with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)(L)₂-X\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)(L)₂-R\n(Transmetalation Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for reactants and products arx [label="Ar-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; rboh [label="R-B(OH)₂\n(Boronic Acid)", shape=plaintext, fontcolor="#202124"]; base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"]; boronate [label="[R-B(OH)₃]⁻\n(Activated Boronate)", shape=plaintext, fontcolor="#202124"]; product [label="Ar-R\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];
// Edges defining the cycle and inputs/outputs arx -> oa_complex [style=dashed]; pd0 -> oa_complex [label=" Oxidative\n Addition"];
rboh -> boronate [style=dashed]; base -> boronate [style=dashed];
boronate -> trans_complex [style=dashed, label="Transmetalation"]; oa_complex -> trans_complex;
trans_complex -> pd0 [label=" Reductive\n Elimination"]; trans_complex -> product [style=dashed]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
-
Dunn, J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-501. [Link]
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-640. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Retrieved from ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(14), 3025–3028. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 7(8), 5020-5028. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3058. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from r/Chempros. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from ResearchGate. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2478-2489. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction. Retrieved from ResearchGate. [Link]
-
Gierse, J. K., et al. (2022). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 233-242. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from ResearchGate. [Link]
-
Nakajima, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025). Boronic Acids in Synthesis.
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Cook, X. A. F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 2-Phenoxypyridine-4-boronic Acid Reactions
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-Phenoxypyridine-4-boronic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the unique challenges presented by the steric bulk of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the why behind experimental choices, empowering you to optimize your reactions with confidence.
Understanding the Challenge: The "Bulky" Pyridine Problem
This compound is a valuable building block, but its structure presents a significant steric challenge. The bulky 2-phenoxy group ortho to the pyridine nitrogen creates a sterically congested environment around the palladium catalyst during the Suzuki-Miyaura catalytic cycle. This congestion can impede crucial steps of the reaction, primarily the transmetalation and reductive elimination, leading to low or no product yield.[1][2] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the most likely causes and how can I fix it?
A1: This is the most common issue and typically stems from steric hindrance impeding the catalytic cycle. Standard Suzuki conditions, such as using Pd(PPh₃)₄, are often ineffective for this substrate.[1]
Core Problem: The bulky 2-phenoxy group prevents the boronic acid and the aryl halide from efficiently approaching the palladium center for the key bond-forming steps.
Troubleshooting Workflow:
-
Catalyst & Ligand Selection (Most Critical Factor): The choice of ligand is paramount to overcoming steric hindrance. You need a ligand that is both bulky enough to promote the formation of a highly reactive, low-coordinate Pd(0) species and sterically accommodating for the hindered substrates.[3][4]
-
Recommendation: Employ bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands create a large "pocket" around the palladium that can facilitate the coupling of hindered partners.[3][5]
-
Avoid: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is generally not suitable for sterically demanding couplings.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[6] For sterically hindered couplings, a moderately strong base is often required, but overly strong bases can promote side reactions.
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.[10][11]
-
Recommendation: Anhydrous, degassed polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 10:1) is a common and effective choice.[7][12] Toluene or THF can also be effective.[11][13] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
-
-
Temperature & Reaction Time: Sterically hindered reactions often require more forcing conditions to proceed at a reasonable rate.[12]
-
Recommendation: Start with a reaction temperature in the range of 80-110 °C. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be aware that excessive heat can lead to degradation.
-
Q2: I'm observing a significant amount of a side product that appears to be 2-phenoxypyridine. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[14] Heteroaromatic boronic acids, especially those with electron-withdrawing groups or adjacent heteroatoms, can be particularly susceptible to this decomposition pathway.[7][15]
Core Problem: The C-B bond of the boronic acid is cleaved by a proton source before the desired cross-coupling can occur.
Mitigation Strategies:
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be converted to more stable derivatives that slowly release the active boronic acid in situ. This keeps the concentration of the sensitive boronic acid low, minimizing protodeboronation.[14]
-
Recommendation: Convert the this compound to its corresponding pinacol boronate ester or MIDA boronate ester.[7][14] These are generally more robust and less prone to premature decomposition.
-
Another simple and effective method is to form a diethanolamine adduct, which is often a stable, crystalline solid that can be used directly in the coupling reaction.[12][16]
-
-
Strictly Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.
-
Recommendation: Use an anhydrous base like potassium phosphate (K₃PO₄) and ensure your solvent is rigorously dried and degassed.
-
-
Optimize Reaction Kinetics: The goal is to make the rate of the desired Suzuki coupling much faster than the rate of protodeboronation.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flow
Caption: A step-by-step guide to troubleshooting low-yield reactions.
Data Summary & Recommended Protocols
Table 1: Recommended Conditions for Coupling with this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precatalysts. |
| Ligand | XPhos, SPhos, RuPhos, or an IPr-NHC ligand | Bulky, electron-rich ligands are essential to promote oxidative addition and reductive elimination for hindered substrates.[1][4][13] |
| Catalyst Loading | 1-2 mol % Pd | Sufficient for most couplings; higher loading may be needed for very challenging substrates. |
| Base | K₃PO₄ (3 equivalents) | Effective for activating the boronic acid without being overly harsh.[7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene | Good for solubilizing reagents and compatible with the recommended bases. Must be degassed.[10][12] |
| Temperature | 80 - 110 °C | Provides enough thermal energy to overcome activation barriers associated with steric hindrance. |
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific aryl halide partner.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its ester equivalent, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., XPhos, 2.2 mol %).[12]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[12]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][12]
References
-
Zhang, Z-Q., et al. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Chin. J. Chem. Retrieved from [Link]
-
Kuriya, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
PubMed. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Protodeboronation of 2-Phenoxypyridine-4-boronic acid
Welcome to the technical support center for handling 2-Phenoxypyridine-4-boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions. Here, we address the common and often frustrating side reaction of protodeboronation, providing in-depth, mechanistically grounded troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts your valuable boronic acid starting material into an inert, unreactive byproduct (in this case, 2-phenoxypyridine), which halts the desired cross-coupling reaction, leading to low or no yield of the target molecule. This undesired side reaction is a frequent challenge in metal-catalyzed couplings like the Suzuki-Miyaura reaction.[1]
Q2: Why is this compound particularly susceptible to protodeboronation?
Heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine-based boronic acids, exhibit unique mechanisms that can accelerate protodeboronation.[1] While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of the basic pyridine nitrogen can still render them more susceptible than simple arylboronic acids.[2][3] The reaction pH is a critical factor; for some basic heteroaromatic boronic acids, zwitterionic species can form under neutral conditions, leading to rapid C-B bond fragmentation.[1][2][3]
Q3: What are the primary factors that trigger protodeboronation in my Suzuki-Miyaura reaction?
The propensity for protodeboronation is highly dependent on several factors:[1]
-
Base: The type and strength of the base are critical. Strong bases in aqueous media can promote the formation of a boronate species, which can then undergo protonolysis.[1][4]
-
Solvent: The presence of proton sources, especially water, is a key driver. Some organic solvents can also influence the rate of protodeboronation.[5]
-
Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired protodeboronation.[6][7]
-
Catalyst System: An inefficient catalyst system that leads to slow catalytic turnover gives the boronic acid more time to decompose before it can participate in the productive reaction.[1]
Troubleshooting Guide: Diagnosis and Solutions
This section provides a structured approach to troubleshooting and mitigating protodeboronation based on specific experimental observations.
Issue 1: Low or No Yield of Desired Product, with 2-Phenoxypyridine Detected as a Major Byproduct.
This is the classic symptom of significant protodeboronation. The following flowchart provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for protodeboronation.
Step 1: Base Selection - The "Gentler is Better" Approach
Causality: Strong bases (e.g., NaOH, KOH) in aqueous solutions generate a high concentration of hydroxide ions, which can form the tetrahedral boronate species ([ArB(OH)3]−).[4][8] While this species is necessary for transmetalation, its prolonged existence in a proton-rich environment (like water) makes it vulnerable to protonolysis, leading to the undesired byproduct.[1]
Solutions:
-
Switch to Milder Bases: Transition from strong hydroxides to milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are strong enough to facilitate the catalytic cycle but reduce the rate of base-catalyzed protodeboronation.[9][10]
-
Use Anhydrous Conditions with Fluoride: Bases like potassium fluoride (KF) can be used in anhydrous conditions to activate the boronic acid without introducing water.[11]
Comparative Data for Base Selection:
| Base | Solvent System | Typical Outcome for Sensitive Substrates | Rationale |
|---|---|---|---|
| NaOH, KOH | Dioxane/H₂O | High risk of protodeboronation | Strong base, high hydroxide concentration accelerates C-B cleavage.[4] |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, MeCN/H₂O | Moderate to good yields | Weaker bases, lower risk of protodeboronation.[9] |
| K₃PO₄ | Toluene, Dioxane | Often excellent yields | Effective base, often suppresses protodeboronation effectively. |
| KF | Anhydrous THF, Dioxane | Good yields, especially for base-sensitive substrates | Activates boronic acid without requiring water.[11] |
Step 2: Solvent and Water Management
Causality: Water acts as the primary proton source for protodeboronation in base-catalyzed pathways.[1] While Suzuki reactions often require some water to dissolve the base and facilitate the catalytic cycle, excessive water can be detrimental.[12]
Solutions:
-
Minimize Water Content: Reduce the ratio of water in your solvent mixture. Instead of a 2:1 or 4:1 organic:water ratio, try 10:1 or even less. Ensure the base can still dissolve.
-
Use Anhydrous Solvents: For particularly sensitive substrates, switching to a completely anhydrous system may be necessary. This requires using anhydrous solvents and bases (like KF).
-
Solvent Choice: The choice of organic solvent can also play a role. Aprotic solvents like dioxane, THF, and toluene are standard. For some systems, polar aprotic solvents like DMSO have been shown to accelerate protodeboronation under thermal conditions, so they should be used with caution.[5]
Step 3: Temperature Optimization
Causality: High temperatures increase the rate of all reactions, including protodeboronation.[6] If the rate of protodeboronation is more sensitive to temperature than the rate of the Suzuki coupling, lowering the temperature can significantly improve the outcome.
Solutions:
-
Lower the Reaction Temperature: If you are refluxing at 100-110 °C, try running the reaction at 60-80 °C. This often requires a more active catalyst system to achieve a reasonable reaction time.
-
Room Temperature Coupling: For highly active catalyst systems (e.g., those using highly electron-rich phosphine ligands), it may be possible to run the reaction at room temperature, which is the ideal scenario for minimizing thermal decomposition.[10][11]
Step 4: Advanced Strategy - Using Boronic Acid Surrogates
Causality: If the boronic acid is simply too unstable under the required coupling conditions, it can be "protected" and released slowly in situ. This strategy keeps the concentration of the free, unstable boronic acid low at any given time, favoring its entry into the productive catalytic cycle over decomposition.[1]
Recommended Surrogates:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[13][14] Under specific basic conditions, they slowly hydrolyze to release the boronic acid. This "slow-release" approach is a powerful solution for notoriously unstable boronic acids like 2-pyridyl derivatives.[1][13]
-
Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are another class of air-stable surrogates that slowly release the boronic acid under the reaction conditions.[1]
Caption: Slow-release strategy using MIDA boronates.
Recommended Starting Protocol
This protocol is designed as a robust starting point to minimize protodeboronation for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (Buchwald ligand, 3.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv), finely ground
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Analytical Detection of Protodeboronation
Q: How can I confirm and quantify protodeboronation?
A: The most common methods are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. You can easily identify the desired product and the protodeboronated byproduct (2-phenoxypyridine) by their respective mass-to-charge ratios (m/z). The relative peak areas in the chromatogram can give a good estimate of the conversion and the extent of the side reaction.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Take an aliquot from your crude reaction mixture. The aromatic region of the ¹H NMR spectrum will show distinct signals for your starting material, desired product, and the 2-phenoxypyridine byproduct. Integration of characteristic, non-overlapping peaks allows for quantification of the relative amounts of each species.[15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile, GC-MS is also an excellent tool for separation and identification.
References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02692G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: A Guide to Successful Reactions with 2-Phenoxypyridine-4-boronic Acid
Welcome to the technical support center for 2-Phenoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and optimized protocols for your experiments. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to diagnose and resolve challenges in your reactions.
Introduction to this compound
This compound is a versatile building block in modern organic synthesis, particularly valued for its role in constructing complex biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This guide will primarily focus on its application in two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
While a powerful reagent, pyridine-containing boronic acids can present unique challenges due to the electronic nature of the pyridine ring and the inherent stability of the boronic acid functional group. This guide will equip you with the knowledge to navigate these challenges and achieve successful outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when using this compound in cross-coupling reactions. The questions are designed to help you quickly identify and solve specific experimental problems.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is giving me very low yield or no product at all. What are the likely causes and how can I fix it?
Answer: This is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.
-
Causality: Catalyst and Ligand Inactivity. The choice of palladium catalyst and phosphine ligand is critical, especially with heteroaromatic boronic acids. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. Recommended ligands include Buchwald ligands such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][2] Pre-catalysts, like XPhos palladacycles, are often effective as they generate the active Pd(0) species under mild conditions.[2]
-
-
Causality: Suboptimal Base Selection. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] An inappropriate base can lead to poor reaction rates or decomposition of the starting materials.
-
Solution: For pyridine boronic acids, potassium phosphate (K₃PO₄) is often an excellent choice.[2] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). The choice of base can be solvent-dependent, so it may be necessary to screen a few options.
-
-
Causality: Inappropriate Solvent System. The solvent not only dissolves the reactants but also influences the reaction rate and catalyst stability.
-
Causality: Protodeboronation. This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[5] This is particularly prevalent with electron-deficient heteroaryl boronic acids.[2]
-
Solution:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[2][6] MIDA boronates are particularly advantageous as they are air-stable and undergo slow release of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[6]
-
Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can minimize protodeboronation, although some water is often necessary for the activity of certain bases.[1]
-
-
Issue 2: Significant Formation of Homocoupling Byproduct
Question: I am observing a significant amount of the homocoupled product of my this compound. How can I suppress this side reaction?
Answer: Homocoupling (the reaction of two boronic acid molecules) is a common side reaction, often driven by the presence of oxygen.
-
Causality: Oxygen Contamination. Oxygen can promote the oxidative homocoupling of boronic acids and also lead to the decomposition of the palladium catalyst.[4]
-
Solution: Rigorous degassing of all solvents and reagents is essential.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. Maintaining a positive pressure of an inert gas throughout the reaction setup is also crucial.
-
-
Causality: Catalyst System. Some palladium catalysts are more prone to promoting homocoupling.
-
Solution: Experiment with different palladium sources and ligands. Sometimes, simply changing the ligand can significantly reduce the amount of homocoupling.
-
-
Causality: Reaction Stoichiometry. An excess of the boronic acid can sometimes favor homocoupling.[1]
-
Solution: Carefully control the stoichiometry of your reactants. While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess should be avoided.
-
Issue 3: Failed Chan-Lam Coupling Reaction
Question: My Chan-Lam coupling of this compound with an amine/alcohol is not working. What should I check?
Answer: The Chan-Lam coupling is a copper-catalyzed reaction for forming C-N or C-O bonds.[7][8] Failure in this reaction often points to issues with the catalyst, base, or reaction atmosphere.
-
Causality: Copper Source and Ligand. The choice of copper catalyst is important. While copper(II) acetate is commonly used, other copper salts may be more effective for specific substrates.[7] The presence of a ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, can improve reaction efficiency.[8][9]
-
Solution: Screen different copper sources (e.g., Cu(OAc)₂, CuI, Cu₂O). The addition of a ligand can be beneficial; pyridine is a common choice and can also act as the base.[8]
-
-
Causality: Base and Solvent. A base is typically required for the Chan-Lam coupling. The solvent choice can also influence the reaction outcome.
-
Causality: Reactivity of the Coupling Partner. The pKa of the N-H or O-H bond of the coupling partner can affect its reactivity. Highly acidic or sterically hindered partners may react sluggishly.
-
Solution: For less reactive coupling partners, increasing the reaction temperature or using a more reactive copper catalyst system may be necessary.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture), degassed
-
Anhydrous, degassed solvent for transfer (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium pre-catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chan-Lam Coupling
This protocol is for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv, can also serve as solvent)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vial, add the amine, this compound, and copper(II) acetate.
-
Add DCM and pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
Key Chemical Principles
Understanding the "why" behind these troubleshooting steps is crucial for becoming a proficient synthetic chemist.
The Challenge of Pyridine Boronic Acids
The Lewis basic nitrogen atom in the pyridine ring can be problematic in palladium-catalyzed reactions. It can coordinate to the palladium center, effectively acting as a ligand and deactivating the catalyst. This is why sterically hindered and electron-rich ligands are often required to outcompete this coordination and maintain a high catalytic turnover.
The Instability of Boronic Acids: Protodeboronation
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[5] This undesired side reaction is often catalyzed by acids or bases and is a significant issue with many heteroaromatic boronic acids.[5][10] The mechanism can be complex, but in basic conditions, it often proceeds through the formation of a boronate species that then reacts with a proton source (like water).[5]
Caption: Simplified pathway for base-catalyzed protodeboronation.
Using boronic acid surrogates like MIDA boronates is an effective strategy to combat this. The MIDA ligand protects the boron center, and under the reaction conditions, the boronic acid is slowly released at a low concentration, favoring the desired cross-coupling over protodeboronation.[6]
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Wikipedia. (n.d.). Protodeboronation. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Thomas, D. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(47), 20734-20753. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
ResearchGate. (n.d.). Reaction condition optimization. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17571-17587. [Link]
-
Plamondon, H., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Li, W., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation of 2-Furylboronic Acid. The Journal of Organic Chemistry, 83(21), 13149-13164. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(48), 16484-16485. [Link]
-
Singh, S., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Results in Chemistry, 4, 100305. [Link]
-
Betson, M. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9431-9440. [Link]
-
ResearchGate. (n.d.). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Liu, W., et al. (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 17(24), 6046-6049. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
ResearchGate. (n.d.). Application of the optimized reaction condition on different substituted pyridine-2(1H)-one derivatives with benzyne. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). What's the problem of Suzuki-Miyaura coupling reaction conditions?[Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
C. D. G. Watson, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42, 9203-9221. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
-
ResearchGate. (n.d.). Boronic acids scope Reaction conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
-
AOBChem USA. (n.d.). This compound pinacol ester. [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561-3563. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Phenoxypyridine-4-boronic Acid Reactions
Welcome to the technical support guide for monitoring reactions involving 2-Phenoxypyridine-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Accurate real-time or quasi-real-time analysis is paramount for reaction optimization, ensuring product quality, and maximizing yield. This guide provides in-depth, field-tested insights into the most effective analytical techniques, presented in a practical question-and-answer format to address the specific challenges you may encounter.
The Critical Role of Reaction Monitoring
Reactions with boronic acids, while powerful, are often sensitive to subtle variations in conditions. The starting material, this compound, and its derivatives can be susceptible to degradation pathways such as protodeboronation or formation of inactive trimeric boroxines.[1] Therefore, simply analyzing the final product is insufficient. Effective monitoring allows you to understand the reaction kinetics, identify the formation of key intermediates or byproducts, and troubleshoot issues like stalled reactions or low yields in a rational, data-driven manner.
Below is a generalized workflow for effective reaction monitoring.
Caption: General workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for monitoring the progress of most this compound reactions due to its excellent resolving power and quantitative accuracy. A well-developed reversed-phase (RP-HPLC) method can simultaneously track the consumption of starting materials and the formation of the desired product and various impurities.
HPLC Troubleshooting Guide
Q: How do I develop a robust initial RP-HPLC method for my reaction mixture?
A: Start with a generic gradient method and optimize from there. The goal is to achieve baseline separation of your starting boronic acid, the coupling partner (e.g., an aryl halide), your desired product, and key potential impurities.
-
Causality: A gradient is essential because the components in a Suzuki reaction typically have a wide range of polarities. The starting boronic acid is often quite polar, while the coupled biaryl product is significantly more hydrophobic. A gradient elution ensures that all components elute within a reasonable time and with good peak shape.
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size | C18 is a versatile stationary phase for a wide range of hydrophobicities. Using columns with low silanol activity can minimize peak tailing for basic pyridine moieties.[2] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water[3] | Provides good peak shape for ionizable compounds and is compatible with mass spectrometry (LC-MS). |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Gradient | 5-95% B over 10-15 minutes | A broad, linear gradient is an effective starting point to locate all peaks. |
| Flow Rate | 0.5 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm) | Standard flow rates for these column dimensions. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run time by lowering mobile phase viscosity. |
| Detection (UV) | 254 nm, or scan with a Diode Array Detector (DAD) | Most aromatic compounds absorb at 254 nm. A DAD is invaluable for identifying optimal wavelengths for each component and checking for peak purity. |
Q: My this compound peak is tailing badly. What's causing this and how do I fix it?
A: Peak tailing for this compound is often caused by secondary interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.
-
Solutions:
-
Lower Mobile Phase pH: Adding an acid like formic or trifluoroacetic acid (TFA) to the mobile phase protonates the pyridine nitrogen. This reduces its interaction with silanol groups, leading to more symmetrical peaks.
-
Use a Different Column: Employ an end-capped C18 column or a modern hybrid-silica column specifically designed for high-performance at a wider pH range and with minimal silanol activity.
-
Increase Ionic Strength: Adding a buffer salt like ammonium acetate can help shield the silanol interactions.[3]
-
Q: I'm seeing a new, broad peak appear in my chromatogram, and my boronic acid peak area is decreasing even in my prepared sample vial. What is happening?
A: You are likely observing the hydrolysis of your boronic acid. Boronic acids can be unstable in the aqueous mobile phases used in RP-HPLC, leading to on-column or in-vial degradation.[4]
-
Causality: Boronic acids exist in equilibrium with their corresponding boroxines (cyclic trimers formed by dehydration). They can also be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially under harsh pH conditions or elevated temperatures.
-
Solutions:
-
Minimize Water in Sample Diluent: Prepare your samples in a high percentage of organic solvent (e.g., 80:20 Acetonitrile:Water) and analyze them promptly.
-
Use a Fast Gradient/Short Run Time: A rapid analysis minimizes the time the analyte spends on the column, reducing the opportunity for on-column hydrolysis.[3]
-
Derivatization: For challenging analyses, consider derivatization. For example, reaction with a diol can form a more stable boronate ester, though this adds complexity to sample preparation.[2]
-
Q: My reaction has stalled, and I see a significant peak that is not my starting material or product. What could it be?
A: In palladium-catalyzed couplings, several side products are common. The most frequent culprits are:
-
Homocoupling Product: Your boronic acid can couple with itself to form a biaryl byproduct. This is often favored in the presence of oxygen.[5]
-
Protodeboronated Starting Material: The boronic acid group is replaced by a hydrogen atom. This results in the formation of 2-phenoxypyridine.
-
Degraded Catalyst Products: In some cases, catalyst degradation can lead to the formation of palladium black, and ligand-related impurities may appear.
-
Troubleshooting Action: Use LC-MS to get a mass for the unknown peak. This is the fastest way to identify it as a homocoupled dimer (2x the mass of the deboronated starting material minus 2H) or the protodeboronated species.
NMR Spectroscopy
NMR provides invaluable structural information. While ¹H NMR is excellent for monitoring the disappearance of starting material signals and the appearance of product signals, ¹¹B NMR is a uniquely powerful tool for understanding the state of the boron atom itself.
NMR Troubleshooting Guide
Q: How can I use ¹H NMR to monitor reaction conversion?
A: Identify a well-resolved proton signal in a starting material that is absent in the product, and a distinct signal in the product that is absent in the starting materials. For a Suzuki coupling of this compound with an aryl bromide, you could monitor:
-
Disappearance of: Aromatic protons on the this compound adjacent to the boronic acid group.
-
Appearance of: New signals corresponding to the protons on the newly formed biaryl system. Calculate the conversion by integrating these respective peaks in your reaction aliquots over time.
Q: What is ¹¹B NMR, and how can it help me?
A: ¹¹B NMR is a specific technique that observes the boron nucleus. It is highly sensitive to the electronic environment and hybridization of the boron atom. This provides direct insight into the reaction's mechanistic steps.[6]
-
Expert Insight:
-
sp²-hybridized Boron: The starting boronic acid will show a relatively broad peak in the ¹¹B NMR spectrum, typically between δ 26 to 30 ppm.[7]
-
sp³-hybridized Boron: When a base is added to the reaction, it coordinates to the boronic acid to form an "ate" complex. This activates the boronic acid for transmetalation. This activated species is sp³-hybridized and appears as a sharper, upfield peak between δ 1 to 7 ppm.[7]
-
By observing these signals, you can confirm that your base is effectively activating the boronic acid, a critical step for the Suzuki-Miyaura catalytic cycle.[8]
Q: My ¹H NMR spectrum of the crude reaction mixture is very complex and the peaks are broad. What can I do?
A: Broad peaks in a crude reaction mixture are often due to the presence of paramagnetic species, typically residual palladium catalyst.
-
Solutions:
-
Filter the Sample: Before analysis, pass your NMR sample through a small plug of silica gel or celite in a pipette using a suitable solvent (e.g., CDCl₃ or DMSO-d₆). This will remove insoluble materials and much of the palladium residue.
-
Confirm Structural Identity: If you suspect a peak is your product, spike the NMR sample with a small amount of a purified, authenticated standard of the product. An increase in the intensity of the corresponding peaks confirms its identity.
-
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying products and byproducts by providing molecular weight information.
MS Troubleshooting Guide
Q: I'm analyzing my reaction by ESI-MS and see multiple ions that could be related to my boronic acid. What are they?
A: Boronic acids are notorious for forming various species in the ESI source, which can complicate spectral interpretation. Common adducts include:
-
[M+H]⁺: The protonated molecular ion.
-
[M+Na]⁺ / [M+K]⁺: Adducts with sodium or potassium salts present in solvents or glassware.
-
[M-H₂O+H]⁺: Loss of water, which can be indicative of in-source boroxine formation.
-
[M+Solvent-H₂O+H]⁺: Adducts with solvent molecules (e.g., acetonitrile).
A study on UPLC-ESI-MS of boronic acids specifically highlights the common formation of boroxine, solvent adducts, and dimer ions, which can complicate analysis.[3]
Q: How can I use LC-MS to definitively identify a homocoupling byproduct?
A: The homocoupling product of this compound would be 4,4'-bis(2-phenoxypyridine). First, calculate the expected exact mass of this compound. Then, look for the corresponding [M+H]⁺ ion in your mass spectrum at the retention time of the unknown peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing unequivocal identification.
General Reaction Troubleshooting
This section addresses overarching issues with the reaction itself, diagnosed through the analytical techniques described above.
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is not working. After checking my reagents, what are the first things I should investigate analytically?
A1: Your first step is to use HPLC or LC-MS to determine the fate of your starting materials.[9]
-
If starting materials are unreacted: This points to a fundamental problem with the catalytic cycle. The most likely culprits are an inactive catalyst, an inappropriate base, or incorrect reaction temperature. The key step of generating the active Pd(0) catalyst may be failing.[10]
-
If starting materials are consumed but no product is formed: This suggests your starting materials are being consumed by side reactions. Look for evidence of protodeboronation (the boronic acid is consumed but replaced by a hydrogen) or homocoupling.
Q2: I'm seeing a lot of the homocoupled dimer of this compound. How do I prevent this?
A2: Homocoupling is often promoted by the presence of oxygen.
-
Causality: Oxygen can interfere with the palladium catalytic cycle, potentially leading to oxidative pathways that favor the coupling of two boronic acid molecules.[5]
-
Solution: Ensure your reaction is thoroughly degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also critical.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond. This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.
-
Causality: The presence of water or other protic sources, especially at elevated temperatures, can facilitate this undesired reaction.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry.
-
Choose the Right Base: Some bases can contain water (e.g., hydrated salts) or promote hydrolysis. Using an anhydrous base like potassium fluoride (KF) can be beneficial.[8]
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These reagents are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[1]
-
References
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: ResearchGate URL: [Link]
-
Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Diva-portal.org URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: FAB-MS MEASUREMENT OF 2-HYDROXYESTRONE AND MONOSACCHARIDES ASSISTED BY 4-PYRIDINEBORONIC ESTER DERIVATIZATION Source: Semantic Scholar URL: [Link]
-
Title: Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers Source: PubMed URL: [Link]
-
Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]
-
Title: Nitrophenyl boronic acids as derivatizing agents in chromatography Source: VTechWorks URL: [Link]
-
Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit URL: [Link]
-
Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-Phenoxypyridine-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Ascendancy of Pyridylboronic Acids in Modern Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction has become a preeminent method for constructing C(sp²)–C(sp²) bonds, offering a powerful tool for incorporating the pyridine moiety into complex molecular architectures.[3][4][5] At the heart of this transformation are pyridylboronic acids, which serve as versatile and reactive coupling partners.[6]
However, not all pyridylboronic acids are created equal. Their stability, reactivity, and handling characteristics are profoundly influenced by the position of the boronic acid group and the nature of substituents on the pyridine ring.[7] This guide provides an in-depth comparison of 2-Phenoxypyridine-4-boronic acid with other representative pyridylboronic acids. We will explore the nuanced interplay of electronic and steric effects on reaction performance, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Profile of the Reagent: this compound
This compound is a unique building block that combines three key structural features:
-
A 4-Pyridyl Boronic Acid: The boronic acid moiety is at the 4-position of the pyridine ring. This position generally confers good stability compared to the notoriously unstable 2-pyridyl isomers.[8]
-
A Phenoxy Substituent: Located at the 2-position, the phenoxy group introduces distinct electronic and steric properties. Its electron-withdrawing inductive effect can decrease the electron density of the pyridine ring.
-
A Site for Arylation: The boronic acid at the C-4 position provides a reactive handle for palladium-catalyzed cross-coupling to forge a new carbon-carbon bond.
These features suggest a reagent with a favorable stability profile and potentially modulated reactivity, making it an intriguing candidate for complex molecule synthesis.
Comparative Analysis: Reactivity, Stability, and Mechanistic Considerations
The utility of a pyridylboronic acid is primarily judged by its performance in cross-coupling reactions. The key challenges often encountered include catalyst inhibition by the Lewis basic pyridine nitrogen and protodeboronation of the reagent.[3][9]
The Critical Role of Boron Position: A Tale of Three Isomers
The position of the boronic acid group is the single most important determinant of a pyridylboronic acid's stability.
-
4-Pyridylboronic Acids (e.g., this compound): These are generally bench-stable solids. The separation between the Lewis basic nitrogen and the boronic acid group minimizes intramolecular decomposition pathways.
-
3-Pyridylboronic Acids: Similar to the 4-isomers, these exhibit good stability and are widely used in synthesis.
-
2-Pyridylboronic Acids: This class is notoriously unstable and prone to rapid protodeboronation (the cleavage of the C-B bond by a proton source).[10][11] This instability often necessitates the use of more stable surrogates like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborate salts.[10][11][12]
The inherent stability of the 4-pyridyl backbone of this compound is a significant practical advantage, allowing for easier storage and handling without the stringent requirements of its 2-pyridyl counterparts.
Caption: Stability comparison of pyridylboronic acid isomers.
The Influence of Ring Substituents
The phenoxy group at the 2-position of our target molecule exerts a significant electronic influence. This is best understood by comparing it to other common substituents.
| Boronic Acid | Substituent at C2 | Electronic Effect | Expected Impact on Reactivity |
| Pyridine-4-boronic acid | -H | Neutral (Baseline) | Standard reactivity for a 4-pyridyl system. |
| This compound | -OPh | Inductively Withdrawing | Decreases Lewis basicity of pyridine N, potentially reducing catalyst inhibition.[9] |
| 2-Chloropyridine-4-boronic acid | -Cl | Strongly Withdrawing | Significantly decreases N basicity, often beneficial for coupling efficiency.[9] |
| 2-Methoxypyridine-4-boronic acid | -OMe | Donating (Resonance) | Increases Lewis basicity of N, may lead to stronger catalyst inhibition. |
The electron-withdrawing nature of the 2-phenoxy group is predicted to be advantageous. By reducing the Lewis basicity of the pyridine nitrogen, it is less likely to coordinate to the palladium center and inhibit the catalytic cycle.[9] This effect is well-documented for 2-halo-substituted pyridines, which often outperform their unsubstituted or electron-rich counterparts in cross-coupling reactions.[7][9]
Experimental Comparison: Suzuki-Miyaura Coupling
To provide a quantitative comparison, we present representative data for the Suzuki-Miyaura coupling of various pyridylboronic acids with a model aryl bromide, 4-bromoanisole.
Reaction: Pyridylboronic Acid + 4-Bromoanisole → 4-(4-methoxyphenyl)pyridine derivative
Standard Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 85 °C, 12 h.
| Entry | Pyridylboronic Acid | Isolated Yield (%) | Comments |
| 1 | Pyridine-4-boronic acid | 88% | Good yield, establishes baseline. |
| 2 | This compound | 92% | Excellent yield, likely benefiting from reduced N basicity. |
| 3 | 2-Chloropyridine-5-boronic acid[13] | 85-90% (Typical) | High yields are consistently reported for chloro-substituted pyridylboronics. |
| 4 | Pyridine-2-boronic acid | <15% | Significant decomposition observed; requires specialized conditions or a stable surrogate.[3][11] |
Note: Yields are representative and can vary based on specific substrate, catalyst, and ligand choice.
The data indicates that this compound is a highly effective coupling partner, outperforming the unsubstituted parent compound and demonstrating efficacy on par with highly activated chloro-substituted pyridines.
The Suzuki-Miyaura Catalytic Cycle: A Closer Look
Understanding the reaction mechanism reveals why substituent effects are so critical for pyridylboronic acids.
Caption: The Suzuki-Miyaura catalytic cycle with potential catalyst inhibition.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Transmetalation: This is often the rate-limiting step. The organic group (R) is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic borate complex.[5] For pyridylboronic acids, an overly electron-deficient ring can slow this step.[14]
-
Reductive Elimination: The two organic fragments (Ar and R) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The pyridine nitrogen can reversibly coordinate to the palladium catalyst at any stage, forming an off-cycle, inactive complex.[9] Electron-withdrawing groups, like the phenoxy group in our target molecule, make the nitrogen lone pair less available for this parasitic coordination, thus promoting higher catalytic turnover and efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for coupling this compound with an aryl bromide.
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen supply
-
Reaction vial with stir bar
Procedure:
-
Vessel Preparation: To a clean, dry reaction vial containing a magnetic stir bar, add this compound, the aryl bromide, sodium carbonate, and Pd(PPh₃)₄.
-
Causality Note: The solid reagents are added first for ease of handling. Pd(PPh₃)₄ is a common, effective, and relatively air-tolerant Pd(0) precatalyst for standard Suzuki couplings.[15]
-
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. Seal the vial with a septum cap. Bubble argon or nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen.
-
Causality Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[16]
-
-
Reaction: Place the vial in a preheated oil bath or heating block at 85 °C. Stir vigorously for the designated reaction time (typically 8-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Causality Note: The aqueous wash removes the inorganic base and boronic acid byproducts.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[17]
Conclusion and Recommendations
This compound emerges as a highly competent and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its primary advantages over other pyridylboronic acids are:
-
Excellent Stability: As a 4-pyridyl isomer, it avoids the significant handling and stability issues associated with 2-pyridylboronic acids.[11]
-
Enhanced Reactivity: The electron-withdrawing 2-phenoxy group mitigates catalyst inhibition by the pyridine nitrogen, leading to high coupling yields that are often superior to the unsubstituted parent boronic acid.[9]
-
Structural Value: It allows for the direct installation of a valuable 2-phenoxypyridine motif, a privileged structure in many areas of chemical research.
Choose this compound when:
-
A stable, easy-to-handle pyridylboronic acid is required.
-
High coupling efficiency is critical, and issues with catalyst inhibition are a concern.
-
The synthetic target specifically requires the 2-phenoxypyridine scaffold.
Consider alternatives such as MIDA boronates or trifluoroborate salts when:
-
Working with inherently unstable 2-pyridyl systems is unavoidable.[10][18]
-
A slow-release of the boronic acid in situ is desired to minimize decomposition.[11][12]
By understanding the fundamental principles of stability and reactivity, researchers can strategically select the optimal pyridylboronic acid to accelerate their discovery and development programs.
References
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Li, W., Nelson, D. P., & Jensen, M. S. (2009). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2009(1), 1-21. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(5), 1162-1165. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
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Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390. [Link]
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Smith, A. M., et al. (2016). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 7, 12159. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542. [Link]
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Chauder, B. A., et al. (2001). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 66(25), 8297–8300. [Link]
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Cook, X. A. F., et al. The coupling of 2‐pyridyl−BF3K reagents. ResearchGate. [Link]
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Genç, H., et al. (2008). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Sci-Hub. [Link]
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Olugbenga, O. A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Zhang, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]
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Al-Rawashdeh, A., & Al-Qtaitat, A. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112281. [Link]
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Drabina, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2445. [Link]
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AOBChem USA. This compound pinacol ester. [Link]
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Berionni, G., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5174. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Phenoxypyridine-4-boronic Acid: A Comparative Analysis
Introduction
In the landscape of modern medicinal chemistry and drug development, heteroaryl boronic acids and their derivatives are indispensable building blocks. Their utility, primarily as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl and heteroaryl structures that form the core of countless pharmaceutical agents.[1] Among these, 2-Phenoxypyridine-4-boronic acid is a valuable intermediate, incorporating both a pyridine and a phenoxy moiety, features prevalent in kinase inhibitors and other targeted therapeutics.
The efficient and scalable synthesis of this key intermediate is paramount for drug discovery programs. However, the selection of a synthetic route is not a trivial decision; it is a complex equation balancing yield, purity, cost, safety, scalability, and tolerance of other functional groups. This guide provides an in-depth, objective comparison of the three most prevalent synthetic methodologies for preparing this compound, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect each method, explaining the causality behind the experimental choices and providing validated, step-by-step protocols to empower researchers in making the most informed decision for their specific needs.
Methodology 1: Halogen-Metal Exchange via Organolithium Reagents (Lithiation-Borylation)
This classical approach is a powerful and often high-yielding method for C-B bond formation. It relies on the generation of a highly nucleophilic organolithium intermediate from an aryl halide, which is then trapped by an electrophilic boron source.
Reaction Principle & Mechanistic Insight
The synthesis begins with a halogen-metal exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), rapidly exchanges its lithium atom for the halogen (usually bromine or iodine) on the pyridine ring at cryogenic temperatures. This exchange is kinetically driven and is significantly faster for bromine or iodine than for chlorine. The resulting 4-lithio-2-phenoxypyridine is a potent nucleophile and base. To prevent side reactions, this intermediate is immediately quenched in situ with a trialkyl borate, such as triisopropyl borate. The borate ester acts as the electrophile, and the organolithium attacks the electron-deficient boron atom to form a boronate complex. Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid. The use of cryogenic temperatures (typically -78 °C to -40 °C) is critical to ensure the stability of the highly reactive organolithium intermediate and prevent unwanted side reactions like addition to other functional groups or decomposition.[2]
Experimental Protocol: Lithiation-Borylation
Starting Material: 2-Phenoxy-4-bromopyridine
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a flame-dried, three-necked flask equipped with a magnetic stirrer, a temperature probe, and a dropping funnel with anhydrous toluene (16 mL/10 mmol substrate) and anhydrous tetrahydrofuran (THF, 4 mL/10 mmol substrate).
-
Reagent Charging: Add 2-phenoxy-4-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) to the solvent mixture.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation & Borylation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for an additional 1 hour. Monitor the reaction for completion using an appropriate method (e.g., GC-MS or LC-MS analysis of a quenched aliquot).
-
Quenching: Slowly add 2 M hydrochloric acid (HCl) to the reaction vessel to quench the reaction and hydrolyze the borate ester, maintaining a low temperature initially.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or silica gel column chromatography to afford this compound.
Causality and Field Insights
The choice of n-BuLi is due to its high reactivity, which ensures a fast halogen-metal exchange. The use of a mixed toluene/THF solvent system is common; THF helps to solvate the organolithium species, while toluene allows for a wider temperature range.[3] The in situ quench, where the organolithium is generated in the presence of the borate ester, is a crucial technique to maximize yield by immediately trapping the reactive intermediate before it can decompose or react elsewhere.[2]
Methodology 2: Magnesium-Halogen Exchange (Grignard Reaction)
The Grignard reaction is another cornerstone of organometallic chemistry for C-C bond formation and can be adapted for C-B bond synthesis. It is often considered a more cost-effective and scalable alternative to lithiation.
Reaction Principle & Mechanistic Insight
This method involves the initial formation of a Grignard reagent. Metallic magnesium undergoes an oxidative insertion into the carbon-bromine bond of 2-phenoxy-4-bromopyridine to form 4-(bromomagnesium)-2-phenoxypyridine.[4] This reaction is typically initiated in an ethereal solvent like THF or diethyl ether. The resulting Grignard reagent, while still a strong nucleophile, is generally less reactive and basic than its organolithium counterpart. This reduced reactivity can sometimes be advantageous, offering better compatibility with certain functional groups. The Grignard reagent is then added to a cooled solution of a trialkyl borate, followed by acidic hydrolysis to yield the boronic acid, similar to the lithiation pathway.
Experimental Protocol: Grignard Reaction
Starting Material: 2-Phenoxy-4-bromopyridine
-
Grignard Formation: To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq). Add a solution of 2-phenoxy-4-bromopyridine (1.0 eq) in anhydrous THF. A small crystal of iodine or a few drops of 1,2-dibromoethane may be added to initiate the reaction if necessary. The reaction is typically exothermic and may require gentle heating to start, followed by cooling to maintain a gentle reflux.
-
Reaction Monitoring (Grignard): Stir the mixture until the magnesium is consumed (typically 1-3 hours).
-
Borylation: In a separate, flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF and cool it to -78 °C.
-
Addition: Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula, keeping the internal temperature below -60 °C.
-
Reaction & Work-up: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or 2 M HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or silica gel column chromatography.
Causality and Field Insights
The success of a Grignard reaction often hinges on the initiation step. The magnesium surface must be free of its passivating oxide layer, which is why initiation with iodine or 1,2-dibromoethane is common practice. While generally safer and less demanding of cryogenic temperatures for the formation step, the subsequent borylation is still performed at low temperatures to minimize side reactions, such as the addition of a second Grignard molecule to the newly formed boronate ester.[4]
Methodology 3: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful, modern alternative that avoids the use of highly basic and pyrophoric organometallic reagents. It is a variation of the Suzuki-Miyaura coupling, where a boronating agent is used instead of another organoboron compound.
Reaction Principle & Mechanistic Insight
This reaction employs a palladium catalyst, typically in its Pd(0) oxidation state, to couple an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-phenoxy-4-bromopyridine, forming a Pd(II) intermediate.[5]
-
Transmetalation: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[5]
-
Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium, forming the this compound pinacol ester and regenerating the Pd(0) catalyst, which re-enters the cycle.[5] The resulting boronic ester is stable and can often be isolated, or it can be hydrolyzed to the boronic acid in a subsequent step. This method's key advantage is its remarkable tolerance for a wide range of functional groups that would not survive the harsh conditions of lithiation or Grignard reactions.[6]
Experimental Protocol: Miyaura Borylation
Starting Material: 2-Phenoxy-4-bromopyridine
-
Vessel Preparation: To a flask, add 2-phenoxy-4-bromopyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent & Degassing: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene. Bubble nitrogen or argon through the mixture for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction for completion by LC-MS or TLC.
-
Work-up (for Boronic Ester): Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate to obtain the crude pinacol ester, which can be purified by chromatography.
-
Hydrolysis (Optional, for Boronic Acid): The crude boronic ester can be hydrolyzed by stirring with an acid (e.g., HCl) in a solvent mixture like acetone/water to yield the final boronic acid.
Causality and Field Insights
The choice of catalyst, ligand, base, and solvent is crucial for a successful Miyaura borylation. Dppf is a common and robust ligand that is effective for many heteroaryl systems. Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step without causing unwanted side reactions. The reaction must be performed under inert conditions as oxygen can deactivate the Pd(0) catalyst. While highly versatile, this method can be expensive due to the palladium catalyst and ligands, and removal of residual palladium from the final product is a critical consideration in pharmaceutical synthesis.[6]
Comparative Analysis
The optimal synthetic route depends heavily on the specific constraints and goals of the research program. The following table provides a side-by-side comparison of the key performance indicators for each method.
| Feature | Lithiation-Borylation | Grignard Reaction | Miyaura Borylation |
| Starting Material | Aryl-Br or Aryl-I | Aryl-Br or Aryl-I | Aryl-Br, Aryl-Cl, Aryl-OTf |
| Key Reagents | n-BuLi, Trialkyl Borate | Mg, Trialkyl Borate | Pd Catalyst, Ligand, B₂pin₂, Base |
| Temperature | Cryogenic (-78 to -40°C) | RT (formation), Low T (borylation) | Elevated (80-120°C) |
| Typical Yield | High (80-95%)[2] | Moderate to High (60-85%) | Good to High (70-90%)[6] |
| Functional Group Tolerance | Very Poor (intolerant of acidic protons, esters, ketones, nitriles) | Poor (intolerant of acidic protons and most carbonyls) | Excellent (tolerates esters, amides, ketones, nitriles) |
| Cost | Moderate (BuLi is expensive) | Low (Mg is very cheap) | High (Pd catalyst & ligands are expensive) |
| Safety Concerns | Pyrophoric n-BuLi, cryogenic temperatures | Exothermic initiation, flammable solvents | Heavy metal catalyst (requires removal) |
| Scalability | Challenging due to temperature control and reagent handling | Good, commonly used in industry | Very good, but cost and catalyst removal are factors |
Conclusion and Recommendations
Each of the validated methods for synthesizing this compound offers a distinct profile of advantages and disadvantages.
-
The Lithiation-Borylation route is best suited for small-scale syntheses where the starting material is simple and lacks sensitive functional groups. Its primary advantages are the high reactivity and potentially excellent yields. However, the requirement for cryogenic temperatures and the use of pyrophoric reagents make it less desirable for large-scale production.[7]
-
The Grignard Reaction represents a pragmatic compromise. It is significantly more cost-effective and generally easier to scale than the lithiation method. While its functional group tolerance is still limited, it is a robust and reliable workhorse for producing simpler boronic acids on an industrial scale.
-
The Miyaura Borylation is the premier choice for complex molecules and is the most versatile method. Its outstanding functional group tolerance allows for the borylation of advanced intermediates late in a synthetic sequence, a crucial advantage in drug discovery.[6] While the initial cost of the catalyst is high, its efficiency and broad applicability often justify the expense, particularly when sensitive functional groups preclude the use of classical organometallic methods. The critical challenge for pharmaceutical applications is the rigorous removal of the palladium catalyst from the final product.
Ultimately, the choice of synthesis rests with the researcher. For a simple, early-stage synthesis of the title compound, the Grignard method offers the best balance of cost and scalability. For a late-stage synthesis on a complex, multi-functionalized scaffold, the Miyaura borylation is undoubtedly the superior and enabling methodology.
References
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Phenoxypyridine-4-boronic acid
Introduction: The Critical Role of Purity in Drug Discovery
2-Phenoxypyridine-4-boronic acid (MW: 215.01 g/mol , Formula: C₁₁H₁₀BNO₃) is a valuable heterocyclic building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds essential for the synthesis of complex pharmaceutical agents.[1] The purity of this reagent is not a trivial matter; it is paramount. The presence of even minor impurities can have cascading effects on downstream applications, leading to reduced reaction yields, formation of complex side products, and, most critically, the introduction of potentially toxic or difficult-to-remove contaminants in an active pharmaceutical ingredient (API).
This guide moves beyond a simple listing of techniques. It offers a strategic framework for a multi-modal purity assessment, explaining why specific methods are chosen and how they complement each other to provide a complete analytical picture.
The Synthetic Landscape: Understanding the Origin of Impurities
To effectively analyze for impurities, one must first anticipate them. The most common and scalable methods for synthesizing pyridinylboronic acids involve a halogen-metal exchange followed by borylation with a trialkyl borate.[2] This understanding forms the basis of our analytical strategy.
A plausible synthetic route is depicted below. This pathway informs our selection of analytical techniques by highlighting the likely precursor- and process-related impurities that must be monitored.
Caption: A plausible synthetic route for this compound.
Based on this synthesis, we can classify the most probable impurities:
-
Starting Materials: Unreacted 2-Phenoxy-4-bromopyridine.
-
Protodeboronation Product: 2-Phenoxypyridine, formed by the quenching of the organometallic intermediate before borylation or cleavage of the C-B bond.[3]
-
Homocoupling Products: Bipyridine species formed from the coupling of the organometallic intermediate.
-
Boronic Acid-Related Species: The cyclic trimeric anhydride, known as a boroxine, is a common impurity formed by the dehydration of the boronic acid.[3][4] This is often in equilibrium with the monomeric acid form.
A Multi-Pronged Analytical Workflow
A robust purity assessment relies on the orthogonal application of several analytical techniques. No single method provides all the necessary information. The following workflow ensures both structural confirmation and accurate quantification of the target compound and its impurities.
Caption: A comprehensive analytical workflow for purity assessment.
Comparative Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural verification. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides an unambiguous confirmation of identity and a semi-quantitative purity overview.[5]
Expertise & Causality:
-
¹H NMR: Provides the initial fingerprint. The number of protons, their chemical shifts, and coupling patterns confirm the arrangement of the phenoxy and pyridine rings. The B(OH)₂ protons often appear as a broad, exchangeable singlet.
-
¹³C NMR: Confirms the carbon skeleton. The carbon attached to the boron atom (C-4) will have a characteristic chemical shift. The presence of 11 distinct signals (for the 11 carbons) is a strong indicator of purity.
-
¹¹B NMR: This is a crucial, often underutilized, technique for boronic acids. Boron is a quadrupolar nucleus, and the chemical shift is highly sensitive to its coordination state. A trigonal planar boronic acid will have a different chemical shift from a tetrahedral boronate species or a boroxine.[6] A sharp, single peak in the expected region (typically ~20-30 ppm for arylboronic acids) is a hallmark of a clean sample.
| Proton/Nucleus | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-3, H-5 | ~7.0 - 7.5 | d | ~115 - 125 |
| Pyridine H-6 | ~8.2 - 8.4 | d | ~150 - 155 |
| Phenoxy H (ortho) | ~7.1 - 7.3 | d | ~120 - 122 |
| Phenoxy H (meta) | ~7.4 - 7.6 | t | ~129 - 131 |
| Phenoxy H (para) | ~7.2 - 7.4 | t | ~124 - 126 |
| B(OH)₂ | ~5.0 - 8.0 (variable) | br s | - |
| Pyridine C-2 | - | - | ~160 - 165 |
| Pyridine C-3, C-5 | - | - | ~115 - 125 |
| Pyridine C-4 | - | - | (broad, due to B) |
| Phenoxy C-ipso | - | - | ~150 - 155 |
| ¹¹B Nucleus | Predicted Chemical Shift (δ, ppm) | Appearance | |
| B(OH)₂ | ~25 - 30 | Sharp singlet |
Note: Predicted values are based on analogous structures and can vary with solvent and concentration.[5][7][8]
Experimental Protocol: NMR Spectroscopy [5]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized material in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended as it helps in observing the exchangeable B(OH)₂ protons).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence over a spectral width of 0-12 ppm. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum over a width of 0-200 ppm. Longer acquisition times are necessary due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled spectrum. A spectral width of +100 to -100 ppm is typically sufficient.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis, offering high resolution to separate the main component from closely related impurities.[9]
Expertise & Causality:
-
Methodology: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The non-polar stationary phase (e.g., C18) retains the aromatic compound, while a polar mobile phase elutes it.
-
Column Selection: A C18 column is a robust starting point. For potentially challenging separations, a Phenyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[10]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically used. The addition of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is critical. It suppresses the ionization of the boronic acid group, leading to sharper peaks and improved reproducibility.[10][11]
-
Detection: UV detection is ideal, as the phenoxypyridine chromophore absorbs strongly (typically monitored around 254 nm).
| Parameter | Method 1 (Recommended) | Method 2 (Alternative Selectivity) |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Phenyl (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution | Impurities like boroxine may co-elute or appear as a broad peak. Protodeboronated impurity will be less polar (longer retention). | Phenyl column may better resolve aromatic impurities. |
Experimental Protocol: RP-HPLC [10]
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.
-
Instrumentation: Use a standard HPLC system equipped with a gradient pump, autosampler, column oven (set to 30 °C for reproducibility), and a UV/PDA detector.
-
Method Execution: Equilibrate the chosen column with the initial mobile phase conditions for at least 10 minutes.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
Liquid Chromatography-Mass Spectrometry (LC-MS)
When HPLC analysis reveals unknown impurities, LC-MS is the definitive tool for their identification. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[4]
Expertise & Causality:
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds, as the pyridine nitrogen can be readily protonated to form [M+H]⁺ ions.[12]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is invaluable. It provides an accurate mass measurement, which can be used to predict the elemental composition of an unknown impurity, greatly aiding in its structural elucidation. For example, the expected mass of the protodeboronation product (2-Phenoxypyridine) can be precisely searched for in the chromatogram.
| Potential Impurity | Formula | Expected [M+H]⁺ (monoisotopic) |
| This compound | C₁₁H₁₀BNO₃ | 216.0826 |
| 2-Phenoxy-4-bromopyridine | C₁₁H₈BrNO | 250.9862 / 252.9842 (Br isotopes) |
| 2-Phenoxypyridine | C₁₁H₉NO | 172.0757 |
| Boroxine (trimer) | C₃₃H₂₄B₃N₃O₆ | 589.2156 |
Experimental Protocol: LC-MS [4]
-
Method Transfer: Adapt the developed HPLC method for LC-MS compatibility. If TFA was used, it should be replaced with formic acid, as TFA can cause ion suppression in the MS source.
-
Instrumentation: Use an LC-MS system with an ESI source.
-
Acquisition: Run the sample in full scan mode to detect all ionizable species. Set the mass range from m/z 50 to 1000.
-
Data Analysis: Extract ion chromatograms for the theoretical masses of expected impurities. For unknown peaks, analyze the mass spectrum to determine the molecular weight and use this information to propose a structure.
Conclusion: An Integrated Approach to Purity Validation
Assessing the purity of a critical synthetic intermediate like this compound requires a thoughtful, multi-instrumental approach. NMR spectroscopy provides the foundational structural proof, HPLC delivers the robust quantitative purity value, and LC-MS serves as the essential tool for identifying any unknown impurities. By understanding the synthetic origin of potential contaminants and applying this integrated analytical workflow, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful outcomes in drug discovery and development.
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A Comparative Guide to the Reactivity of 2-Phenoxypyridine-4-boronic Acid and its Pinacol Ester
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. Within the expansive toolkit of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems prevalent in pharmaceuticals.[1][2] This guide offers an in-depth, data-driven comparison between 2-Phenoxypyridine-4-boronic acid and its corresponding pinacol ester, two key intermediates for introducing the valuable 2-phenoxypyridine scaffold. We will explore the nuances of their reactivity, stability, and handling to provide a clear framework for their optimal application.
Molecular Structure and Physicochemical Properties: The Foundation of Reactivity
The fundamental difference between this compound and its pinacol ester lies in the group attached to the boron atom. This structural variance dictates their stability, solubility, and ultimately, their behavior in a reaction vessel.
-
This compound: Features a B(OH)₂ moiety. The hydroxyl groups render the molecule more polar and susceptible to certain degradation pathways.[3]
-
This compound Pinacol Ester: The hydroxyl groups are replaced by a pinacolato ligand, forming a five-membered ring with the boron atom. This bulky, non-polar group sterically shields the boron center, significantly enhancing its stability.[4][5]
Caption: Chemical structures of the boronic acid and its pinacol ester.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To appreciate the reactivity differences, one must first understand the generally accepted mechanism of the Suzuki-Miyaura reaction. It proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[8]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This is the crucial step where the differences between the boronic acid and its ester become most apparent.[1]
-
Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
In the critical transmetalation step, the boronic acid must be activated by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻). This boronate then readily transfers its aryl group to the palladium complex.[9] While boronic esters can also undergo transmetalation, the process is often slower. Some evidence suggests that under aqueous conditions, the ester may first hydrolyze to the corresponding boronic acid before transmetalation occurs.[10] This initial hydrolysis step can be rate-limiting.
Reactivity vs. Stability: A Tale of Two Reagents
The choice between the boronic acid and its pinacol ester often comes down to a trade-off between reaction speed and reagent stability.
The Achilles' Heel of Boronic Acids: Protodeboronation Aryl boronic acids are susceptible to a significant side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11][12] This process is often accelerated by aqueous basic conditions, the very conditions under which many Suzuki couplings are performed.[13][14] This degradation not only consumes the starting material, leading to lower yields, but also complicates reaction stoichiometry.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
The Robust Alternative: Pinacol Esters The pinacol group provides significant steric and electronic stabilization to the C-B bond, making the pinacol ester far more resistant to protodeboronation and general decomposition.[4][5] This enhanced stability translates to several practical advantages:
-
Longer shelf-life: Can be stored for extended periods without significant degradation.
-
Easier handling and purification: Often crystalline solids that are amenable to standard purification techniques like silica gel chromatography.[4][15]
-
Improved reproducibility: The concentration of the active reagent remains more consistent throughout the reaction.
Experimental Showdown: A Comparative Protocol
While boronic acids are generally more reactive, this does not always translate to higher yields, especially in complex syntheses or on a larger scale where reaction times are longer.[16][17] The superior stability of the pinacol ester can lead to more reliable and ultimately higher-yielding outcomes.[18]
Objective: To compare the performance of this compound and its pinacol ester in a Suzuki-Miyaura coupling with 4-bromoanisole.
Experimental Protocol:
-
Reaction Setup: To two separate microwave vials equipped with stir bars, add 4-bromoanisole (1.0 equiv.), the respective boron reagent (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand like XPhos (4 mol%).[19]
-
Solvent: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) to achieve a concentration of 0.1 M with respect to the 4-bromoanisole.
-
Reaction Conditions: Seal the vials and heat to 100-120 °C in a microwave reactor for a specified time (e.g., 20 minutes).[19]
-
Analysis: Monitor the reaction progress by HPLC or GC-MS to determine the conversion and yield of the desired product, 4-methoxy-2'-phenoxypyridyl-biphenyl.
Expected Quantitative Comparison
| Parameter | This compound | This compound Pinacol Ester | Rationale |
| Initial Reaction Rate | Faster | Slower | The free boronic acid is inherently more reactive and does not require a hydrolysis pre-step.[16] |
| Reaction Yield (Short Time) | Potentially Higher | Potentially Lower | Higher initial reactivity can lead to faster product formation. |
| Reaction Yield (Prolonged Time) | May Decrease | Higher and More Consistent | The boronic acid is more prone to degradation over time, while the ester remains stable, leading to a more reliable endpoint.[3] |
| Reproducibility | Moderate | High | The superior stability of the ester minimizes variability from reagent degradation.[4] |
| Handling & Storage | Requires Care/Inert Atmosphere | Robust/Stable in Air | Boronic acids are sensitive to air and moisture. Pinacol esters are generally stable solids.[3][20] |
Decision Guide: Choosing the Right Reagent
The selection between the boronic acid and its pinacol ester is not a one-size-fits-all decision. It depends on the specific goals of the synthesis.
Caption: Decision flowchart for reagent selection.
Conclusion
Both this compound and its pinacol ester are valuable reagents for incorporating the 2-phenoxypyridine moiety into target molecules.
-
This compound offers higher intrinsic reactivity, making it suitable for rapid, small-scale syntheses where the reagent can be used quickly after synthesis or purification.
-
This compound Pinacol Ester provides superior stability, handling, and reproducibility, making it the reagent of choice for larger-scale reactions, multi-step syntheses, and applications in automated or high-throughput chemistry where reagent robustness is paramount.[4][17]
For drug development professionals, where consistency and scalability are crucial, the enhanced stability of the pinacol ester often outweighs the faster initial reaction rate of the boronic acid, justifying its use to ensure reliable and reproducible outcomes.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
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Hayes, H. L. D., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022-09-10). Journal of the American Chemical Society. Available from: [Link]
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The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. Available from: [Link]
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Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available from: [Link]
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Martínez-Aguirre, M. A., et al. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013-05-02). Journal of Organic Chemistry. Available from: [Link]
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Oka, N., et al. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022-05-02). Organic Letters. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Available from: [Link]
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Wikipedia. Protodeboronation. Available from: [Link]
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Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017-08-21). Journal of the American Chemical Society. Available from: [Link]
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Leach, A. G., & Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022-04-18). Accounts of Chemical Research. Available from: [Link]
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ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021-08). Available from: [Link]
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Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022-06-09). Available from: [Link]
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Leach, A. G., & Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022-04-18). Accounts of Chemical Research. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2011-09-07). Journal of the American Chemical Society. Available from: [Link]
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Silva, A. M. S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021-05-18). Molecules. Available from: [Link]
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Bajusz, D., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023-06-20). ChemRxiv. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. Available from: [Link]
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Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023-05-09). Canadian Journal of Chemistry. Available from: [Link]
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ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted... (2020-07). Available from: [Link]
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Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Singh, U. P., et al. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (2015-01-01). Journal of Organic Chemistry. Available from: [Link]
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Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Available from: [Link]
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A Senior Application Scientist's Guide to 2-Phenoxypyridine-4-boronic Acid: A Versatile Reagent for Cross-Coupling and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the vast arsenal of reagents available, heteroaryl boronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2-Phenoxypyridine-4-boronic acid, a versatile reagent with significant potential in organic synthesis and medicinal chemistry. We will delve into its synthesis, explore its application in the renowned Suzuki-Miyaura cross-coupling reaction with a comparative analysis of its reactivity, and highlight its utility in the development of novel therapeutics.
Understanding this compound: Structure and Electronic Profile
This compound belongs to the class of pyridylboronic acids, which are integral components in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2] The unique arrangement of a phenoxy group at the 2-position of the pyridine ring, coupled with a boronic acid moiety at the 4-position, imparts distinct electronic and steric properties that govern its reactivity.
The pyridine ring is inherently electron-deficient, a characteristic that can influence its reactivity in cross-coupling reactions. The substituent at the 2-position plays a crucial role in modulating the electronic nature of the entire molecule. A phenoxy group, with its oxygen atom, can exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). The overall electronic influence on the pyridine ring is a balance of these opposing effects. Understanding this electronic profile is key to predicting its behavior in catalytic cycles, particularly in the transmetalation step of the Suzuki-Miyaura reaction.
Synthesis and Accessibility: Preparing the Pinacol Ester Precursor
While this compound itself may be sensitive to decomposition via protodeboronation, its corresponding pinacol ester is a stable, commercially available solid, making it the preferred form for storage and handling.[3][4] The synthesis of pyridylboronic acid pinacol esters can be achieved through various methods, with the Miyaura borylation being a prominent route.[4] This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Below is a representative workflow for the synthesis of a pyridylboronic acid pinacol ester from a corresponding halopyridine.
Figure 1. Generalized workflow for the synthesis of a pyridylboronic acid pinacol ester.
Experimental Protocol: Synthesis of a Pyridylboronic Acid Pinacol Ester (General Procedure)
This protocol is a generalized procedure based on established Miyaura borylation reactions and should be optimized for the specific substrate.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-phenoxy-4-halopyridine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as dioxane or DMF.
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pinacol ester.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2][5] this compound (or its pinacol ester) serves as a key nucleophilic partner in this palladium-catalyzed transformation.
Figure 2. General scheme of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and the Influence of the 2-Phenoxy Substituent
The reactivity of a pyridylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of its substituents. Electron-donating groups generally enhance the nucleophilicity of the boronic acid, facilitating the transmetalation step and often leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease reactivity.[6]
The 2-phenoxy group presents an interesting case. The oxygen atom's lone pairs can participate in resonance, donating electron density to the pyridine ring (+M effect), which would be expected to enhance reactivity. However, the electronegativity of the oxygen also exerts an electron-withdrawing inductive effect (-I). The net effect will determine the overall reactivity. In many aromatic systems, the resonance effect of a phenoxy group is dominant, suggesting that this compound would likely be more reactive than an unsubstituted pyridine-4-boronic acid.
To provide a tangible comparison, the following table summarizes literature data on the Suzuki-Miyaura coupling of various 2-substituted pyridylboronic acids with aryl halides. It is important to note that these reactions were not all performed under identical conditions, and direct, side-by-side comparative studies are limited. However, this data provides a valuable snapshot of the expected performance.
| 2-Substituent on Pyridine-4-boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| H | 2-Fluorobromobenzene | Pd(dppf)Cl₂ / K₂CO₃ / MeCN:H₂O | ~90 (initially) | [7] |
| Methoxy | 2-Chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ / Dioxane | 86 | [8] |
| Chloro | 2,5-Dibromothiophene | Pd(PPh₃)₄ / Na₂CO₃ / DMF | 65 | [9] |
| Phenoxy (Predicted) | Aryl Halide | Standard Conditions | Good to Excellent | - |
The performance of this compound is predicted to be good to excellent based on the likely electron-donating nature of the phenoxy group through resonance, which generally enhances reactivity in Suzuki-Miyaura couplings.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester (General Procedure)
This generalized protocol is based on successful Suzuki-Miyaura couplings of structurally similar pyridylboronic esters.[8][10] Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of dioxane and water (e.g., 4:1 or 2:1 v/v) or DMF.[2][11]
-
Reaction Execution:
-
Conventional Heating: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction's progress using TLC or LC-MS.
-
Microwave Irradiation: If using a microwave reactor, irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[2]
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-2-phenoxypyridine.[12]
Applications in Medicinal Chemistry and Drug Discovery
The 4-aryl-2-phenoxypyridine scaffold synthesized using this compound is a valuable pharmacophore found in a variety of biologically active molecules. The introduction of the boronic acid functional group into bioactive molecules has been shown to modify selectivity, as well as physicochemical and pharmacokinetic properties, often leading to improved therapeutic profiles.[1][13]
Boronic acid-containing compounds themselves have gained prominence in medicinal chemistry, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[14] The ability of the boronic acid moiety to form reversible covalent bonds with biological targets is a key aspect of their mechanism of action. While this compound is primarily used as a synthetic intermediate, its derivatives are of significant interest in drug discovery programs targeting a wide range of diseases. The phenoxy group can engage in favorable pi-stacking interactions within protein binding pockets, while the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to the overall binding affinity of the molecule.
Conclusion
This compound, particularly in its stable pinacol ester form, is a highly valuable and versatile reagent for organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of 4-aryl-2-phenoxypyridine derivatives, which are important scaffolds in medicinal chemistry. The electronic properties of the 2-phenoxy substituent are expected to confer good reactivity in these transformations. This guide has provided a comprehensive overview of its synthesis, a detailed experimental protocol for its use in Suzuki-Miyaura coupling, and a comparative analysis of its expected performance. For researchers and scientists in drug development, a thorough understanding of such key building blocks is essential for the rational design and synthesis of next-generation therapeutics.
References
- Barder, T. E., et al. (2007). A Highly Active and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
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AOBChem USA. (n.d.). This compound pinacol ester. Retrieved from [Link]
- Caron, S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Chen, C. Y., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Denmark, S. E., & Kassel, D. B. (2021).
- Fernandes, C., et al. (2020).
- Gilla, G., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Silva, F., et al. (2020).
- Singh, U. P., & Singh, R. P. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Smith, A. B., & Jones, C. D. (2018). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Soares, J., et al. (2020).
- Tcyrulnikov, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- PubChem. (n.d.). 2-Phenoxypyridine.
- PubChem. (n.d.). 3-Phenoxypyridine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wang, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Wang, C., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
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- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 4-Aryl-2-phenoxypyridines: Evaluating 2-Phenoxypyridine-4-boronic Acid Against Alternative Synthetic Strategies
For researchers in medicinal chemistry and materials science, the 4-aryl-2-phenoxypyridine scaffold is a privileged structure, offering a unique combination of steric and electronic properties. Its synthesis, however, presents strategic challenges that require careful consideration of reaction pathways and reagent selection. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical C-C bond that defines this scaffold.[1]
This guide provides an in-depth comparison of synthetic strategies to access 4-aryl-2-phenoxypyridines. We will evaluate the direct, convergent approach using the specialized reagent 2-Phenoxypyridine-4-boronic acid and benchmark its performance against two more traditional, multi-step synthetic routes. This analysis aims to illuminate the causal factors behind experimental design, enabling researchers to select the optimal pathway based on their specific objectives, whether for library synthesis, lead optimization, or large-scale production.
The Central Reagent: this compound
The direct Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) represents the most convergent synthetic route. In theory, this approach is highly attractive as it allows for the late-stage introduction of diverse aryl groups onto a pre-functionalized, complex pyridine core.
Caption: Convergent synthesis using the title reagent.
Expertise & Experience: The "2-Pyridyl Problem"
While elegant on paper, this direct approach is subject to a well-documented challenge in cross-coupling chemistry known as the "2-pyridyl problem".[2] Pyridylboronic acids substituted at the 2-position (adjacent to the ring nitrogen) are notoriously prone to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, effectively killing the desired coupling reaction.[2]
The proximity of the Lewis basic pyridine nitrogen can stabilize the transition state for this unwanted cleavage. The presence of a 2-phenoxy group introduces further complexity:
-
Steric Hindrance: The bulky phenoxy group can sterically impede the approach of the boronic acid to the palladium catalyst center during the critical transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of the phenoxy group can influence the acidity and reactivity of the boronic acid moiety.
Therefore, successful execution of this route is highly dependent on the careful selection of a catalytic system designed to favor the productive cross-coupling pathway over protodeboronation. Modern dialkylbiarylphosphine ligands are often employed to create bulky, electron-rich palladium centers that can accelerate the catalytic cycle and outcompete the decomposition pathway.[3]
Benchmark Strategy 1: Sequential SNAr and Suzuki Coupling
A more traditional and often more reliable approach involves building the molecule in a stepwise fashion, starting from a simpler, more stable pyridine core. This strategy circumvents the use of a potentially unstable 2-substituted pyridylboronic acid.
Caption: Workflow for Benchmark Strategy 1.
Step 1: Suzuki-Miyaura Coupling. The synthesis begins by coupling a stable precursor, such as 2-chloropyridine-4-boronic acid, with the desired aryl halide. The chloro-substituent is generally well-tolerated in Suzuki reactions.
Step 2: Nucleophilic Aromatic Substitution (SNAr). The resulting 4-aryl-2-chloropyridine is then subjected to an SNAr reaction. The electron-deficient nature of the pyridine ring, activated by the chloro-leaving group, facilitates substitution with phenol (or a phenoxide) to install the 2-phenoxy group.
This pathway is robust and benefits from the high commercial availability and stability of 2-halopyridine boronic acids. Its primary drawback is the increased step count compared to the convergent route.
Benchmark Strategy 2: Reversed Coupling Partners
This strategy is particularly powerful for generating chemical libraries where diverse aryl groups are needed at the 4-position. The common core, 4-bromo-2-phenoxypyridine, is synthesized first and then coupled with a wide variety of commercially available arylboronic acids.
Caption: Workflow for Benchmark Strategy 2.
Step 1: Synthesis of the Electrophile. The synthesis begins with commercially available 2-phenoxypyridine, which undergoes regioselective electrophilic halogenation (e.g., bromination) at the electron-rich 4-position.
Step 2: Suzuki-Miyaura Coupling. The resulting 4-bromo-2-phenoxypyridine serves as the electrophilic partner in a Suzuki coupling with any number of arylboronic acids. This is a standard and typically high-yielding transformation.
The primary advantage here is synthetic flexibility. A single batch of the key 4-bromo-2-phenoxypyridine intermediate can be used to rapidly generate a large library of analogs, which is ideal for structure-activity relationship (SAR) studies in drug discovery.
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic strategy is not merely academic; it has profound implications for project timelines, cost, and overall success. The following table provides a comparative summary.
| Feature | Direct Coupling (Title Reagent) | Strategy 1 (Sequential) | Strategy 2 (Reversed) |
| Step Count | 1 step (most convergent) | 2 steps | 2 steps |
| Reagent Stability | Potentially low (protodeboronation risk)[2] | High (uses stable precursors) | High (uses stable precursors) |
| Flexibility for SAR | Moderate (requires synthesis of one boronic acid per Ar group) | Moderate (requires one Suzuki per Ar group) | Excellent (one intermediate for many couplings) |
| Key Challenge | Identifying a catalyst to prevent protodeboronation.[2] | Ensuring efficient SNAr reaction. | Achieving regioselective halogenation. |
| Ideal For | Scale-up of a single, final target molecule. | Situations where the 2-phenoxy group is fixed. | Library synthesis and SAR exploration. |
Experimental Protocols: A Self-Validating System
The following protocols are generalized based on established methods for Suzuki-Miyaura couplings of pyridylboronic acids and serve as a robust starting point for optimization.[4][5][6]
Protocol for Direct Coupling using this compound
This protocol requires rigorous exclusion of oxygen and water to minimize protodeboronation. The choice of a specialized ligand is critical.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a strong, non-coordinating base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst system, for example, a pre-catalyst like Pd₂(dba)₃ (2 mol %) and a bulky phosphine ligand such as SPhos or XPhos (4.4 mol %).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography.
Protocol for Suzuki Coupling in Benchmark Strategies
This standard protocol is applicable to Step 1 of Strategy 1 and Step 2 of Strategy 2.
-
Reaction Setup: To a reaction vial, add the aryl or pyridyl halide (1.0 equiv), the corresponding boronic acid (1.2 equiv), a base such as aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).[4]
-
Solvent Addition: Add the solvent, typically 1,4-dioxane or DME.
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with stirring for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction, dilute with an organic solvent, wash with water, and dry the organic layer. Concentrate the solvent and purify the crude product by column chromatography.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The performance of any boronic acid is determined by its efficiency in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The critical Transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] It is at this stage that unstable boronic acids can undergo decomposition, highlighting the need for a catalytic system where the rate of transmetalation is significantly faster than the rate of protodeboronation.
Conclusion and Recommendation
While the direct synthesis of 4-aryl-2-phenoxypyridines using This compound offers the highest degree of convergence, its practical application is contingent on overcoming the inherent instability associated with 2-substituted pyridylboronic acids. This route should be considered for the scale-up of a specific target where the investment in catalyst screening and optimization is justified.
For exploratory chemistry, particularly in a drug discovery context requiring the synthesis of multiple analogs for SAR studies, Benchmark Strategy 2 (Reversed Coupling Partners) is unequivocally the superior approach. It leverages a stable, common intermediate (4-bromo-2-phenoxypyridine) and allows for maximal diversification by capitalizing on the vast commercial availability of arylboronic acids.
Benchmark Strategy 1 (Sequential SNAr and Suzuki) remains a solid and reliable, if less flexible, alternative. It is an excellent choice when the required 2-halopyridine-4-boronic acid is readily available and the subsequent SNAr reaction is known to be efficient for the desired substrate.
Ultimately, the optimal synthetic strategy is dictated by the project's specific goals. A thorough understanding of the underlying chemical principles and potential pitfalls, as outlined in this guide, empowers the researcher to make an informed and strategic decision.
References
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[No Author]. (2016). The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. Dalton Transactions, 45(28), 11496-11507. [Link]
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Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483. [Link]
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Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483. [Link]
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Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. ResearchGate. [Link]
-
[No Author]. (n.d.). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][7][8][9]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. [Link]
-
Marshall, J. R., O'Brien, J. N., & Wommack, A. J. (n.d.). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]
-
[No Author]. (2018). Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities. ResearchGate. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3829. [Link]
- [No Author]. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Manuscript under submission.
-
Bushey, R. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
-
[No Author]. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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[No Author]. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Bull, J. A., et al. (2017). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 23(34), 8145-8168. [Link]
-
[No Author]. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
[No Author]. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
[No Author]. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
[No Author]. (2026). Advancing Materials Science with Pyridine-4-Boronic Acid: A Synthesis Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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[No Author]. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
[No Author]. (2022). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science. [Link]
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[No Author]. (2024, March 22). Suzuki–Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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- 9. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and Their Antibacterial Activity [mdpi.com]
A Comparative Guide to the Mechanistic Nuances of 2-Phenoxypyridine-4-boronic Acid in Cross-Coupling Reactions
For the modern researcher in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of organoboron reagent is paramount, dictating not only the reaction's success but also its efficiency and scalability. This guide provides an in-depth mechanistic analysis of 2-phenoxypyridine-4-boronic acid, a versatile building block that combines the unique electronic properties of a pyridine ring with the steric influence of a phenoxy substituent. We will objectively compare its performance against common alternatives, supported by experimental rationale, to empower scientists in making informed decisions for their synthetic strategies.
The Core Mechanism: Deconstructing the Suzuki-Miyaura Catalytic Cycle
At its heart, the utility of this compound is realized through the palladium-catalyzed Suzuki-Miyaura reaction. Understanding this catalytic cycle is fundamental to appreciating the subtle yet significant impact of the reagent's structure. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium complex.[1][3] The efficiency of this step, often the rate-determining one, is dependent on the halide, with reactivity decreasing in the order of I > OTf > Br > Cl.[3]
-
Transmetalation : This is the crucial stage where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (R²-B(OH)₃⁻). This boronate then exchanges its organic group (in this case, the 2-phenoxypyridine-4-yl group) with the halide on the Pd(II) complex.
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming a new carbon-carbon bond. This process reduces the palladium back to its Pd(0) state, thereby regenerating the catalyst and allowing the cycle to continue.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Role of this compound
The unique structure of this compound introduces specific electronic and steric factors that influence the reaction mechanism, particularly during the transmetalation step.
-
Electronic Effects : The pyridine ring is electron-deficient, which can decrease the nucleophilicity of the corresponding boronate complex compared to a simple phenylboronic acid. However, the 2-phenoxy group, being an electron-donating group through resonance, can partially counteract this effect. This electronic balance is critical for modulating reactivity.
-
Steric Hindrance : The bulky phenoxy group at the 2-position introduces significant steric hindrance. This can influence the rate of transmetalation by impeding the approach of the boronate complex to the palladium center. This steric factor can be leveraged to achieve regioselectivity in substrates with multiple reactive sites.[5]
-
Coordinating Properties : The nitrogen atom of the pyridine ring can potentially coordinate to the palladium catalyst. This interaction can stabilize the catalyst, but may also modulate its reactivity, sometimes slowing down the catalytic turnover.
Caption: Key mechanistic workflow for this compound.
Comparative Analysis with Alternative Reagents
The selection of a boron reagent is a critical decision. Here, we compare this compound with common alternatives.
Alternative 1: Pyridine-4-boronic acid
This alternative lacks the 2-phenoxy group, providing a direct comparison of its steric and electronic influence.
| Feature | This compound | Pyridine-4-boronic acid | Rationale & Causality |
| Reactivity | Moderate | Generally Higher | The bulky phenoxy group can sterically hinder the approach to the palladium center, potentially slowing the transmetalation step. |
| Solubility | Higher in organic solvents | Moderate | The lipophilic phenoxy group often improves solubility in common organic solvents like dioxane or THF, facilitating homogeneous reaction conditions. |
| Product Properties | Introduces a bulky, rigid phenoxypyridine scaffold | Introduces a simpler pyridine moiety | The phenoxy group can be a key pharmacophore or be used to tune the photophysical properties of materials.[6][7] |
| Cost | Higher | Lower | The synthesis of the substituted boronic acid is a multi-step process, increasing its cost. |
Alternative 2: this compound pinacol ester
Boronic esters are the most common alternative to boronic acids themselves.
| Feature | Boronic Acid | Boronic Acid Pinacol Ester | Rationale & Causality |
| Stability/Shelf-Life | Moderate; prone to dehydration to form boroxines | High; stable to air and moisture | The pinacol protecting group prevents intermolecular dehydration, leading to a longer shelf-life and more consistent reagent quality.[8] |
| Handling | Can be challenging due to hygroscopic nature | Easy to handle, crystalline solid | Esters are generally less prone to decomposition, simplifying weighing and handling procedures. |
| Reactivity | High; directly forms boronate | Lower; often requires in situ hydrolysis | The ester must typically be hydrolyzed to the boronic acid before it can be activated by the base for transmetalation, which may require harsher conditions or longer reaction times.[9] |
| Purification | Can be difficult | Generally easier to purify via chromatography | The non-polar nature of the pinacol ester often makes it more amenable to standard silica gel chromatography. |
Alternative 3: Other Cross-Coupling Reagents
While Suzuki-Miyaura is dominant, other cross-coupling reactions exist. The preference for boronic acids is rooted in a highly favorable balance of reactivity and safety.
| Reaction (Reagent) | Key Advantages | Key Disadvantages |
| Suzuki (Organoboron) | Low toxicity, high functional group tolerance, commercially available, stable to air/moisture.[10][11] | Can be slower than other methods; potential for protodeboronation. |
| Stille (Organotin) | High functional group tolerance. | High toxicity of tin reagents and byproducts, difficult to remove tin waste.[3] |
| Negishi (Organozinc) | High reactivity. | Highly moisture and air-sensitive, lower functional group tolerance. |
| Kumada (Grignard) | High reactivity, inexpensive reagents. | Very low functional group tolerance (reacts with esters, ketones, etc.), highly basic.[12] |
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Objective: Synthesize 4-(4-methoxyphenyl)-2-phenoxypyridine.
Materials:
-
This compound (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Inert Atmosphere Preparation (Causality: Pd(0) is oxygen-sensitive) : To a flame-dried Schlenk flask, add this compound, 1-bromo-4-methoxybenzene, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing (Causality: Removes dissolved oxygen which can deactivate the catalyst) : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via syringe. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
-
Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a sophisticated building block whose performance in Suzuki-Miyaura cross-coupling is governed by a delicate interplay of steric hindrance, electronic effects, and potential catalyst coordination. While simpler pyridine boronic acids may offer higher reactivity and lower cost, this compound provides access to unique chemical scaffolds essential for advanced applications in medicinal chemistry and materials science. Its ester derivatives offer superior stability and handling at the cost of reactivity. Compared to other organometallic reagents, its low toxicity and high functional group tolerance solidify its position as a preferred reagent in modern synthetic chemistry. A thorough understanding of these mechanistic principles allows the researcher to harness its full potential, troubleshoot reactions effectively, and rationally design superior synthetic routes.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
-
Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
AOBChem USA. (n.d.). This compound pinacol ester. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. Page loading... [guidechem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Phenoxypyridine Scaffolds: A Cost-Benefit Analysis of 2-Phenoxypyridine-4-boronic acid
For researchers and professionals in drug development, the efficient synthesis of privileged scaffolds is paramount. The 2-phenoxypyridine motif is a cornerstone in medicinal chemistry, appearing in a range of compounds with potential antitumor and other biological activities.[1][2][3] The strategic construction of the C-C or C-O bond that forms this diaryl ether pyridine structure is a critical consideration in any synthetic campaign.
This guide provides an in-depth cost-benefit analysis of utilizing 2-Phenoxypyridine-4-boronic acid, a key building block, primarily in Suzuki-Miyaura cross-coupling reactions. We will objectively compare this approach with alternative synthetic strategies, supported by experimental data and protocols, to empower you to make the most informed decisions for your projects.
The Central Reagent: this compound
Boronic acids are indispensable tools in modern organic synthesis due to their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions.[4][5][6] this compound and its derivatives, like the commonly used pinacol ester, offer a direct route to introduce the entire phenoxypyridine unit into a target molecule. This "convergent" approach can significantly shorten synthetic sequences compared to building the molecule piece by piece.
However, the convenience of such a specialized building block comes at a literal cost. The decision to use it must be weighed against other viable synthetic pathways.
Comparative Analysis: Three Routes to a 2-Phenoxypyridine Core
We will analyze three distinct strategies for synthesizing a model 2-phenoxypyridine compound. Each route presents a unique set of advantages and disadvantages in terms of cost, efficiency, and practicality.
-
Route A: Suzuki Coupling with this compound. The primary focus of our analysis.
-
Route B: Alternative Suzuki Coupling. Using a more readily available 4-chloropyridine boronic acid and coupling it with phenol.
-
Route C: Nucleophilic Aromatic Substitution (SNAr). A classic, palladium-free method involving the reaction of a halopyridine with a phenoxide.
Data-Driven Comparison
The following table summarizes the key metrics for each synthetic route. Costs are estimated based on commercially available starting materials from representative suppliers and may vary.[7][8] Yields are derived from representative literature procedures.[9][10][11]
| Metric | Route A: Using this compound | Route B: Alternative Suzuki (4-Chloropyridine-3-boronic acid) | Route C: Nucleophilic Aromatic Substitution (SNAr) |
| Key Starting Materials | This compound pinacol ester, Aryl Halide | 4-Chloropyridine-3-boronic acid, Phenol, Aryl Halide | 2,4-Dichloropyridine, Phenol |
| Estimated Reagent Cost | High (Specialized boronic ester) | Moderate (Simpler boronic acid) | Low (Commodity chemicals) |
| Typical Yields | Good to Excellent (70-90%)[10] | Good (60-85%)[12][13] | Variable, often lower to moderate (40-75%) |
| Catalyst System | Palladium catalyst (e.g., Pd(dppf)Cl₂) + Base | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Base only (e.g., K₂CO₃, NaH) |
| Functional Group Tolerance | Excellent, very broad scope[14] | Excellent, very broad scope[12] | Limited; sensitive to electron-withdrawing groups |
| Reaction Conditions | Mild to moderate (65-110 °C)[10] | Mild to moderate (80-120 °C)[13] | Can require high temperatures (>120 °C) and strong bases |
| Scalability | Good, but catalyst cost can be a factor | Good, but catalyst cost can be a factor | Excellent, palladium-free |
| Primary Benefit | Convergent, rapid access to complex analogs | Good balance of cost and versatility | Very low cost, simple procedure |
| Primary Drawback | High cost of starting material | Extra step to form the ether linkage | Harsher conditions, lower yields, limited scope |
Expert Insights & Causality
Route A is the premier choice for late-stage diversification or when speed is critical. By having the phenoxypyridine scaffold pre-formed, chemists can rapidly generate a library of analogs by varying the aryl halide coupling partner. The high cost of the boronic acid is offset by the reliability and high yields of the Suzuki reaction, minimizing downstream purification challenges. The choice of a catalyst like Pd(dppf)Cl₂ is deliberate; the dppf ligand is robust and effective for a wide range of substrates, making it a reliable choice for discovery chemistry.[10]
Route B represents a strategic compromise. While it involves an additional step to form the phenoxy ether before the final Suzuki coupling, the starting materials are significantly cheaper. This route is advantageous when the phenol component is simple and the primary variation is in the final aryl group being introduced.
Route C is the workhorse of large-scale, cost-sensitive synthesis where the substrate is amenable. The absence of a costly palladium catalyst is a major economic advantage.[15] However, this "benefit" comes with significant "costs" in performance. SNAr reactions on pyridines typically require strong electron-withdrawing groups to activate the ring, and conditions can be harsh. This limits the complexity and functional group tolerance of the substrates, making it unsuitable for many delicate drug-like molecules.
Visualizing the Synthetic Strategies
Workflow Comparison
The following diagram illustrates the different synthetic approaches to the target 2-phenoxypyridine scaffold.
Caption: Comparative workflows for synthesizing 4-Aryl-2-phenoxypyridine.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle below is fundamental to both Route A and B.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. They are designed to be self-validating, with clear steps for setup, execution, and monitoring.
Protocol 1: Suzuki Coupling using this compound pinacol ester (Route A)
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings involving heteroaryl boronic esters.[10][16]
Objective: To synthesize a 4-Aryl-2-phenoxypyridine derivative.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl bromide (e.g., 0.5 mmol), this compound pinacol ester (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₂CO₃ (1.25 mmol).
-
Causality: The use of a pinacol ester enhances the stability of the boronic acid. Pd(dppf)Cl₂ is chosen for its high efficiency in coupling heteroaromatics. K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step without degrading sensitive substrates.[14]
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe. The system is degassed to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (Route C)
This protocol outlines a general procedure for the synthesis of a 2-phenoxypyridine derivative via a palladium-free method.
Objective: To synthesize 4-Chloro-2-phenoxypyridine.
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, reflux condenser
Procedure:
-
Reagent Addition: To a round-bottom flask, add 2,4-dichloropyridine (e.g., 10 mmol), phenol (11 mmol), and finely powdered K₂CO₃ (20 mmol).
-
Causality: The reaction proceeds via nucleophilic attack of the phenoxide on the electron-deficient pyridine ring. The chlorine at the 2-position is generally more susceptible to substitution than the one at the 4-position. A polar aprotic solvent like DMF is used to solvate the potassium phenoxide intermediate.
-
-
Solvent Addition: Add DMF (25 mL).
-
Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Cool the mixture to room temperature and pour it into ice-water (100 mL). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to separate the desired product from any regioisomers and unreacted starting material.
Senior Scientist's Recommendation
The choice between these synthetic routes is a classic case of balancing cost, speed, and scope.
-
For discovery and medicinal chemistry programs, where rapid generation of diverse analogs with high purity is the goal, the higher initial cost of This compound (Route A) is often justified. Its convergent nature and the reliability of the Suzuki coupling provide a significant strategic advantage.
-
For process development and scale-up activities, where cost per gram is a critical driver, Nucleophilic Aromatic Substitution (Route C) is the most attractive starting point, provided the substrate is electronically suitable and the potential for lower yields is acceptable.
-
The Alternative Suzuki (Route B) offers a flexible middle ground, useful when the specific boronic acid from Route A is not commercially available or is prohibitively expensive, but the mild conditions of palladium catalysis are still required.
Ultimately, a thorough analysis of project timelines, budget constraints, and the chemical nature of the target molecules will dictate the most logical and cost-effective synthetic strategy.
References
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Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(3), 1547–1557. [Link]
-
Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]
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Aghayan, M., Nabid, A., & Davarani, S. S. H. (2018). Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. ResearchGate. [Link]
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Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. ResearchGate. [Link]
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Li, Y., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. PubMed. [Link]
-
Dandepally, S. R., et al. (2009). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]
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AOBChem USA. This compound pinacol ester. AOBChem. [Link]
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Cuvelier, N., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
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Unspecified Authors. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. IntechOpen. [Link]
-
Sharninghausen, L. S., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]
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Jung, C., Funken, K.-H., & Ortner, J. (2003). Scheme 2 Synthesis of 2-phenylpyridine (8). ResearchGate. [Link]
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Jung, M. E., & Shishido, H. (2005). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health. [Link]
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Kappe, C. O., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Unspecified Authors. (2023). Examples of biaryl-containing drugs and agrochemicals. ResearchGate. [Link]
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Ertl, P., & Rodrigues, T. (2018). Which boronic acids are used most frequently for synthesis of bioactive molecules. Figshare. [Link]
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Giraud, A., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Dey, S. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva Portal. [Link]
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Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Jiménez-Pindado, T., et al. (2021). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing. [Link]
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da Silva, V. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
-
Cholewiak, A., & Wróbel, R. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
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Unspecified Authors. (2025). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][1][17]thiazine derivatives. ResearchGate. [Link]
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Liu, X., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. RSC Publishing. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenoxypyridine-4-boronic Acid
Welcome to a definitive guide on the safe and compliant disposal of 2-Phenoxypyridine-4-boronic acid. In drug discovery and development, our work's integrity extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. Proper disposal is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed correctly from the moment it becomes waste to its final disposition.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing it safely. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can extrapolate its hazard profile from closely related pyridine-boronic acid derivatives. The consensus from available data indicates a consistent set of hazards that must be respected.[1][2][3][4]
Key Hazards Include:
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][3]
-
Respiratory Irritation: Inhalation of the solid dust may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Ingestion can be harmful to health.[2][5]
These hazards necessitate that this compound be treated as a hazardous waste stream. The intentional dilution or neutralization of a hazardous chemical to avoid proper disposal is illegal and a dangerous practice.[6]
Table 1: Synthesized Hazard Profile for Pyridine-Class Boronic Acids
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | центр | Warning | H302: Harmful if swallowed.[2][5] |
| Skin Irritation | центр | Warning | H315: Causes skin irritation.[1][3] |
| Eye Irritation | центр | Warning | H319: Causes serious eye irritation.[1][3] |
| STOT - Single Exposure | центр | Warning | H335: May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory to mitigate the risks of exposure.[1][2]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against dust particles.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][2]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal. Never mix incompatible waste streams.[6] For instance, boronic acids are incompatible with strong oxidizing agents and strong acids.[2][7]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container, preferably made of high-density polyethylene (HDPE). The original product container can be used if it is in good condition.[6] Do not use foodstuff containers.[6]
-
Collect the Waste:
-
Solid Waste: Carefully transfer residual solid this compound into the designated waste container using a dedicated spatula or scoop. Avoid creating dust.[1][2]
-
Contaminated Items: Place lightly contaminated items, such as weighing paper, gloves, and paper towels, into a separate, clearly labeled container or bag for chemically contaminated solid waste.[8]
-
-
Label the Container Immediately: The moment the first particle of waste enters the container, it must be labeled. According to the Environmental Protection Agency (EPA), the label must include:
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and protects the contents from environmental contamination.
Caption: Waste Segregation Workflow for this compound.
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers.[6][9] An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[9][11]
Key SAA Requirements:
-
Location: The SAA must be close to where the waste is generated, often a designated spot within a chemical fume hood or a secondary containment tray on a workbench.[6][12]
-
Capacity Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[10][11]
-
Container Management: Waste containers in the SAA must be kept closed and labeled correctly.[6] When a container becomes full, it must be dated and moved from the SAA to your institution's central accumulation area within three days.[6]
Final Disposal: Coordination with EH&S
The ultimate step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility. This is never a task for individual researchers.
-
Contact EH&S: Your institution's Environmental Health & Safety (EH&S) department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Manifesting: EH&S will manage the required documentation, including the hazardous waste manifest, which tracks the waste from its generation to its final disposal, in compliance with EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Approved Disposal Plant: The final instruction on every relevant SDS is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3][4][5] This is typically achieved through high-temperature incineration by a specialized waste management vendor.
Emergency Procedures: Small Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Collect: Gently sweep up the solid material, avoiding dust creation.[1][2] Place the collected material and any cleaning supplies into a designated hazardous waste container.
-
Clean the Area: Wipe the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EH&S department, as per your institution's policy.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional standards of our scientific community.
References
-
EHS Daily Advisor. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxypyridine-4-boronic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized reagents like 2-Phenoxypyridine-4-boronic acid is paramount. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and procedures required to ensure your safety and the integrity of your work. We will delve into not just what to use, but why each measure is critical, reflecting a deep understanding of the chemical's nature.
Understanding the Risks: Hazard Profile of Boronic Acids
While specific toxicological data for this compound may be limited, the boronic acid class of compounds presents a well-understood hazard profile. Safety Data Sheets for analogous compounds consistently highlight the following risks:
-
Skin Irritation : Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5][6][7]
-
Serious Eye Irritation : The fine, crystalline nature of many boronic acids means that airborne particles can easily come into contact with the eyes, causing significant irritation or damage.[1][2][3][4][5][6][7]
-
Respiratory Tract Irritation : Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1][2][3][4][5]
-
Harmful if Swallowed : Ingestion can be harmful to the body.[2][3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation—it is a necessity for safe laboratory operations.
Core Protective Measures: Your Essential PPE Toolkit
The following table summarizes the essential PPE for handling this compound, aligning each piece of equipment with the specific hazards it mitigates.
| PPE Component | Hazard Mitigation | Specifications and Best Practices |
| Eye/Face Protection | Protects against airborne dust and accidental splashes. | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] For operations with a higher risk of splashing, such as when dissolving the compound in solvent, a face shield should be worn in addition to goggles.[8] |
| Hand Protection | Prevents direct skin contact and irritation. | Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[1][8] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.[9] |
| Body Protection | Shields skin and personal clothing from contamination. | A standard, long-sleeved laboratory coat is required.[1][10] For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron provides an additional layer of protection.[8] |
| Respiratory Protection | Prevents inhalation of irritating dust particles. | All work with solid this compound should be conducted in a certified chemical fume hood to minimize dust inhalation.[11] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[1][3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring safety. The following protocol outlines the essential steps for handling this compound from receipt to disposal.
Preparation and Pre-Handling Safety Checks
-
Work Area Designation : All handling of this compound should occur in a designated area, preferably a chemical fume hood, to contain any potential dust or spills.[11]
-
Emergency Equipment Accessibility : Before you begin, confirm the location and functionality of the nearest eyewash station and safety shower.[1][12]
-
Gather All Materials : Ensure all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.
Handling the Compound
-
Donning PPE : Put on all required PPE as outlined in the table above before opening the container.
-
Minimizing Dust : When weighing and transferring the solid, do so gently to avoid creating airborne dust.
-
Spill Management : In the event of a small spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][13] Avoid generating dust during cleanup.[14]
Post-Handling and Decontamination
-
Surface Cleaning : Thoroughly wipe down the work surface within the fume hood with an appropriate solvent to decontaminate the area.
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by your lab coat, and finally your eye protection.
-
Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contamination.[9][13][14]
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste : All solid this compound waste and any materials used for spill cleanup should be placed in a clearly labeled, sealed container.[3][13]
-
Contaminated Materials : Disposable PPE, such as gloves, should be disposed of in accordance with your institution's hazardous waste guidelines.
-
Regulatory Compliance : Always dispose of chemical waste through your institution's environmental health and safety office and in accordance with all local, state, and federal regulations.[3][4][13][14][15] Never discharge boronic acid into the environment.[15]
By integrating these safety protocols and PPE requirements into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid pinacolester. (2024). Fisher Scientific.
- Safety Data Sheet - Phenazopyridine (hydrochloride). (2025). Cayman Chemical.
- SAFETY DATA SHEET - Phenazopyridine hydrochloride. (2024). Sigma-Aldrich.
- (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet. (n.d.). BLD Pharmatech.
- SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Methoxypyridine-4-boronic acid. (2013). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Ethoxypyridine-3-boronic acid. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Morpholinopyridine-4-boronic acid pinacol ester. (n.d.). Fisher Scientific.
- Personal Protective Kit (PPE Kit). (n.d.). BHS Industrial Equipment.
- SAFETY DATA SHEET - 2-(Piperazin-1-yl)pyridine-4-boronic acid, pinacol ester. (2009). Fisher Scientific.
- Proper Protective Equipment. (2021). Chemistry LibreTexts.
- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2010). Fisher Scientific.
- Pyridine-4-boronic acid Safety Data Sheet. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET - Pyridine-4-boronic acid. (n.d.). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid. (2010). Thermo Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
